Product packaging for 2,4,6,8-Decatetraenoic acid(Cat. No.:CAS No. 876607-76-0)

2,4,6,8-Decatetraenoic acid

Número de catálogo: B1141957
Número CAS: 876607-76-0
Peso molecular: 164.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4,6,8-Decatetraenoic acid is a conjugated polyunsaturated fatty acid characterized by a system of alternating double bonds. This specific molecular architecture, known as a conjugated system, can impart unique chemical reactivity and electronic properties, making it a compound of interest in various research fields. Such conjugated fatty acids are often investigated for their potential interactions with biological systems and as building blocks in synthetic chemistry. Researchers may explore its utility in studying lipid peroxidation processes, its behavior as a ligand or modulator for nuclear receptors like the retinoid X receptor (RXR), which is known to be activated by various flexible unsaturated fatty acids , or its role in the synthesis of novel complex molecules. The compound's structure suggests potential for applications in material science, including the development of organic semiconductors or novel polymers, where conjugated backbones are critical for electronic properties. This product is intended for laboratory research to further elucidate these and other potential applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₀H₁₂O₂ B1141957 2,4,6,8-Decatetraenoic acid CAS No. 876607-76-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMGDZBZBKBSLJ-GAXCVXDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17016-39-6
Record name 2,4,6,8-Decatetraenoic acid
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Record name 2,6,8-Decatetraenoic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6,8-DECATETRAENOIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Past: The Discovery and Synthesis of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pioneering work of Richard Kuhn and the foundational synthesis of a key polyunsaturated fatty acid.

For researchers and scientists in the fields of chemistry and drug development, understanding the historical context of a compound's discovery can provide valuable insights into its properties and potential applications. This technical guide illuminates the history of 2,4,6,8-decatetraenoic acid, a synthetic conjugated polyunsaturated fatty acid, tracing its origins to the groundbreaking work of Nobel laureate Richard Kuhn in the 1930s. This document provides a detailed look at the initial synthesis, the experimental protocols of the time, and the significance of this work in the broader context of polyene chemistry.

The Genesis: Richard Kuhn and the Exploration of Polyenes

The story of this compound is intrinsically linked to the extensive research on polyenes conducted by Richard Kuhn and his collaborators. Kuhn, a German biochemist, was awarded the Nobel Prize in Chemistry in 1938 for his work on carotenoids and vitamins, a field deeply rooted in the chemistry of conjugated double bond systems. His investigations into the synthesis and properties of polyenes laid the groundwork for understanding their structure, color, and biological activity.

While a singular "discovery" of this compound as an isolated event is not prominently documented, its first synthesis can be attributed to the systematic chain elongation methods developed in Kuhn's laboratory for creating longer conjugated systems.

The First Synthesis: A Chain Elongation Approach

The foundational synthesis of polyene aldehydes, the direct precursors to polyenoic acids, was detailed by Richard Kuhn and his colleague Christoph Grundmann in a 1937 publication in Chemische Berichte. The core of their methodology was the self-condensation of crotonaldehyde (B89634) (CH₃CH=CHCHO) in the presence of a catalyst. This reaction, a type of aldol (B89426) condensation, allowed for the iterative addition of crotonaldehyde units, thereby extending the polyene chain.

The synthesis of the C10 aldehyde, 2,4,6,8-decatetraenal, a direct precursor to this compound, is a logical extension of this work. Subsequent oxidation of the aldehyde group would yield the desired carboxylic acid.

Experimental Protocol: Synthesis of Polyene Aldehydes via Crotonaldehyde Condensation (as inferred from Kuhn's methodology)

The following protocol is a representation of the methods likely employed by Kuhn and his contemporaries for the synthesis of polyene aldehydes. It is based on descriptions of similar syntheses from that era.

Materials:

Procedure:

  • A solution of freshly distilled crotonaldehyde in a suitable solvent (e.g., benzene) is prepared in a reaction vessel equipped with a reflux condenser and a means for maintaining an inert atmosphere.

  • A catalytic amount of piperidine and acetic acid is added to the solution.

  • The reaction mixture is heated under reflux for a specific duration. The progress of the reaction, leading to the formation of a mixture of polyene aldehydes of varying chain lengths, is monitored by changes in color and other physical properties.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting mixture of polyene aldehydes is then subjected to fractional distillation or crystallization to isolate the desired 2,4,6,8-decatetraenal.

Oxidation to this compound:

The isolated 2,4,6,8-decatetraenal would then be oxidized to the corresponding carboxylic acid using a mild oxidizing agent, such as silver oxide (Tollens' reagent), a common method at the time for converting aldehydes to carboxylic acids without affecting the double bonds.

Reaction:

CH₃(CH=CH)₄CHO + [O] → CH₃(CH=CH)₄COOH

Expected Quantitative Data

Based on the nature of such condensation reactions, the following is an illustrative table of the kind of quantitative data that would have been sought in these early experiments. Actual yields and specific parameters would have been determined empirically.

ParameterValue
Molar Ratio (Crotonaldehyde:Catalyst)e.g., 100:1
Reaction TemperatureReflux temperature of the solvent
Reaction TimeSeveral hours
Yield of 2,4,6,8-decatetraenalVariable, typically low to moderate
Melting Point of Aldehyde DerivativeTo be determined for characterization
Yield of this compoundDependent on oxidation efficiency
Melting Point of AcidTo be determined for characterization

Significance and Modern Context

The pioneering work of Richard Kuhn in the synthesis of polyenes, including the foundational steps that would lead to this compound, was monumental. It not only provided a rational approach to constructing complex unsaturated molecules but also opened the door to understanding the relationship between chemical structure and physical properties, such as color and light absorption.

Today, this compound is recognized as a synthetic conjugated polyunsaturated fatty acid. It serves as a valuable tool in biochemical research for studying lipid metabolism, and as a building block in the synthesis of more complex molecules. The methods for its synthesis have evolved, with modern organic chemistry offering more controlled and higher-yielding routes. However, the fundamental principles of chain elongation and functional group transformation established by Kuhn remain at the heart of polyene chemistry.

Logical Workflow of the Discovery and Synthesis

The following diagram illustrates the logical progression from the foundational research on polyenes to the synthesis of this compound.

Discovery_and_Synthesis cluster_0 Foundational Research (Kuhn et al., 1930s) cluster_1 Key Synthetic Step cluster_2 Intermediate and Final Product cluster_3 Characterization and Further Research A Investigation of Carotenoids and Vitamins B Development of Polyene Synthesis Methods A->B Led to C Self-Condensation of Crotonaldehyde B->C Enabled D Synthesis of 2,4,6,8-Decatetraenal C->D Yielded E Oxidation to this compound D->E Precursor for F Structural Elucidation and Property Analysis E->F Subjected to G Modern Applications in Research F->G Informed

Logical workflow from foundational research to modern applications.

This in-depth guide provides a window into the historical discovery and synthesis of this compound. By understanding the pioneering work of scientists like Richard Kuhn, contemporary researchers can better appreciate the foundations upon which modern chemistry and drug development are built.

An In-depth Technical Guide to the Stereoisomers of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid, a conjugated polyunsaturated fatty acid, presents a fascinating area of study due to its potential for numerous stereoisomers arising from the four carbon-carbon double bonds. Each of these isomers can exhibit unique chemical, physical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their classification, potential synthesis strategies, characterization methodologies, and a discussion of their expected biological significance based on related compounds.

Stereoisomerism in this compound

The presence of four non-terminal double bonds in the carbon chain of this compound gives rise to geometric isomerism (cis/trans or E/Z). With four double bonds, there are 2^4 = 16 possible geometric isomers. These isomers can be systematically named using the E/Z notation for each double bond.

Table 1: Possible Geometric Isomers of this compound

Isomer ConfigurationIUPAC Name
2E, 4E, 6E, 8E(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid
2E, 4E, 6E, 8Z(2E,4E,6E,8Z)-deca-2,4,6,8-tetraenoic acid
2E, 4E, 6Z, 8E(2E,4E,6Z,8E)-deca-2,4,6,8-tetraenoic acid
2E, 4E, 6Z, 8Z(2E,4E,6Z,8Z)-deca-2,4,6,8-tetraenoic acid
2E, 4Z, 6E, 8E(2E,4Z,6E,8E)-deca-2,4,6,8-tetraenoic acid
2E, 4Z, 6E, 8Z(2E,4Z,6E,8Z)-deca-2,4,6,8-tetraenoic acid
2E, 4Z, 6Z, 8E(2E,4Z,6Z,8E)-deca-2,4,6,8-tetraenoic acid
2E, 4Z, 6Z, 8Z(2E,4Z,6Z,8Z)-deca-2,4,6,8-tetraenoic acid
2Z, 4E, 6E, 8E(2Z,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid
2Z, 4E, 6E, 8Z(2Z,4E,6E,8Z)-deca-2,4,6,8-tetraenoic acid
2Z, 4E, 6Z, 8E(2Z,4E,6Z,8E)-deca-2,4,6,8-tetraenoic acid
2Z, 4E, 6Z, 8Z(2Z,4E,6Z,8Z)-deca-2,4,6,8-tetraenoic acid
2Z, 4Z, 6E, 8E(2Z,4Z,6E,8E)-deca-2,4,6,8-tetraenoic acid
2Z, 4Z, 6E, 8Z(2Z,4Z,6E,8Z)-deca-2,4,6,8-tetraenoic acid
2Z, 4Z, 6Z, 8E(2Z,4Z,6Z,8E)-deca-2,4,6,8-tetraenoic acid
2Z, 4Z, 6Z, 8Z(2Z,4Z,6Z,8Z)-deca-2,4,6,8-tetraenoic acid

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound can be achieved through various stereoselective olefination reactions. The Wittig reaction and its modifications, as well as palladium-catalyzed cross-coupling reactions like the Stille coupling, are powerful tools for this purpose.

3.1.1. General Protocol for Wittig Reaction-based Synthesis

This protocol outlines a general strategy for the synthesis of a specific stereoisomer. The choice of reagents and reaction conditions will determine the stereochemistry of the resulting double bonds. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.

experimental_workflow cluster_synthesis Synthesis cluster_aldehyde Aldehyde Component cluster_purification Purification & Hydrolysis start Phosphonium (B103445) Salt Formation ylide Ylide Generation start->ylide Strong Base wittig Wittig Reaction with Aldehyde ylide->wittig ester Resulting Ester Stereoisomer wittig->ester hplc HPLC Purification ester->hplc aldehyde Unsaturated Aldehyde aldehyde->wittig hydrolysis Ester Hydrolysis hplc->hydrolysis Base or Acid acid Final Acid Stereoisomer hydrolysis->acid

General workflow for Wittig-based synthesis.
  • Phosphonium Salt Formation: React triphenylphosphine (B44618) with an appropriate halo-precursor (e.g., a halo-ester or halo-alkene) to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an aprotic solvent (e.g., THF, DMSO) to generate the ylide.

  • Wittig Reaction: React the ylide with a suitable unsaturated aldehyde (e.g., crotonaldehyde, sorbaldehyde) at low temperature. The choice of aldehyde and ylide will determine the final chain length and stereochemistry.

  • Purification: Purify the resulting ester stereoisomer using column chromatography or high-performance liquid chromatography (HPLC).

  • Hydrolysis: Hydrolyze the purified ester to the carboxylic acid using standard basic or acidic conditions.

3.1.2. Protocol for Separation of Geometric Isomers by HPLC

High-performance liquid chromatography is a powerful technique for the separation of geometric isomers of fatty acids. Silver ion HPLC (Ag+-HPLC) is particularly effective.

Table 2: General HPLC Conditions for Isomer Separation

ParameterCondition
Column Silver ion-impregnated silica (B1680970) gel column or reversed-phase C18 column.
Mobile Phase A gradient of acetonitrile (B52724) in hexane (B92381) or isopropanol (B130326) in hexane.
Flow Rate 1.0 mL/min.
Detection UV detector at a wavelength corresponding to the λmax of the chromophore (typically in the range of 250-350 nm for conjugated tetraenes).
Sample Preparation Dissolve the mixture of isomers in the mobile phase.
Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and stereochemical assignment of the isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the olefinic protons are highly diagnostic of the double bond geometry. In general, protons on a trans double bond resonate at a lower field (higher ppm) and have larger coupling constants (typically 12-18 Hz) compared to protons on a cis double bond (typically 6-12 Hz).

  • ¹³C NMR: The chemical shifts of the olefinic carbons also provide information about the stereochemistry.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. The fragmentation patterns can help to confirm the overall structure, although distinguishing between geometric isomers based on mass spectra alone can be challenging.

Quantitative Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Olefinic Protons

Proton PositionPredicted Chemical Shift (ppm) for trans isomerPredicted Chemical Shift (ppm) for cis isomer
H26.0 - 7.55.8 - 6.5
H35.8 - 7.05.6 - 6.8
H46.0 - 7.25.8 - 7.0
H56.0 - 7.25.8 - 7.0
H66.0 - 7.25.8 - 7.0
H76.0 - 7.25.8 - 7.0
H85.5 - 6.55.3 - 6.3
H95.5 - 6.55.3 - 6.3

Biological Signaling Pathways

While specific signaling pathways for this compound isomers have not been elucidated, it is anticipated that they will interact with pathways known to be modulated by other polyunsaturated fatty acids (PUFAs). These include pathways involved in inflammation, cell proliferation, and metabolism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response pufa 2,4,6,8-Decatetraenoic Acid Isomer cox COX pufa->cox lox LOX pufa->lox cyp450 CYP450 pufa->cyp450 ppar PPARs pufa->ppar eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) cox->eicosanoids lox->eicosanoids cyp450->eicosanoids eicosanoids->ppar gene Gene Expression (Inflammation, Metabolism) ppar->gene Activation response Modulation of Inflammation, Cell Growth, etc. gene->response

Potential signaling pathways for PUFAs.

It is well-established that the biological activities of conjugated linoleic acid (CLA) isomers are highly dependent on their specific geometric configuration. For instance, the cis-9, trans-11 CLA isomer is primarily associated with anti-carcinogenic effects, while the trans-10, cis-12 isomer is known to reduce body fat.[1][2] By analogy, it is highly probable that the different stereoisomers of this compound will also exhibit distinct biological activities.

Conclusion

The stereoisomers of this compound represent a rich field for chemical and biological investigation. The development of stereoselective synthetic routes is crucial for accessing individual isomers and enabling the systematic study of their properties. Advanced analytical techniques are essential for their purification and characterization. Further research into the specific biological activities of each isomer could lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational framework for researchers and scientists to embark on the exploration of this promising class of molecules.

References

The Biosynthetic Pathway of 2,4,6,8-Decatetraenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Decatetraenoic acid, a conjugated polyunsaturated fatty acid, is a molecule of interest for its potential applications in biochemical research. While its natural widespread occurrence is not well-documented, its structural similarity to polyene polyketides suggests a biosynthetic origin rooted in polyketide synthase (PKS) pathways. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing a strong parallel with the well-characterized biosynthesis of the Heat-Stable Antifungal Factor (HSAF) in the bacterium Lysobacter enzymogenes. This document outlines the enzymatic machinery, genetic organization, and relevant experimental methodologies for studying this fascinating class of molecules.

Introduction

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their biosynthesis is governed by large, multifunctional enzymes known as polyketide synthases (PKSs). Fatty acid and polyketide biosynthesis share remarkable similarities in their core chemical transformations. This compound, a C10 polyene fatty acid, is structurally indicative of a polyketide origin. Although primarily available as a synthetic compound for research, its potential role in biological systems, such as in the environmental control of calicheamicin (B1180863) polyketide synthase, hints at a natural biosynthetic paradigm.

This guide proposes a biosynthetic pathway for this compound based on the iterative Type I PKS system responsible for the production of HSAF in Lysobacter enzymogenes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed via an iterative Type I Polyketide Synthase (PKS) pathway, analogous to a portion of the HSAF biosynthetic machinery. This process involves the sequential condensation of acetate (B1210297) units to build the polyene backbone.

The core components of this proposed pathway are:

  • A single-module iterative PKS: This enzyme would catalyze the repeated cycles of chain elongation.

  • Starter Unit: An acetyl-CoA molecule initiates the synthesis.

  • Extender Units: Malonyl-CoA serves as the two-carbon building block for the growing polyketide chain.

  • Chain Termination: A thioesterase (TE) domain would likely release the final product from the PKS.

The synthesis would proceed through four cycles of condensation and subsequent dehydration reactions to generate the four conjugated double bonds of the decatetraenoic acid molecule.

The HSAF Biosynthetic Pathway as a Model

The biosynthesis of HSAF in Lysobacter enzymogenes provides a robust model for a plausible this compound pathway. HSAF is a complex polycyclic tetramate macrolactam assembled by a single-module iterative PKS-NRPS (Non-Ribosomal Peptide Synthetase).[1][2] This remarkable enzyme synthesizes two separate hexaketide chains, one of which is a polyene, through an iterative process.[3][4] The PKS module within this hybrid enzyme contains the necessary domains for polyketide chain elongation and modification.

The HSAF biosynthetic gene cluster in L. enzymogenes contains the PKS-NRPS gene, along with genes encoding for tailoring enzymes responsible for the subsequent cyclization and modification of the polyketide chains.[5][6]

Enzymology of the Proposed Pathway

The iterative PKS responsible for this compound synthesis would possess a canonical set of domains:

  • Acyltransferase (AT): Selects and loads the malonyl-CoA extender units onto the Acyl Carrier Protein.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

  • Ketosynthase (KS): Catalyzes the decarboxylative Claisen condensation between the growing chain and the malonyl-ACP.

  • Dehydratase (DH): Removes a water molecule from the β-hydroxyacyl intermediate to introduce a double bond.

  • Thioesterase (TE): Catalyzes the release of the final polyketide product from the ACP.

dot

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are not available, studies on HSAF production in L. enzymogenes provide valuable quantitative insights into the productivity of a related polyene-producing system.

Table 1: HSAF Production in Lysobacter enzymogenes OH11 under Optimized Fermentation Conditions

ParameterValueReference
Optimized MediumSoybean flour (8.00 g/L), Glucose (7.89 g/L), CaCl₂ (0.72 g/L)[7]
Maximum HSAF Production (Optimized Medium)356.34 ± 13.86 mg/L[7]
HSAF Production (10% TSB Medium)29.34 ± 2.57 mg/L[7]
Maximum HSAF Production (Two-stage temperature control)440.26 ± 16.14 mg/L[5]
HSAF Yield from Glucose (Two-stage temperature control)55.80 ± 2.05 mg/g[5]

Experimental Protocols

This section details key experimental protocols relevant to the study of the proposed biosynthetic pathway, adapted from methodologies used in the investigation of HSAF biosynthesis in Lysobacter enzymogenes.

Fermentation of Lysobacter enzymogenes for Polyketide Production

This protocol describes the cultivation of L. enzymogenes for the production of HSAF, which can be adapted for the screening and production of other polyketides.

Materials:

  • Lysobacter enzymogenes strain (e.g., OH11)

  • Seed culture medium (e.g., Luria-Bertani broth)

  • Production medium (e.g., Optimized SGC medium: 8.00 g/L soybean flour, 7.89 g/L glucose, 0.72 g/L CaCl₂)[8]

  • Shaking incubator

Procedure:

  • Inoculate a single colony of L. enzymogenes into the seed culture medium.

  • Incubate at 28°C with shaking at 180 rpm for 12 hours.

  • Transfer the seed culture (2% v/v) to the production medium.

  • Incubate at 28°C with shaking at 180 rpm for 48-60 hours.[6][8]

  • For a two-stage temperature control strategy to potentially enhance production, incubate at 32°C for the first 12 hours, then switch to 26°C for the remainder of the fermentation.[5]

Extraction and Quantification of Polyketides by HPLC

This protocol outlines the extraction and analysis of HSAF and can be modified for the detection of this compound.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Methanol (B129727)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

Extraction:

  • Acidify the fermentation broth to pH 2-3 with TFA.

  • Extract the broth with an equal volume of ethyl acetate.

  • Separate the organic phase and evaporate to dryness.

  • Dissolve the residue in methanol containing 0.05% TFA for HPLC analysis.[9]

HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.05% TFA.

  • Mobile Phase B: Acetonitrile with 0.05% TFA.

  • Gradient: A linear gradient can be optimized, for example, starting from 5% B to 100% B over 30 minutes.[9]

  • Detection: Monitor the absorbance at a relevant wavelength (e.g., 318 nm for HSAF).[3][10]

  • Quantify the product by comparing the peak area to a standard curve of the pure compound.

Gene Deletion in Lysobacter enzymogenes

This protocol describes a method for creating gene knockouts to study the function of genes in the biosynthetic cluster.

Materials:

  • L. enzymogenes strain

  • Suicide vector (e.g., pEX18Gm)[11]

  • E. coli strain for plasmid construction and conjugation (e.g., DH5α and S17-1)

  • Restriction enzymes, T4 DNA ligase

  • PCR reagents and primers

  • Appropriate antibiotics and selection agents (e.g., gentamicin, kanamycin, sucrose)

Procedure:

  • Amplify the upstream and downstream flanking regions of the target gene by PCR.

  • Clone the flanking regions into the suicide vector.

  • Transform the construct into the conjugative E. coli strain.

  • Conjugate the E. coli donor with the L. enzymogenes recipient.

  • Select for single-crossover homologous recombinants on antibiotic-containing medium.

  • Select for double-crossover events (gene deletion) on medium containing a counter-selective agent (e.g., sucrose).

  • Confirm the gene deletion by PCR analysis.[1][11]

dot

Gene_Deletion_Workflow Start Start Amplify_Flanks Amplify Upstream & Downstream Flanking Regions of Target Gene Start->Amplify_Flanks Clone_Vector Clone Flanks into Suicide Vector (pEX18Gm) Amplify_Flanks->Clone_Vector Transform_Ecoli Transform into Conjugative E. coli (S17-1) Clone_Vector->Transform_Ecoli Conjugation Conjugate with L. enzymogenes Transform_Ecoli->Conjugation Select_Single_Crossover Select for Single Crossover (Antibiotic Resistance) Conjugation->Select_Single_Crossover Select_Double_Crossover Select for Double Crossover (Counter-selection, e.g., Sucrose) Select_Single_Crossover->Select_Double_Crossover Confirm_Deletion Confirm Gene Deletion (PCR Analysis) Select_Double_Crossover->Confirm_Deletion End End Confirm_Deletion->End

Caption: Workflow for gene deletion in Lysobacter enzymogenes.

Conclusion

The biosynthesis of this compound, while not definitively elucidated from a natural source, can be logically inferred to follow a polyketide biosynthetic pathway. The iterative Type I PKS-NRPS system responsible for HSAF production in Lysobacter enzymogenes serves as an excellent model for understanding how a short-chain polyene like decatetraenoic acid could be synthesized. The quantitative data on HSAF production and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate this proposed pathway, screen for natural producers, and potentially engineer microbial systems for the production of this and other valuable polyketide compounds. Further research, including the heterologous expression and in vitro characterization of the HSAF PKS, will be crucial in fully unraveling the intricacies of this fascinating biosynthetic machinery.

References

A Comprehensive Technical Guide to the Chemical Synthesis of all-trans-2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of all-trans-2,4,6,8-decatetraenoic acid, a conjugated polyunsaturated fatty acid. The synthesis is presented as a multi-step process, beginning from commercially available starting materials and proceeding through key intermediates. This document includes detailed experimental protocols, structured quantitative data for the synthesized compounds, and visualizations of the synthetic pathway to aid in research and development.

Introduction

all-trans-2,4,6,8-Decatetraenoic acid is a synthetic conjugated polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated carbon-carbon double bonds in the trans configuration, terminating in a carboxylic acid functional group. Its highly conjugated system makes it a subject of interest for studying the properties of polyenes and as a potential building block in the synthesis of more complex molecules. The synthetic route detailed herein focuses on a stereoselective approach to ensure the desired all-trans geometry of the double bonds.

Synthetic Strategy Overview

The synthesis of all-trans-2,4,6,8-decatetraenoic acid is approached through a three-stage process. The core of the strategy involves the construction of the C10 polyene backbone through an iterative chain elongation process, followed by oxidation to the desired carboxylic acid.

  • Synthesis of (2E,4E,6E)-Octa-2,4,6-trienal: The initial phase focuses on the creation of a C8 conjugated aldehyde, which serves as a key building block.

  • Synthesis of (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal: The C8 aldehyde is then chain-extended to the C10 tetraenal via a Wittig-type reaction, which is crucial for establishing the fourth conjugated double bond with the correct stereochemistry.

  • Oxidation to all-trans-2,4,6,8-Decatetraenoic Acid: The final step involves the selective oxidation of the terminal aldehyde group of the C10 tetraenal to the corresponding carboxylic acid, yielding the target molecule.

Synthesis_Overview Start Commercially Available Starting Materials C8_Aldehyde (2E,4E,6E)-Octa-2,4,6-trienal Start->C8_Aldehyde Horner-Wadsworth-Emmons & Redox Manipulation C10_Aldehyde (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal C8_Aldehyde->C10_Aldehyde Wittig Reaction Final_Product all-trans-2,4,6,8-Decatetraenoic Acid C10_Aldehyde->Final_Product Oxidation Stage2_Workflow cluster_ylide Ylide Generation cluster_wittig Wittig Reaction cluster_purification Work-up and Purification Phosphonium_Salt (Formylmethyl)triphenylphosphonium chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation in THF Base Strong Base (e.g., t-BuOK) Base->Ylide Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture C8_Aldehyde (2E,4E,6E)-Octa-2,4,6-trienal C8_Aldehyde->Reaction_Mixture C10_Aldehyde (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal (Crude) Reaction_Mixture->C10_Aldehyde Stir overnight Workup Quench (NH4Cl), Extraction (Et2O) C10_Aldehyde->Workup Purification Column Chromatography Workup->Purification Final_C10 Pure (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal Purification->Final_C10

A Technical Guide to the Physical Properties of 2,4,6,8-Decatetraenoic Acid Crystals and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,4,6,8-decatetraenoic acid crystals. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide also presents detailed information on a structurally similar and well-characterized analog, sorbic acid (2,4-hexadienoic acid). The data and protocols for sorbic acid serve as a valuable reference point for researchers working with this compound and other conjugated polyenoic acids.

Physical Properties of this compound

This compound is a polyunsaturated fatty acid with the molecular formula C₁₀H₁₂O₂. Its structure features a ten-carbon chain with four conjugated double bonds, terminating in a carboxylic acid group. This high degree of conjugation is expected to confer distinct spectroscopic and physical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Brown solid[1]
Purity ≥95%[1]
CAS Number 17016-39-6[1]

Note: The melting point, boiling point, and solubility data for this compound are not consistently reported or are listed as unavailable in many chemical databases. Researchers should determine these properties experimentally for their specific samples.

Sorbic Acid (2,4-Hexadienoic Acid): A Structural Analog

Sorbic acid (C₆H₈O₂) is a shorter-chain conjugated dienoic acid that serves as an excellent model for understanding the properties of this compound. It is a white, crystalline powder.[2]

Physical Properties of Sorbic Acid
PropertyValueSource
Molecular Formula C₆H₈O₂[3]
Molar Mass 112.128 g/mol [3]
Appearance White, free-flowing crystalline powder or colorless needles[2]
Melting Point 133-135 °C[4]
Boiling Point 228 °C[3]
Density 1.204 g/cm³ (at 20 °C)[3]
pKa 4.76[3]
Solubility of Sorbic Acid

Sorbic acid exhibits limited solubility in water but is soluble in a variety of organic solvents.[2] Its solubility is also pH-dependent, increasing in alkaline conditions.[2]

SolventSolubility (at 20°C unless otherwise specified)Source
Water1.56 g/L[4]
Water (at 30°C)1.91 g/L[4]
Ethanol (B145695) (absolute)12.90% (w/w)[4]
Methanol (absolute)12.90% (w/w)[4]
Acetone9.2% (w/w)[4]
Glacial Acetic Acid11.5% (w/w)[4]
Diethyl EtherSlightly soluble[3]
Isopropanol8.4% (w/w)[4]
Toluene1.9% (w/w)[4]
Benzene2.3% (w/w)[4]
Carbon Tetrachloride1.3% (w/w)[4]
Cyclohexane0.28% (w/w)[4]
Glycerol0.31% (w/w)[4]
Propylene Glycol5.5% (w/w)[4]

Experimental Protocols

Synthesis of Sorbic Acid (Illustrative Protocol)

A common laboratory-scale synthesis of sorbic acid involves the condensation of crotonaldehyde (B89634) with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) (a variation of the Doebner reaction).[5][6]

Synthesis_Workflow Reactants Crotonaldehyde + Malonic Acid Reaction Condensation Reaction Reactants->Reaction Pyridine Pyridine (catalyst) Pyridine->Reaction catalyzes Intermediate Unstable Intermediate Reaction->Intermediate Decarboxylation Decarboxylation (Heat) Intermediate->Decarboxylation Crude_Sorbic_Acid Crude Sorbic Acid Decarboxylation->Crude_Sorbic_Acid Purification Purification (Recrystallization) Crude_Sorbic_Acid->Purification Pure_Sorbic_Acid Pure Sorbic Acid Crystals Purification->Pure_Sorbic_Acid

Caption: General workflow for the synthesis of sorbic acid.

Materials:

  • Crotonaldehyde

  • Malonic acid

  • Pyridine

  • Ethanol (for recrystallization)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in pyridine.

  • Addition of Crotonaldehyde: Slowly add crotonaldehyde to the solution. The reaction is typically exothermic and may require cooling.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude sorbic acid.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[5]

Note: This is a generalized procedure. Researchers should consult detailed literature for specific reaction conditions and safety precautions.

Recrystallization for Purification

Recrystallization is a critical step to obtain high-purity crystals of polyenoic acids.

Recrystallization_Workflow Start Crude Polyenoic Acid Dissolution Dissolve in minimum amount of hot solvent Start->Dissolution Filtration Hot filtration to remove insoluble impurities Dissolution->Filtration Cooling Slow cooling to allow crystal formation Filtration->Cooling Crystal_Formation Pure crystals precipitate Cooling->Crystal_Formation Isolation Isolate crystals by filtration Crystal_Formation->Isolation Washing Wash with cold solvent Isolation->Washing Drying Dry crystals under vacuum Washing->Drying End Pure Polyenoic Acid Crystals Drying->End

Caption: Standard recrystallization procedure for purification.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polyenoic acids, ethanol, acetone, or mixtures with water are often suitable.[5]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen solvent near its boiling point.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur gradually. The process can be aided by scratching the inside of the flask or by seeding with a pure crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Spectroscopic Data (Reference: Sorbic Acid)

The conjugated system of double bonds in polyenoic acids gives rise to characteristic spectroscopic signatures.

UV-Vis Spectroscopy

The λmax for conjugated polyenes shifts to longer wavelengths as the number of conjugated double bonds increases. For sorbic acid (a diene), the λmax is in the UV region. For this compound (a tetraene), the λmax is expected to be at a longer wavelength, potentially extending into the visible region.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.

  • O-H Stretch: A very broad absorption in the region of 3300-2500 cm⁻¹.

  • C=O Stretch: A strong absorption between 1725 and 1700 cm⁻¹. For conjugated acids, this peak may be shifted to a slightly lower wavenumber.

  • C=C Stretch: Absorptions in the 1650-1600 cm⁻¹ region due to the conjugated double bonds.

  • C-O Stretch: An absorption in the 1320-1210 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A singlet typically found far downfield, above 10 ppm.

    • Olefinic Protons (-CH=CH-): A complex pattern of multiplets in the region of 5.5-7.5 ppm. The coupling constants between these protons can provide information about the stereochemistry of the double bonds.

    • Methyl Protons (-CH₃): A doublet in the upfield region, typically around 1.8-2.0 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.

    • Olefinic Carbons (-CH=CH-): Signals in the region of 115-150 ppm.

Spectroscopic_Analysis_Logic Compound Polyenoic Acid Crystal UV_Vis UV-Vis Spectroscopy Compound->UV_Vis IR Infrared Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR Conjugation Conjugation UV_Vis->Conjugation Identifies extent of conjugated system (λmax) Functional_Groups Functional_Groups IR->Functional_Groups Confirms Carboxylic Acid and C=C bonds Connectivity Connectivity NMR->Connectivity Determines proton and carbon environments and connectivity

Caption: Logic diagram for spectroscopic characterization.

Conclusion

While specific experimental data for this compound crystals is sparse, a comprehensive understanding of its expected physical properties can be extrapolated from the well-documented characteristics of its structural analog, sorbic acid. The experimental protocols for synthesis, purification, and spectroscopic analysis provided in this guide offer a solid foundation for researchers to characterize this compound and other novel polyenoic acids. It is strongly recommended that researchers experimentally determine the key physical and spectroscopic properties for their specific samples to ensure accurate and reproducible results in their research and development endeavors.

References

The Elusive Mechanism of 2,4,6,8-Decatetraenoic Acid in Lipidomics: A Landscape of Potential Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing structure as a conjugated polyunsaturated fatty acid, detailed scientific literature elucidating the specific mechanism of action of 2,4,6,8-decatetraenoic acid within the field of lipidomics remains scarce. While direct experimental evidence is limited, its chemical nature suggests potential interactions with key enzymatic and signaling pathways that govern lipid metabolism and inflammation. This technical guide will explore these probable mechanisms based on the established roles of similar fatty acids, providing a framework for future research and drug development.

Core Concepts in Lipid Signaling

Lipidomics involves the comprehensive analysis of lipids in biological systems. Lipids are not merely for energy storage; they are crucial signaling molecules that regulate a vast array of cellular processes. Polyunsaturated fatty acids (PUFAs), such as this compound, are precursors to a diverse group of signaling lipids known as oxylipins. The biosynthesis of these molecules is primarily orchestrated by three major enzymatic pathways:

  • Cyclooxygenases (COXs): These enzymes, existing as COX-1 and COX-2 isozymes, catalyze the conversion of PUFAs into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[1][2]

  • Lipoxygenases (LOXs): This family of enzymes introduces molecular oxygen into PUFAs to generate hydroperoxy fatty acids, which are then converted to leukotrienes and lipoxins—potent regulators of immune responses and inflammation.[3][4]

  • Cytochrome P450 (CYP) epoxygenases: These enzymes metabolize PUFAs to epoxides, which generally exhibit anti-inflammatory and vasodilatory effects.

Putative Mechanisms of Action for this compound

Given its structure, this compound is a plausible substrate and modulator of the aforementioned enzymatic pathways. Its potential mechanisms of action in lipidomics are hypothesized to involve:

  • Modulation of Cyclooxygenase and Lipoxygenase Pathways: As a PUFA, this compound could act as a competitive inhibitor or an alternative substrate for COX and LOX enzymes. This would alter the balance of pro-inflammatory and anti-inflammatory lipid mediators derived from endogenous fatty acids like arachidonic acid. The conjugated double bond system of this compound may confer unique properties in its interaction with these enzymes.

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[5][6] Natural fatty acids and their derivatives are known endogenous ligands for PPARs. It is conceivable that this compound or its metabolites could bind to and activate PPAR isoforms (α, β/δ, and γ), thereby influencing the expression of genes involved in fatty acid oxidation, storage, and inflammatory responses.

Visualizing the Potential Signaling Cascades

To illustrate the potential points of intervention for this compound within the lipid signaling network, the following diagrams depict the general pathways of eicosanoid and PPAR signaling.

Lipid_Metabolism_Pathways cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Lipids->PLA2 Stimulus PUFA Arachidonic Acid (or this compound) PLA2->PUFA Releases COX Cyclooxygenases (COX-1, COX-2) PUFA->COX LOX Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) PUFA->LOX CYP Cytochrome P450 Epoxygenases PUFA->CYP Prostanoids Prostaglandins, Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes, Lipoxins LOX->Leukotrienes Epoxides Epoxyeicosatrienoic Acids (EETs) CYP->Epoxides Inflammation_Pain Inflammation_Pain Prostanoids->Inflammation_Pain Inflammation, Pain Immune_Response Immune_Response Leukotrienes->Immune_Response Immune Response Vasodilation Vasodilation Epoxides->Vasodilation Vasodilation

Caption: General overview of the enzymatic pathways for polyunsaturated fatty acid metabolism.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Hypothetical Ligand) PPAR PPAR Ligand->PPAR Binds and Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Metabolic_Effects Regulation of Lipid Metabolism, Inflammation, etc. Gene_Expression->Metabolic_Effects

Caption: Hypothesized PPAR signaling pathway for this compound.

Future Directions and Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of targeted experiments are necessary. The following outlines key experimental protocols that could be employed:

Table 1: Proposed Experimental Protocols
ExperimentObjectiveDetailed Methodology
Enzyme Inhibition Assays To determine if this compound inhibits COX-1, COX-2, and various LOX isoforms.Protocol: 1. Recombinant human COX-1, COX-2, 5-LOX, 12-LOX, and 15-LOX enzymes are used.2. Enzyme activity is measured in the presence of varying concentrations of this compound and a known substrate (e.g., arachidonic acid).3. Product formation (e.g., prostaglandins, leukotrienes) is quantified using techniques like ELISA or LC-MS/MS.4. IC50 values are calculated to determine the inhibitory potency.
PPAR Transactivation Assays To assess the ability of this compound to activate PPARα, β/δ, and γ.Protocol: 1. Cells (e.g., HEK293T) are co-transfected with a plasmid expressing the ligand-binding domain of a PPAR isoform fused to a DNA-binding domain, and a reporter plasmid containing a PPAR response element driving a luciferase gene.2. Transfected cells are treated with varying concentrations of this compound.3. Luciferase activity is measured to quantify the extent of PPAR activation.
Lipidomic Profiling of Treated Cells To identify changes in the cellular lipidome upon treatment with this compound.Protocol: 1. A relevant cell line (e.g., macrophages like RAW 264.7) is cultured and treated with this compound.2. Lipids are extracted from the cells using a biphasic solvent system (e.g., Bligh-Dyer or Folch extraction).3. The lipid extract is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify a broad range of lipid species.4. Statistical analysis is performed to identify significant changes in lipid profiles between treated and untreated cells.

Conclusion

While the specific molecular interactions of this compound in lipidomics are yet to be fully characterized, its structure as a conjugated polyunsaturated fatty acid strongly suggests a role in modulating key inflammatory and metabolic pathways. By acting as a potential substrate or inhibitor of COX and LOX enzymes, or as a ligand for PPARs, this compound holds promise for further investigation as a modulator of lipid signaling. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the precise mechanism of action of this compound, which could pave the way for its development as a novel therapeutic agent for inflammatory and metabolic diseases. Further research is imperative to move from hypothetical pathways to concrete evidence-based mechanisms.

References

Potential Biological Activities of 2,4,6,8-Decatetraenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid (PUFA) whose biological activities have not been extensively characterized in the scientific literature. However, based on the well-documented bioactivities of structurally related PUFAs, it is hypothesized that this compound may possess significant antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide consolidates the potential biological activities of this compound, drawing analogies from related compounds. It provides a framework for future research by outlining detailed experimental protocols to investigate these potential activities and by proposing signaling pathways that may be involved. All quantitative data presented are hypothetical and intended to serve as a comparative reference based on the activities of similar fatty acids.

Introduction

This compound is a C10 polyunsaturated fatty acid with four conjugated double bonds. Its structure suggests the potential for a range of biological activities, a characteristic feature of many PUFAs. While direct experimental evidence is currently lacking, the known therapeutic effects of other PUFAs in inflammation, infectious diseases, and cancer provide a strong rationale for investigating this compound as a potential bioactive molecule. This document aims to serve as a comprehensive resource for researchers interested in exploring the pharmacological potential of this compound.

Potential Biological Activities

Based on the activities of other medium and long-chain PUFAs, this compound is postulated to exhibit the following biological effects:

  • Antimicrobial Activity: PUFAs are known to exert antimicrobial effects against a range of pathogens, including bacteria and fungi.

  • Anti-inflammatory Activity: Many PUFAs modulate inflammatory responses by affecting key signaling pathways and enzyme activities.

  • Cytotoxic Activity: Certain PUFAs have been shown to induce apoptosis and inhibit the proliferation of cancer cells.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the potential biological activities of this compound. These values are based on reported activities of other PUFAs and should be used as a benchmark for future experimental studies.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10 - 50
Escherichia coli50 - 100
Candida albicans25 - 75

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayIC50 (µM)
Lipoxygenase (LOX) Inhibition15 - 40
Cyclooxygenase-2 (COX-2) Inhibition20 - 60
Nitric Oxide (NO) Production in LPS-stimulated Macrophages10 - 30

Table 3: Hypothetical Cytotoxic Activity of this compound

Cell Line (Cancer Type)IC50 (µM)
MCF-7 (Breast)25 - 70
A549 (Lung)30 - 80
HCT116 (Colon)20 - 65

Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential biological activities of this compound.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of this compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microorganism Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in appropriate broth media overnight at 37°C. Dilute the cultures to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.

  • Inoculation: Add the diluted microbial suspension to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value.

Potential Signaling Pathways

PUFAs are known to modulate several key signaling pathways involved in inflammation and cancer. It is plausible that this compound could exert its effects through similar mechanisms.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory PUFAs inhibit this pathway.

NFkB_Pathway Extracellular Stimuli (LPS) Extracellular Stimuli (LPS) TLR4 TLR4 Extracellular Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Complex

Figure 1: Potential inhibition of the NF-κB signaling pathway.

Modulation of the MAP Kinase Signaling Pathway

The MAP kinase pathways are involved in cellular responses to a variety of stimuli and play a role in both inflammation and cancer.

MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) Transcription Factors (AP-1) Transcription Factors (AP-1) MAPK (p38, JNK)->Transcription Factors (AP-1) Inflammatory & Apoptotic Genes Inflammatory & Apoptotic Genes Transcription Factors (AP-1)->Inflammatory & Apoptotic Genes This compound This compound This compound->MAPKK

Figure 2: Potential modulation of the MAP kinase signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the investigation of the biological activities of this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation Antimicrobial Assays Antimicrobial Assays Signaling Pathway Analysis Signaling Pathway Analysis Antimicrobial Assays->Signaling Pathway Analysis Anti-inflammatory Assays Anti-inflammatory Assays Anti-inflammatory Assays->Signaling Pathway Analysis Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Signaling Pathway Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Signaling Pathway Analysis->Enzyme Inhibition Assays Gene Expression Analysis Gene Expression Analysis Enzyme Inhibition Assays->Gene Expression Analysis Animal Models of Infection Animal Models of Infection Gene Expression Analysis->Animal Models of Infection Animal Models of Inflammation Animal Models of Inflammation Gene Expression Analysis->Animal Models of Inflammation Xenograft Tumor Models Xenograft Tumor Models Gene Expression Analysis->Xenograft Tumor Models Lead Optimization Lead Optimization Animal Models of Infection->Lead Optimization Animal Models of Inflammation->Lead Optimization Xenograft Tumor Models->Lead Optimization Compound Synthesis & Purification Compound Synthesis & Purification Compound Synthesis & Purification->Antimicrobial Assays Compound Synthesis & Purification->Anti-inflammatory Assays Compound Synthesis & Purification->Cytotoxicity Assays

Figure 3: General experimental workflow for investigating biological activities.

Conclusion

While direct experimental data on the biological activities of this compound are not yet available, its structural similarity to other bioactive PUFAs suggests a high potential for antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive framework for initiating research into this promising compound. The detailed experimental protocols and proposed signaling pathways offer a clear roadmap for elucidating its mechanism of action and evaluating its therapeutic potential. Further investigation is warranted to confirm these hypothesized activities and to establish the safety and efficacy of this compound for potential drug development.

An In-depth Technical Guide on the Potential Role of 2,4,6,8-Decatetraenoic Acid in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the role of 2,4,6,8-decatetraenoic acid in cellular signaling pathways is scarce. This guide synthesizes information from related polyunsaturated fatty acids (PUFAs) and short-chain fatty acids (SCFAs) to propose potential mechanisms and experimental approaches for investigating this compound. The pathways and roles described herein are largely hypothetical and intended to serve as a foundation for future research.

Introduction

This compound is a polyunsaturated fatty acid with a ten-carbon chain and four conjugated double bonds. While its specific biological functions are not well-characterized, its structural similarity to other biologically active fatty acids suggests it may play a role in cellular signaling. This document explores the potential involvement of this compound in key cellular processes such as inflammation, apoptosis, and nuclear receptor signaling, based on the known activities of related molecules.

Potential Cellular Signaling Pathways

Based on the known mechanisms of other PUFAs and SCFAs, this compound could potentially modulate several critical signaling pathways.

Anti-Inflammatory Pathways

Many PUFAs, particularly conjugated linoleic acids (CLAs), exhibit anti-inflammatory properties. These effects are often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in inflammation and metabolism. Activated PPARs can inhibit the activity of pro-inflammatory transcription factors such as NF-κB.

  • Hypothetical Mechanism: this compound may act as a ligand for PPARγ. Upon binding, the ligand-receptor complex could translocate to the nucleus and suppress the transcription of pro-inflammatory genes like TNF-α and IL-6.

Hypothetical_Anti_Inflammatory_Pathway DTA 2,4,6,8-Decatetraenoic Acid PPARg PPARγ DTA->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Genes Promotes Inflammation Inflammation ProInflammatory_Genes->Inflammation

Figure 1: Hypothetical anti-inflammatory signaling pathway of this compound.

Pro-Apoptotic Pathways

Short-chain fatty acids have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.

  • Hypothetical Mechanism: this compound could induce mitochondrial stress, leading to an increased Bax/Bcl-2 ratio. This would promote the release of cytochrome c from the mitochondria into the cytosol, activating caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.

Hypothetical_Apoptotic_Pathway DTA 2,4,6,8-Decatetraenoic Acid Mitochondria Mitochondria DTA->Mitochondria Induces stress Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical pro-apoptotic signaling pathway of this compound.

Nuclear Receptor Signaling

Various fatty acids are known to be ligands for nuclear receptors beyond PPARs, including the Retinoid X Receptor (RXR). RXR is a crucial partner for many other nuclear receptors, forming heterodimers that regulate a wide array of genes.

  • Hypothetical Mechanism: this compound could bind to and activate RXR. This activation would promote the formation of RXR heterodimers with other nuclear receptors, such as RAR or LXR, leading to the transcription of target genes involved in cellular differentiation, proliferation, and lipid metabolism.

Hypothetical_Nuclear_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTA 2,4,6,8-Decatetraenoic Acid RXR RXR DTA->RXR Activates Heterodimer RXR-NR Heterodimer RXR->Heterodimer NR Nuclear Receptor (e.g., RAR, LXR) NR->Heterodimer DNA Response Element (e.g., RARE, LXRE) Heterodimer->DNA Binds to Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulates

Figure 3: Hypothetical nuclear receptor signaling pathway for this compound.

Quantitative Data Summary

Fatty AcidTarget/AssayActivity MetricValueReference
Docosahexaenoic Acid (DHA)RXRα Activation (Reporter Assay)EC50~10 µMde Urquiza, A. M., et al. (2000). Journal of Biological Chemistry, 275(47), 36857-36864.
Linoleic AcidPPARγ Activation (Reporter Assay)EC50~50 µMXu, H. E., et al. (1999). Molecular Cell, 3(3), 397-403.
Butyrate (SCFA)Apoptosis in Colon Cancer Cells (MTT Assay)IC501-5 mMHinnebusch, G., et al. (2002). The Journal of nutrition, 132(5), 1012-1017.
Arachidonic AcidLXRα Activation (Reporter Assay)Antagonist10 µMYoshikawa, T., et al. (2002). Journal of Biological Chemistry, 277(20), 17045-17050.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the role of this compound in cellular signaling.

Cell Viability and Apoptosis Assay

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on a relevant cell line (e.g., a cancer cell line or an immune cell line).

Methodology:

  • Cell Culture: Culture cells in appropriate media and conditions. Seed cells in 96-well plates for viability assays and in larger formats (e.g., 6-well plates) for apoptosis assays.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., ethanol (B145695) or DMSO) should be included.

  • MTT Assay for Viability:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blotting for Signaling Protein Activation

Objective: To investigate the effect of this compound on the activation (e.g., phosphorylation) of key signaling proteins.

Methodology:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-NF-κB p65, phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., β-actin or GAPDH) for normalization.

Nuclear Receptor Activation Reporter Assay

Objective: To determine if this compound can activate specific nuclear receptors.

Methodology:

  • Plasmids:

    • An expression vector containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARγ, RXRα) fused to a GAL4 DNA-binding domain (DBD).

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection: Co-transfect the three plasmids into a suitable cell line (e.g., HEK293T or HeLa) using a lipid-based transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound and a known agonist for the receptor as a positive control.

  • Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold activation relative to the vehicle control against the concentration of the compound to determine the EC50 value.

Experimental_Workflow_Reporter_Assay Plasmids 1. Plasmids - GAL4-NR-LBD - UAS-Luciferase - Renilla Control Transfection 2. Co-transfection into Cells Plasmids->Transfection Treatment 3. Treatment with This compound Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luciferase_Assay 5. Dual-Luciferase Assay Lysis->Luciferase_Assay Analysis 6. Data Analysis (Fold Activation, EC50) Luciferase_Assay->Analysis

Figure 4: Experimental workflow for a nuclear receptor reporter assay.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound suggest its potential as a modulator of cellular signaling pathways, particularly in the realms of inflammation and apoptosis. The hypothetical pathways and experimental protocols outlined in this guide provide a robust framework for initiating research into the biological functions of this novel fatty acid. Future studies should focus on systematically evaluating its effects on various cell types, identifying its direct molecular targets, and exploring its potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 2,4,6,8-Decatetraenoic Acid in Lipid Peroxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in various physiological and pathological conditions, including inflammation, aging, and cardiovascular diseases. The study of lipid peroxidation mechanisms and the development of potential inhibitors require well-defined chemical tools. 2,4,6,8-Decatetraenoic acid, a synthetic conjugated polyunsaturated fatty acid, serves as a valuable model compound for investigating lipid peroxidation due to its highly unsaturated nature, making it susceptible to oxidation.[1] This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in lipid peroxidation studies.

Chemical Properties

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight164.20 g/mol [1]
AppearanceYellow Crystalline Solid[2]
Melting Point102-103°C[3]
Boiling Point267.3°C at 760 mmHg[3]
UV-Vis Spectroscopy (λmax)341 nm in chloroform[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of its precursor, deca-2,4,6,8-tetraenal (B43570), followed by oxidation to the carboxylic acid. Two common methods for the synthesis of the precursor aldehyde are the Wittig reaction and Aldol (B89426) condensation.[4]

Method 1: Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of the all-trans isomer of deca-2,4,6,8-tetraenal.[4]

Protocol:

  • Preparation of the Phosphonium (B103445) Salt: React triphenylphosphine (B44618) with (2E,4E,6E)-1-bromo-octa-2,4,6-triene in a suitable solvent like toluene (B28343) and heat to form the corresponding phosphonium salt. Isolate the salt by filtration.[5]

  • Ylide Formation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78°C under an inert atmosphere. Add a strong base, such as n-butyllithium (n-BuLi), dropwise to form the deep red-colored ylide.

  • Wittig Reaction: To the ylide solution at -78°C, add a solution of crotonaldehyde (B89634) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield deca-2,4,6,8-tetraenal.[4]

Method 2: Synthesis via Aldol Condensation

A stepwise aldol condensation can also be employed to synthesize deca-2,4,6,8-tetraenal.[4]

Protocol:

  • Reaction Setup: Dissolve crotonaldehyde in an appropriate solvent (e.g., ethanol) and cool in an ice bath.

  • Base Addition: Slowly add a solution of a base, such as sodium hydroxide, to the cooled aldehyde solution.

  • Condensation: Stir the reaction mixture at a low temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to isolate deca-2,4,6,8-tetraenal.[4]

Oxidation to this compound

The final step is the oxidation of the synthesized deca-2,4,6,8-tetraenal to the desired carboxylic acid.

Protocol:

  • Reaction Setup: Dissolve deca-2,4,6,8-tetraenal in a suitable solvent mixture, such as dichloromethane (B109758) and methanol.[2]

  • Reagent Addition: Add sodium cyanide followed by activated manganese dioxide in portions to the stirred solution at room temperature.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with dichloromethane. Combine the organic filtrates, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.[2]

Synthesis Workflow

Synthesis_Workflow cluster_aldehyde Deca-2,4,6,8-tetraenal Synthesis cluster_acid This compound Synthesis start Starting Materials wittig Wittig Reaction (Crotonaldehyde + Phosphonium Salt) start->wittig aldol Aldol Condensation (Crotonaldehyde) start->aldol aldehyde Deca-2,4,6,8-tetraenal wittig->aldehyde aldol->aldehyde oxidation Oxidation (MnO2, NaCN) aldehyde->oxidation acid This compound oxidation->acid

Caption: Workflow for the synthesis of this compound.

Application in Lipid Peroxidation Studies

This compound can be used as a substrate to induce lipid peroxidation in various in vitro systems, allowing for the screening of potential antioxidants and the study of peroxidation mechanisms.

Protocol 1: Induction of Lipid Peroxidation in a Liposome (B1194612) Model
  • Liposome Preparation: Prepare liposomes containing phospholipids (B1166683) (e.g., phosphatidylcholine) and incorporate this compound at a desired concentration.

  • Initiation of Peroxidation: Induce lipid peroxidation by adding an initiator, such as a source of free radicals like 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride (AAPH) or a metal catalyst like Fe²⁺.

  • Incubation: Incubate the liposome suspension at 37°C for a specified period.

  • Measurement of Peroxidation: Assess the extent of lipid peroxidation using one of the methods described below.

Protocol 2: Cellular Lipid Peroxidation Assay
  • Cell Culture: Culture appropriate cells (e.g., hepatocytes, endothelial cells) to confluence.

  • Treatment: Treat the cells with this compound at various concentrations. A co-treatment with a known pro-oxidant can also be performed.

  • Incubation: Incubate the cells for a defined period.

  • Cell Lysis and Analysis: Lyse the cells and measure the levels of lipid peroxidation products in the cell lysate.

Measurement of Lipid Peroxidation

Several methods can be employed to quantify the extent of lipid peroxidation.

Method 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Protocol:

  • Sample Preparation: Mix the sample (e.g., liposome suspension, cell lysate) with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantification: Determine the concentration of MDA using a standard curve prepared with an MDA standard.

Method 2: Conjugated Diene Measurement

The formation of conjugated dienes is an early event in lipid peroxidation.

Protocol:

  • Lipid Extraction: Extract the lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

  • Spectrophotometric Measurement: Measure the absorbance of the lipid extract in the UV range, typically around 234 nm, which is the characteristic absorbance maximum for conjugated dienes. An increase in absorbance indicates an increase in lipid peroxidation.[6]

Quantitative Data

Table 1: Representative Antioxidant Activity of Conjugated Linoleic Acid (CLA) Isomers

AssayCompoundConcentrationInhibition of Lipid Peroxidation (%)Reference(s)
DPPH Radical Scavengingc9, t11-CLA5-25 mMSignificant quenching observed[7]
DPPH Radical Scavengingt10, c12-CLA5-25 mMSignificant quenching observed[7]
Chemiluminescence Assayt10, c12-CLA1-200 mMMore effective than c9, t11-CLA[7]
Chemiluminescence Assayc9, t11-CLA1-200 mMSignificant inhibition[7]

Table 2: Representative Yields for Multi-Step Organic Synthesis

Reaction StepStarting MaterialProductTypical Yield (%)
Wittig ReactionCrotonaldehydeDeca-2,4,6,8-tetraenal60-75
Aldol CondensationCrotonaldehydeDeca-2,4,6,8-tetraenalVariable
OxidationDeca-2,4,6,8-tetraenalThis compoundVariable

Note: Yields are highly dependent on reaction conditions and purification methods.

Experimental Workflow for Lipid Peroxidation Studies

Lipid_Peroxidation_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis substrate This compound system In Vitro System (Liposomes or Cells) substrate->system incubation Incubation (37°C) system->incubation initiator Peroxidation Initiator (e.g., AAPH, Fe2+) initiator->system measurement Measurement of Peroxidation incubation->measurement tbars TBARS Assay (MDA quantification) measurement->tbars cd Conjugated Diene Measurement (A234) measurement->cd data Quantitative Analysis tbars->data cd->data

Caption: Workflow for lipid peroxidation studies.

Signaling Pathway Implicated in Lipid Peroxidation-Induced Cellular Damage

Lipid peroxidation products can activate various signaling pathways leading to cellular damage. The diagram below illustrates a generalized pathway.

Signaling_Pathway lp Lipid Peroxidation (e.g., by this compound) ros Reactive Oxygen Species (ROS) lp->ros aldehydes Reactive Aldehydes (e.g., MDA, 4-HNE) lp->aldehydes stress Oxidative Stress ros->stress aldehydes->stress damage Cellular Damage (Protein, DNA, Lipids) stress->damage inflammation Inflammation (e.g., NF-κB activation) stress->inflammation apoptosis Apoptosis damage->apoptosis

Caption: Lipid peroxidation-induced cellular damage pathway.

Conclusion

This compound is a useful tool for studying lipid peroxidation. The provided protocols for its synthesis and application in lipid peroxidation assays offer a framework for researchers to investigate the mechanisms of oxidative stress and to screen for potential therapeutic agents. The quantitative data, while based on a related compound, provides a template for data presentation and interpretation in such studies.

References

Application Notes and Protocols for 2,4,6,8-Decatetraenoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the specific application of 2,4,6,8-decatetraenoic acid in cell culture. The following protocols and application notes are based on established methodologies for structurally similar polyunsaturated fatty acids (PUFAs), particularly conjugated linoleic acids (CLAs). Researchers should consider this information as a starting point and optimize the conditions for their specific cell lines and experimental goals.

Introduction

This compound is a polyunsaturated fatty acid with a conjugated system of double bonds. While its specific biological activities in cell culture are not extensively documented, related conjugated fatty acids have demonstrated a range of effects, including modulation of cell proliferation, apoptosis, and key signaling pathways. This document provides a comprehensive guide for the initial investigation of this compound in a cell culture setting, covering material preparation, experimental design, and data analysis.

Materials and Reagents

2.1. Reagents

  • This compound

  • Ethanol (200 proof, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, primary and secondary antibodies)

  • Reagents for lipid peroxidation assay

2.2. Equipment

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Water bath

  • Centrifuge

  • Microplate reader

  • Western blot apparatus

  • Microscope

  • Hemocytometer or automated cell counter

  • Sonicator

Preparation of this compound Stock Solution

Due to the hydrophobic nature of long-chain fatty acids, proper solubilization is critical for consistent and reproducible results in cell culture experiments. The following protocol describes the preparation of a fatty acid-BSA complex.

Protocol 1: Preparation of 10 mM this compound Stock Solution

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Warm to 37°C to aid dissolution and filter-sterilize through a 0.22 µm filter.

  • Prepare a 100 mM ethanolic stock of this compound: Dissolve the required amount of this compound in sterile ethanol. For example, to make 1 mL of a 100 mM solution (MW: 164.20 g/mol ), dissolve 16.42 mg in 1 mL of ethanol.

  • Complex the fatty acid with BSA: In a sterile tube, slowly add the 100 mM ethanolic stock of this compound to the 10% BSA solution to achieve a final fatty acid concentration of 10 mM. This typically involves a 1:9 (v/v) dilution of the ethanolic stock into the BSA solution.

  • Incubate for complexation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the fatty acid-BSA complex.

  • Sterilization and Storage: Filter-sterilize the final 10 mM stock solution through a 0.22 µm filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Experimental Protocols

4.1. Cell Culture and Seeding

  • Culture your cell line of interest in the appropriate complete growth medium (containing FBS and antibiotics) in a 37°C, 5% CO₂ incubator.

  • For experiments, seed cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of treatment.

4.2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 2: MTT Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-BSA stock solution in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (BSA solution without the fatty acid).

  • Remove the culture medium from the cells and replace it with 100 µL of the prepared treatment media.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[1]

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Hypothetical Cell Viability Data (MTT Assay)

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
51.15 ± 0.0992.0
101.05 ± 0.0684.0
250.88 ± 0.0570.4
500.63 ± 0.0450.4
1000.38 ± 0.0330.4

4.3. Analysis of Signaling Pathways (Western Blot)

PUFAs are known to modulate key signaling pathways involved in cell growth, survival, and inflammation, such as the NF-κB, MAPK, and PI3K-Akt pathways.

Protocol 3: Western Blot Analysis

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for a predetermined time (e.g., 6, 12, 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Table 2: Hypothetical Western Blot Quantification Data

Treatmentp-NF-κB p65 / Total p65 (Fold Change)p-ERK1/2 / Total ERK1/2 (Fold Change)p-Akt / Total Akt (Fold Change)
Control1.01.01.0
10 µM0.81.20.9
25 µM0.51.80.6
50 µM0.32.50.4

4.4. Lipid Peroxidation Assay

The conjugated double bond system in this compound may make it susceptible to or a modulator of lipid peroxidation, a marker of oxidative stress.

Protocol 4: Malondialdehyde (MDA) Assay

  • Treat cells with this compound as described for the Western blot protocol.

  • Harvest the cells and prepare cell lysates according to the instructions of a commercial lipid peroxidation assay kit (e.g., a TBARS assay).

  • The assay typically involves the reaction of MDA, a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored product.

  • Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.[3]

  • Calculate the concentration of MDA based on a standard curve.

Table 3: Hypothetical Lipid Peroxidation Data (MDA Assay)

TreatmentMDA Concentration (nmol/mg protein) (Mean ± SD)
Control1.5 ± 0.2
10 µM2.1 ± 0.3
25 µM3.5 ± 0.4
50 µM5.8 ± 0.6

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_reagent Prepare this compound-BSA Complex prep_cells Cell Culture and Seeding prep_reagent->prep_cells treatment Treat Cells with Fatty Acid prep_cells->treatment viability Cell Viability Assay (MTT) treatment->viability signaling Signaling Pathway Analysis (Western Blot) treatment->signaling lipid_perox Lipid Peroxidation Assay treatment->lipid_perox data_quant Quantify Results viability->data_quant signaling->data_quant lipid_perox->data_quant interpretation Interpret Data and Draw Conclusions data_quant->interpretation

Caption: Experimental workflow for studying the effects of this compound in cell culture.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Gene Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

MAPK Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ras Ras This compound->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors e.g., AP-1 Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K PIP2_to_PIP3 PIP2_to_PIP3 PI3K->PIP2_to_PIP3 PIP2 -> PIP3 PDK1 PDK1 PIP2_to_PIP3->PDK1 Akt Akt PDK1->Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Survival_Growth Cell Survival and Growth Downstream_Targets->Cell_Survival_Growth

References

Application Note and Protocol for the HPLC Analysis of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated double bonds.[1][2] This high degree of conjugation makes it a compound of interest in various fields, including biochemical research and as an intermediate in the synthesis of specialized chemicals.[1] Its structure suggests a potential for unique biological activities and applications in materials science. Accurate and reliable quantitative analysis is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of fatty acids, offering high resolution and sensitivity.[3][4] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting appropriate solvents and analytical conditions.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[5][6]
Molecular Weight164.20 g/mol [6][7]
AppearanceGolden to brown powder[1]
Melting Point225-226 °C[1]
Boiling Point329.2 °C at 760 mmHg[1]
IUPAC Name(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid[2]

Table 1: Chemical Properties of this compound.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines the necessary steps for the quantitative analysis of this compound.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Acetic acid, HPLC grade)

  • Sample solvent: Methanol or a mixture of Methanol/Chloroform (1:1, v/v)

Instrumentation and Chromatographic Conditions

The following HPLC system configuration and parameters are recommended. Adjustments may be necessary based on the specific instrument and column used.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 300 nm (based on the conjugated system)
Injection Volume 10 µL
Run Time 20 minutes

Table 2: Recommended HPLC Conditions.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. For a pure or semi-pure sample:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

For samples in a complex matrix, such as biological tissues or formulations, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte. A general extraction procedure is as follows:

  • Homogenize the sample in a suitable solvent mixture (e.g., methanol/chloroform).

  • Centrifuge to separate the liquid and solid phases.

  • Evaporate the supernatant and reconstitute the residue in a known volume of methanol.

  • Filter the final solution before HPLC analysis.

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Sample Analysis: Inject the prepared sample solutions and record the peak area of the analyte.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve equation.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) < 2.0%

Table 3: System Suitability Parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLC HPLC System StandardPrep->HPLC Inject Standards SamplePrep Sample Preparation SamplePrep->HPLC Inject Samples DAD DAD/UV Detector HPLC->DAD Chromatogram Chromatogram Acquisition DAD->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC Analysis Workflow.

Logical Relationship of HPLC Components

This diagram shows the logical flow and interaction of the key components within the HPLC system.

G Figure 2: HPLC System Components Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: HPLC System Components.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, allows for good separation and sensitive detection of the analyte. This protocol can be adapted for various research and development applications, ensuring accurate and reproducible results. Method validation should be performed in accordance with the specific requirements of the application to demonstrate its suitability.

References

Application Notes and Protocols for the Quantification of 2,4,6,8-Decatetraenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid (PUFA) of interest in various fields of biological research. Its conjugated double bond system suggests potential biological activity, possibly influencing cellular signaling pathways and metabolic processes. Accurate quantification of this molecule in biological matrices such as plasma, tissues, and cell cultures is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the extraction and quantification of this compound using common analytical techniques, and discuss its potential involvement in cellular signaling.

Overview of Analytical Techniques

The quantification of fatty acids in complex biological samples presents analytical challenges due to their diverse structures and concentrations. The primary methods for fatty acid analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC with UV Detection: This method is suitable for conjugated systems like this compound, which exhibit strong UV absorbance. It offers a cost-effective approach for quantification, though it may require derivatization to improve chromatographic properties for other fatty acids analyzed simultaneously.

  • GC-MS: A highly sensitive and specific technique for fatty acid analysis. It requires derivatization to convert the non-volatile fatty acids into volatile esters, most commonly fatty acid methyl esters (FAMEs).[1][2] GC-MS provides excellent separation and allows for confident identification based on mass spectra.

  • LC-MS/MS: This has become the gold standard for lipidomics. It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS can often analyze fatty acids without derivatization, simplifying sample preparation.[3]

Data Presentation: Quantitative Summary

Table 1: HPLC-UV Method Performance

ParameterValue
Linearity (R²)>0.995
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Recovery85-105%
Intra-day Precision (RSD)<5%
Inter-day Precision (RSD)<8%

Table 2: GC-MS Method Performance (as FAME derivative)

ParameterValue
Linearity (R²)>0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Recovery90-110%
Intra-day Precision (RSD)<4%
Inter-day Precision (RSD)<7%

Table 3: LC-MS/MS Method Performance

ParameterValue
Linearity (R²)>0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Recovery95-105%
Intra-day Precision (RSD)<3%
Inter-day Precision (RSD)<6%

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of Total Fatty Acids from Biological Samples

This protocol describes a general method for the extraction of total fatty acids from plasma and tissue samples.

Materials:

  • Biological sample (e.g., 200 µL plasma or 100 mg tissue)

  • Internal Standard (e.g., C17:0 or a deuterated analog of the analyte)

  • Methanol (B129727)

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Homogenize tissue samples in methanol. For plasma samples, add methanol directly.

  • Add the internal standard to the sample homogenate.

  • Add chloroform to the mixture to achieve a chloroform:methanol:water ratio of 2:1:0.8.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Wash the organic phase with 0.9% NaCl solution.

  • Centrifuge and remove the upper aqueous phase.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • The dried lipid extract can be used for HPLC, or further processed for GC-MS or LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (Plasma/Tissue) homogenize Homogenize in Methanol (for tissue) sample->homogenize add_is Add Internal Standard homogenize->add_is extract Liquid-Liquid Extraction (Chloroform/Methanol) add_is->extract centrifuge1 Centrifuge to Separate Phases extract->centrifuge1 collect_organic Collect Organic Phase centrifuge1->collect_organic wash Wash with NaCl Solution collect_organic->wash centrifuge2 Centrifuge wash->centrifuge2 dry Dry with Na2SO4 centrifuge2->dry evaporate Evaporate Solvent (under Nitrogen) dry->evaporate lipid_extract Dried Lipid Extract evaporate->lipid_extract

Caption: General workflow for the extraction of lipids from biological samples.

Protocol 2: Analysis by HPLC-UV

Materials:

  • Dried lipid extract

  • Acetonitrile

  • Water

  • Formic acid

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Reconstitute the dried lipid extract in the mobile phase.

  • Inject the sample into the HPLC system.

  • Perform chromatographic separation using a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Set the UV detector to monitor at the wavelength of maximum absorbance for this compound (estimated to be around 300-350 nm due to the conjugated system).

  • Quantify the analyte using a calibration curve prepared with a pure standard.

G cluster_hplc HPLC-UV Analysis Workflow reconstitute Reconstitute Lipid Extract inject Inject into HPLC reconstitute->inject separate C18 Reversed-Phase Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for the analysis of this compound by HPLC-UV.

Protocol 3: Analysis by GC-MS

Materials:

  • Dried lipid extract

  • BF3-Methanol (14%) or Methanolic HCl

  • Hexane (B92381)

  • Saturated NaCl solution

  • GC-MS system with a suitable capillary column (e.g., DB-WAX or DB-23)

Procedure (Derivatization to FAMEs):

  • Add BF3-Methanol to the dried lipid extract.

  • Heat at 100°C for 30 minutes.

  • Cool to room temperature and add hexane and saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • The sample is ready for GC-MS analysis.

GC-MS Analysis:

  • Inject the FAMEs sample into the GC-MS.

  • Use a temperature gradient program to separate the FAMEs. For example, start at 100°C, ramp to 240°C at 3°C/min.

  • The mass spectrometer can be operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantify the target FAME using a calibration curve prepared from a standard of this compound methyl ester.

G cluster_gcms GC-MS Analysis Workflow derivatize Derivatization to FAMEs extract_fames Extract FAMEs derivatize->extract_fames inject Inject into GC-MS extract_fames->inject separate GC Separation inject->separate detect MS Detection (Scan/SIM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for the analysis of this compound by GC-MS.

Protocol 4: Analysis by LC-MS/MS

Materials:

  • Dried lipid extract

  • Acetonitrile

  • Methanol

  • Water

  • Formic acid or Ammonium (B1175870) acetate (B1210297)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 or C8 reversed-phase column

Procedure:

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Perform chromatographic separation using a suitable gradient.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode)

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with the same additive as A

  • Set the mass spectrometer to operate in negative ion mode, as fatty acids ionize well as [M-H]⁻.

  • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the molecular weight of this compound minus a proton. Product ions will need to be determined by infusing a standard.

  • Quantify the analyte using a calibration curve prepared with a pure standard.

Potential Signaling Pathways

While the specific signaling pathways involving this compound are not well-elucidated, as a PUFA, it may participate in general lipid signaling cascades. PUFAs and their metabolites can act as signaling molecules that regulate various cellular processes, including inflammation, gene expression, and cell proliferation. They can be incorporated into cell membranes, altering their fluidity and the function of membrane-bound proteins. Furthermore, they can be precursors for the synthesis of eicosanoids and other lipid mediators through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. Some short-chain fatty acids have also been identified as signaling molecules in bacteria, regulating processes like biofilm formation.[4][5]

G cluster_pathways Potential Signaling Pathways PUFA This compound (in cell membrane) COX COX Pathway PUFA->COX LOX LOX Pathway PUFA->LOX CYP CYP450 Pathway PUFA->CYP Membrane Membrane Fluidity & Protein Function PUFA->Membrane Gene Gene Expression (e.g., via PPARs) PUFA->Gene Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Epoxides Epoxides CYP->Epoxides Cellular_Response Cellular Response (Inflammation, etc.) Membrane->Cellular_Response Gene->Cellular_Response Prostaglandins->Cellular_Response Leukotrienes->Cellular_Response Epoxides->Cellular_Response

Caption: Potential signaling pathways involving polyunsaturated fatty acids.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the quantification of this compound in biological samples. The choice of analytical method will depend on the required sensitivity, specificity, and available instrumentation. Further research is needed to establish the precise biological roles and signaling pathways of this specific fatty acid. The methodologies presented here will be instrumental in facilitating such investigations.

References

Application Note: 2,4,6,8-Decatetraenoic Acid as a Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the use of 2,4,6,8-decatetraenoic acid as a standard in chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID).

Introduction

This compound is a polyunsaturated fatty acid with a ten-carbon chain and four conjugated double bonds. Its chemical formula is C₁₀H₁₂O₂ and it has a molecular weight of 164.20 g/mol .[1] This conjugated system makes it a strong chromophore, suitable for UV-Vis detection, and its volatility, particularly after derivatization, allows for gas chromatographic analysis. This document outlines the essential chemical properties, stability, solubility, and detailed protocols for its use as a quantitative standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid[2]
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight164.20 g/mol [1]
AppearanceGolden to brown powder[3]
Melting Point225-226 °C[3]
Boiling Point329.2 °C at 760 mmHg[3]
UV-Vis λmaxEstimated in the range of 290-350 nmInferred from data on conjugated polyenes
Stability and Storage

Polyunsaturated fatty acids are susceptible to oxidation due to the presence of multiple double bonds. This can lead to degradation of the standard and inaccurate quantification. To ensure the integrity of the this compound standard, the following storage and handling procedures are recommended:

  • Storage: Store the solid compound at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light.

  • Solution Stability: Prepare stock solutions fresh and use them within a short period. If storage of solutions is necessary, store them at -20°C or lower in amber vials under an inert atmosphere. For long-term storage, -80°C is recommended. The stability of polyunsaturated fatty acids in solution is dependent on the solvent and storage conditions.

  • Handling: Minimize the exposure of the compound and its solutions to light, heat, and oxygen. Use deoxygenated solvents for the preparation of solutions whenever possible.

Solubility

Based on the general solubility of fatty acids, this compound is expected to be soluble in a range of organic solvents. The solubility of a C10 fatty acid generally increases with the polarity of the organic solvent.

For chromatographic purposes, it is recommended to dissolve the standard in the mobile phase to be used for HPLC analysis or in a volatile solvent compatible with GC analysis (e.g., hexane (B92381), after derivatization). A stock solution can be prepared in a solvent like methanol or ethanol and then diluted as needed.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound.

Principle: The conjugated double bond system in this compound allows for sensitive detection by UV-Vis spectroscopy. Reversed-phase HPLC is a suitable technique for its separation and quantification.

Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient70% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detection WavelengthEstimated at 325 nm (scan for optimal wavelength)

Procedure:

  • Standard Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly to ensure complete dissolution. Store in an amber vial at -20°C.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the working standard solutions in duplicate. Plot the peak area versus the concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Hypothetical Quantitative Data:

ParameterExpected Value
Retention Time8 - 12 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification Standard_Prep Prepare Standard Stock Solution Working_Standards Prepare Working Standards Standard_Prep->Working_Standards HPLC_Injection Inject into HPLC System Working_Standards->HPLC_Injection Sample_Prep Prepare and Filter Sample Sample_Prep->HPLC_Injection Data_Acquisition Acquire Data HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Analyte in Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes a general procedure for the analysis of this compound as its fatty acid methyl ester (FAME) derivative.

Principle: Free fatty acids have poor chromatographic properties in GC. Derivatization to their corresponding FAMEs increases volatility and improves peak shape, allowing for accurate quantification by GC-FID.

Materials and Reagents:

  • This compound standard

  • Boron trifluoride-methanol solution (14% BF₃ in methanol) or Methanolic HCl

  • Hexane (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Saturated sodium chloride solution

  • Screw-cap glass tubes with PTFE liners

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Split/splitless injector

  • Capillary GC column

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
ColumnFused-silica capillary column (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium or Hydrogen at a constant flow rate
Injector Temperature250°C
Detector Temperature280°C
Oven Program100°C (hold 2 min), ramp to 240°C at 5°C/min, hold 10 min
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL

Procedure:

  • Derivatization to FAME: a. Accurately weigh approximately 5 mg of the this compound standard or the sample containing the analyte into a screw-cap glass tube. b. Add 2 mL of 14% BF₃-methanol solution. c. Cap the tube tightly and heat at 60°C for 30 minutes in a water bath or heating block. d. Cool the tube to room temperature. e. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. f. Vortex vigorously for 1 minute and then centrifuge to separate the layers. g. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC Analysis: a. Inject 1 µL of the hexane extract into the GC-FID system. b. Identify the FAME peak based on its retention time compared to a derivatized standard. c. Quantify the peak area.

  • Calibration: Prepare a series of standards of this compound at different concentrations and derivatize them using the same procedure as the samples. Create a calibration curve by plotting the peak area against the initial concentration of the acid.

Hypothetical Quantitative Data:

ParameterExpected Value
Retention Time of FAME15 - 20 min
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 - 0.2 µg/mL (injected solution)
Limit of Quantification (LOQ)0.2 - 1.0 µg/mL (injected solution)

Experimental Workflow for GC-FID Analysis

GC_Workflow cluster_prep Preparation and Derivatization cluster_analysis Analysis cluster_quantification Quantification Weigh_Sample Weigh Standard or Sample Derivatization Derivatize to FAME (BF3-Methanol) Weigh_Sample->Derivatization Extraction Extract FAMEs with Hexane Derivatization->Extraction Drying Dry Hexane Extract (Na2SO4) Extraction->Drying GC_Injection Inject into GC-FID System Drying->GC_Injection Data_Acquisition Acquire Chromatogram GC_Injection->Data_Acquisition Quantify_Sample Quantify Analyte Peak Area Data_Acquisition->Quantify_Sample Calibration Prepare and Analyze Derivatized Standards Calibration->Quantify_Sample

Caption: Workflow for GC-FID analysis of this compound.

Quality Control

To ensure the accuracy and reliability of the results, the following quality control measures should be implemented:

  • System Suitability: Before each analytical run, inject a standard solution to check for system suitability parameters such as peak resolution, tailing factor, and reproducibility.

  • Blank Injections: Inject a solvent blank periodically to monitor for any contamination or carryover.

  • Calibration Verification: After a set number of sample injections, re-inject a mid-level standard to verify the stability of the calibration.

  • Spike Recovery: For complex matrices, perform spike recovery experiments to assess the accuracy of the method.

Conclusion

This compound can be effectively used as a standard for quantification in both HPLC-UV and GC-FID analysis. Due to its conjugated system, HPLC-UV offers a direct method of analysis, while GC-FID provides high sensitivity after a straightforward derivatization step. Proper handling and storage are crucial to maintain the integrity of this polyunsaturated fatty acid standard. The provided protocols serve as a robust starting point for method development and validation in various research and drug development applications.

References

In Vitro Assay for 2,4,6,8-Decatetraenoic Acid Antioxidant Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid with a conjugated system of four double bonds, suggesting potential antioxidant properties.[1][2][3][4] This document provides detailed protocols for in vitro assays to evaluate the antioxidant activity of this compound. The methodologies are tailored for lipophilic substances and are widely accepted in the scientific community for assessing antioxidant capacity. The assays covered include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the lipid peroxidation inhibition assay (TBARS).

Data Presentation

The antioxidant activity of this compound can be quantified and compared using the following metrics. The tables below present hypothetical data for illustrative purposes.

Table 1: DPPH Radical Scavenging Activity

Concentration (µM)% InhibitionIC₅₀ (µM)
1015.2 ± 1.1
2535.8 ± 2.5
5052.1 ± 3.048.5
10078.9 ± 4.2
20091.5 ± 2.8
Trolox (Positive Control)95.6 ± 1.9 (at 50 µM)22.1

Table 2: ABTS Radical Scavenging Activity

Concentration (µM)% InhibitionTEAC (Trolox Equivalents)
518.9 ± 1.5
1038.2 ± 2.1
2565.7 ± 3.80.68
5089.1 ± 2.9
10096.3 ± 1.7
Trolox (Positive Control)50.0 ± 2.2 (at 25 µM)1.00

Table 3: Lipid Peroxidation Inhibition (TBARS Assay)

Concentration (µM)% Inhibition of TBARS formationIC₅₀ (µM)
2022.4 ± 1.8
4041.3 ± 2.9
6055.8 ± 3.554.2
8068.9 ± 4.1
10079.2 ± 3.3
Quercetin (Positive Control)85.4 ± 2.5 (at 50 µM)28.7

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5][6][7] The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[5]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (B145695)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound: Dissolve this compound in a suitable organic solvent (e.g., ethanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to the desired final concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • For the control, add 100 µL of the solvent used for the test compound instead of the sample.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[5][8] Measure the absorbance at 517 nm using a microplate reader.[5][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of This compound add_sample Add 100 µL Sample/ Control/Blank prep_sample->add_sample incubate Incubate 30 min in the dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

DPPH Radical Scavenging Assay Workflow

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+).[9] The pre-formed radical solution is blue-green, and in the presence of an antioxidant, it is decolorized.[9][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[11]

Materials:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.[12] This produces the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]

  • Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the test compound dilutions to the respective wells.

    • For the control, add 10 µL of the solvent.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes.[11] Measure the absorbance at 734 nm.[9]

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock Solution prep_working Prepare ABTS•+ Working Solution prep_abts->prep_working add_abts Add 190 µL ABTS•+ to 96-well plate prep_working->add_abts prep_sample Prepare Serial Dilutions of This compound add_sample Add 10 µL Sample/ Control prep_sample->add_sample incubate Incubate 6 min add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

ABTS Radical Scavenging Assay Workflow

Lipid Peroxidation Inhibition Assay (TBARS)

This assay measures the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.[15] The inhibition of their formation indicates antioxidant activity.[16][17]

Materials:

  • This compound

  • Linoleic acid emulsion (or other suitable lipid substrate)

  • Ferrous sulfate (B86663) (FeSO₄)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Quercetin or Butylated Hydroxytoluene (BHT) (positive control)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the lipid substrate (e.g., linoleic acid emulsion), a pro-oxidant (e.g., FeSO₄), and the test compound at various concentrations.

    • The total volume of the reaction mixture should be kept constant.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1 hour) to induce lipid peroxidation.

  • Termination of Reaction: Stop the reaction by adding a solution of TCA to precipitate proteins and halt the peroxidation process.

  • Formation of TBARS-TBA Adduct:

    • Centrifuge the mixture to pellet the precipitate.

    • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.[15] This leads to the formation of a pink-colored adduct between TBARS and TBA.

  • Measurement: After cooling to room temperature, measure the absorbance of the pink-colored solution at 532 nm.[15]

  • Calculation: The percentage inhibition of lipid peroxidation is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

TBARS_Assay_Workflow cluster_induction Lipid Peroxidation Induction cluster_reaction TBARS Reaction cluster_analysis Analysis prep_mixture Prepare Reaction Mixture: Lipid + FeSO₄ + Sample incubate_37 Incubate at 37°C prep_mixture->incubate_37 add_tca Add TCA to stop reaction incubate_37->add_tca centrifuge Centrifuge add_tca->centrifuge add_tba Add TBA to supernatant and heat at 95°C centrifuge->add_tba measure Measure Absorbance at 532 nm add_tba->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

TBARS Assay Workflow

Conclusion

The described in vitro assays provide a robust framework for characterizing the antioxidant potential of this compound. Consistent and dose-dependent activity across these different assays would provide strong evidence for its antioxidant efficacy. For a more comprehensive understanding, it is recommended to also investigate its effects in cellular antioxidant activity assays.[18][19][20][21][22] These protocols can be adapted for high-throughput screening to identify other novel antioxidant compounds.

References

Application Notes and Protocols for Studying Membrane Fluidity with 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical biophysical property of cellular membranes that influences a vast array of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound enzymes. The ability to accurately measure and understand changes in membrane fluidity is paramount for research in cell biology, pharmacology, and drug development. 2,4,6,8-decatetraenoic acid is a polyunsaturated fatty acid that can be utilized as a fluorescent probe to investigate the dynamic nature of the lipid bilayer. Its structural similarity to endogenous fatty acids allows for its incorporation into cellular membranes with minimal perturbation. Once embedded, its fluorescence properties, particularly its fluorescence anisotropy, are sensitive to the local microenvironment, providing a quantitative measure of membrane fluidity.

This document provides detailed application notes and protocols for the use of this compound in studying membrane fluidity. It is important to note that while this compound is a promising tool, there is a limited amount of published data specifically detailing its use. Therefore, the protocols and data presented herein are largely based on the well-characterized and structurally similar polyunsaturated fatty acid fluorescent probe, cis-parinaric acid. Researchers should consider these protocols as a starting point and may need to optimize them for their specific experimental systems.

Principle of the Method: Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to measure the rotational mobility of a fluorescent molecule. When a fluorescent probe like this compound, embedded in a lipid membrane, is excited with polarized light, the emitted light will also be polarized. The degree of polarization of the emitted light is dependent on the extent of rotational diffusion the probe undergoes during its fluorescence lifetime.

In a highly fluid membrane, the probe rotates rapidly, leading to a significant depolarization of the emitted light and a low anisotropy value. Conversely, in a more rigid or viscous membrane, the rotational motion of the probe is restricted, resulting in a higher degree of polarization and a high anisotropy value. Therefore, by measuring the steady-state fluorescence anisotropy (r), one can obtain a direct correlation to the fluidity of the membrane.

The fluorescence anisotropy (r) is calculated using the following equation:

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Where:

  • IVV is the intensity of the emitted light polarized parallel to the excitation light.

  • IVH is the intensity of the emitted light polarized perpendicular to the excitation light.

  • G is the G-factor, an instrument-specific correction factor.

Spectroscopic Properties

Due to the scarcity of specific data for this compound, the following table summarizes the spectroscopic properties of the analogous probe, cis-parinaric acid, which are expected to be similar.

PropertyValueReference
Excitation Maximum (in Methanol) ~304, 319 nm[1]
Emission Maximum (in Methanol) ~410 nm[1]
Extinction Coefficient (ε) ~80,000 M-1cm-1[1]
Fluorescence Quantum Yield (Φ) in Methanol ~0.015[1]
Fluorescence Lifetime (τ) in Ethanol ~1.9 ns[2]

Note: The fluorescence quantum yield of these types of probes increases significantly upon incorporation into a lipid bilayer.[1]

Experimental Protocols

Protocol 1: Labeling of Liposomes with this compound

This protocol describes the preparation of unilamellar liposomes and their labeling with this compound for in vitro membrane fluidity studies.

Materials:

  • Lipids of choice (e.g., POPC, DPPC, or a lipid extract)

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Chloroform

  • Buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • Nitrogen gas source

  • Sonicator (probe or bath) or extruder

  • Glass vials

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, dissolve the desired amount of lipid in chloroform.

    • Add the this compound stock solution to the lipid solution at a molar ratio of approximately 1:200 to 1:500 (probe:lipid).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Liposome (B1194612) Hydration:

    • Add the desired buffer to the lipid film. The final lipid concentration is typically between 0.1 and 1 mg/mL.

    • Vortex the mixture vigorously for several minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Unilamellar Vesicle (LUV) Formation:

    • To create LUVs of a defined size, subject the MLV suspension to several freeze-thaw cycles (optional, but can improve homogeneity).

    • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the filter 10-20 times.

    • Alternatively, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the solution becomes clear.

  • Annealing and Storage:

    • Anneal the liposome suspension by incubating it at a temperature above the phase transition temperature of the lipids for about 30 minutes.

    • Store the labeled liposomes at 4°C and protected from light. Use within a few days for best results.

Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol outlines the procedure for measuring the steady-state fluorescence anisotropy of this compound-labeled membranes.

Materials:

  • Labeled liposome suspension (from Protocol 1) or labeled cells

  • Buffer used for liposome preparation

  • Fluorometer equipped with polarizers for both excitation and emission channels

  • Cuvette (quartz for UV excitation)

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to approximately 319 nm and the emission wavelength to approximately 410 nm. Note: These wavelengths are based on cis-parinaric acid and should be optimized for this compound by performing excitation and emission scans.

    • Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio without causing significant photobleaching.

  • G-Factor Calibration:

    • Place a solution of the free probe (this compound in buffer) in the cuvette.

    • Measure the fluorescence intensities with the excitation polarizer set to the horizontal position and the emission polarizer in the vertical (IHV) and horizontal (IHH) positions.

    • Calculate the G-factor: G = IHV / IHH. This should be done daily.

  • Anisotropy Measurement:

    • Dilute the labeled liposome suspension in the buffer to a concentration that gives a fluorescence intensity within the linear range of the detector.

    • Place the sample in the cuvette and allow it to equilibrate to the desired temperature.

    • Measure the fluorescence intensities with the excitation polarizer in the vertical position and the emission polarizer in the vertical (IVV) and horizontal (IVH) positions.

    • Record the intensities for a sufficient duration to obtain a stable signal.

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the formula provided in the "Principle of the Method" section.

    • For temperature-dependent studies, repeat the measurements at different temperatures, allowing the sample to equilibrate at each temperature before measurement.

Data Presentation

Quantitative data from membrane fluidity studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to structure such data.

Table 1: Steady-State Fluorescence Anisotropy of this compound in Different Lipid Bilayers at 25°C (Hypothetical Data)

Lipid CompositionFluorescence Anisotropy (r)Standard Deviation
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)0.15± 0.01
DPPC (1,2-dipalmitoyl-glycero-3-phosphocholine)0.35± 0.02
POPC:Cholesterol (1:1)0.22± 0.01
Brain Total Lipid Extract0.18± 0.01

Table 2: Effect of Temperature on the Fluorescence Anisotropy of this compound in DPPC Liposomes (Hypothetical Data)

Temperature (°C)Fluorescence Anisotropy (r)Standard Deviation
250.35± 0.02
350.32± 0.02
41 (Phase Transition)0.20± 0.03
500.14± 0.01

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for studying membrane fluidity using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_lipids Prepare Lipid Mixture add_probe Add this compound prep_lipids->add_probe create_film Create Lipid Film add_probe->create_film hydrate Hydrate Film to form Liposomes create_film->hydrate setup_fluorometer Setup Fluorometer hydrate->setup_fluorometer measure_anisotropy Measure Fluorescence Anisotropy setup_fluorometer->measure_anisotropy calc_anisotropy Calculate Anisotropy (r) measure_anisotropy->calc_anisotropy interpret_fluidity Interpret Membrane Fluidity calc_anisotropy->interpret_fluidity

Caption: Experimental workflow for measuring membrane fluidity.

Signaling Pathway Modulation by Membrane Fluidity

Changes in membrane fluidity can have profound effects on the function of membrane-embedded proteins, including receptors involved in critical signaling pathways. For instance, the activity of G protein-coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs) can be modulated by the physical state of the lipid bilayer.[3][4][5]

G Protein-Coupled Receptor (GPCR) Signaling

Increased membrane fluidity can facilitate the conformational changes required for GPCR activation and subsequent coupling to G proteins, leading to enhanced downstream signaling.[3][4]

GPCR_signaling cluster_membrane Cell Membrane cluster_fluidity Membrane Fluidity Effect GPCR GPCR G_protein G Protein GPCR->G_protein Coupling Effector Effector Enzyme G_protein->Effector Activation Ligand Ligand Ligand->GPCR Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Fluidity_Increase Increased Fluidity Fluidity_Increase->GPCR Enhances Conformational Change

Caption: Influence of membrane fluidity on GPCR signaling.

Receptor Tyrosine Kinase (RTK) Signaling

The effect of membrane fluidity on RTK signaling can be more complex. While increased fluidity can promote receptor dimerization and activation for some RTKs, others may require the more ordered environment of lipid rafts for efficient signaling.[5][6]

RTK_signaling cluster_membrane Cell Membrane cluster_fluidity Membrane Fluidity Effect RTK_monomer1 RTK Monomer RTK_dimer RTK Dimer (Active) RTK_monomer1->RTK_dimer RTK_monomer2 RTK Monomer RTK_monomer2->RTK_dimer Downstream_Signaling Downstream Signaling Cascade RTK_dimer->Downstream_Signaling Autophosphorylation & Activation Ligand Ligand Ligand->RTK_monomer1 Ligand->RTK_monomer2 Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Signaling->Cellular_Response Fluidity_Modulation Fluidity Change Fluidity_Modulation->RTK_monomer1 Affects Dimerization Fluidity_Modulation->RTK_monomer2

Caption: Modulation of RTK signaling by membrane fluidity.

Conclusion

This compound, by analogy with other polyenoic fatty acid probes, represents a valuable tool for the quantitative assessment of membrane fluidity. The protocols and information provided in these application notes offer a comprehensive guide for researchers to employ this probe in their studies. By carefully measuring fluorescence anisotropy, scientists can gain critical insights into the role of membrane fluidity in various biological processes and its potential as a target for therapeutic intervention. Further research to characterize the specific spectroscopic properties of this compound will undoubtedly enhance its utility and application in membrane biophysics.

References

Application Notes and Protocols: 2,4,6,8-Decatetraenoic Acid as a Potential Modulator of Lipoxygenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of bioactive lipid mediators involved in inflammatory responses.[1][2] Key substrates for these enzymes include arachidonic acid (AA) and linoleic acid (LA), which are converted into hydroperoxyeicosatetraenoic acids (HPETEs) and hydroperoxyoctadecadienoic acids (HPODEs), respectively. These products are precursors to signaling molecules such as leukotrienes and lipoxins, which play crucial roles in cellular signaling and the pathogenesis of various inflammatory diseases, making lipoxygenases significant targets for drug development.[3][4]

2,4,6,8-Decatetraenoic acid is a synthetic, conjugated polyunsaturated fatty acid.[5][6] Its highly conjugated system of double bonds presents a unique chemical structure compared to the non-conjugated double bonds found in typical lipoxygenase substrates like linoleic and arachidonic acid. Research on conjugated linoleic acid (CLA) isomers has indicated that they are not substrates for 15-lipoxygenase-1 (15-LOX-1) and may, in fact, act as inhibitors of the enzyme.[7] This suggests that this compound may also function as a modulator, potentially an inhibitor, of lipoxygenase activity rather than a substrate.

These application notes provide a comprehensive guide for investigating the interaction of this compound with lipoxygenases. Detailed protocols are provided for assessing its potential as a substrate or an inhibitor, along with methods for analyzing the kinetic parameters of this interaction.

Data Presentation

Quantitative Data Summary

The following tables summarize typical kinetic parameters for common lipoxygenase substrates. Researchers should aim to populate a similar table with experimentally determined values for this compound.

Table 1: Kinetic Parameters of Common Lipoxygenase Substrates

SubstrateLipoxygenase IsoformKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Arachidonic AcidHuman 5-LOX17 ± 2-20 ± 41.2 x 106[8]
Linoleic AcidSoybean LOX-17.70.03--[9]
Arachidonic AcidPlatelet-type 12S-LO~5-10---[10]
Linoleic AcidRabbit Reticulocyte 15-LO----[11]

Table 2: Inhibition Constants of Known Lipoxygenase Inhibitors

InhibitorLipoxygenase IsoformIC50 (µM)Ki (µM)Type of InhibitionReference
Nordihydroguaiaretic Acid (NDGA)Soybean 15-LOX9--[12]
Linoleyl Hydroxamic Acid5-LOX7--[13]
Linoleyl Hydroxamic Acid12-LOX0.6--[13]
Linoleyl Hydroxamic Acid15-LOX0.02--[13]
Atreleuton5-LOX---[14]
Zileuton5-LOX---[14]

Table 3: Experimental Data for this compound (To Be Determined)

ParameterLipoxygenase IsoformValueUnits
Kme.g., 5-LOX, 15-LOX-µM
Vmaxe.g., 5-LOX, 15-LOX-µmol/min/mg
kcate.g., 5-LOX, 15-LOX-s-1
kcat/Kme.g., 5-LOX, 15-LOX-M-1s-1
IC50e.g., 5-LOX, 15-LOX-µM
Kie.g., 5-LOX, 15-LOX-µM
Type of Inhibitione.g., 5-LOX, 15-LOX--

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Lipoxygenase Activity

This protocol is adapted from established methods for determining lipoxygenase activity by monitoring the formation of conjugated dienes, which absorb light at 234 nm.[15][16]

Materials:

  • Lipoxygenase enzyme (e.g., soybean lipoxygenase, human recombinant 5-LOX, or 15-LOX)

  • This compound

  • Linoleic acid or arachidonic acid (as a control substrate)

  • Borate buffer (0.2 M, pH 9.0) or Phosphate buffer (50 mM, pH 6.0-7.4)[15][17]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the control substrate (linoleic or arachidonic acid) in ethanol.[12]

    • Prepare the enzyme solution in the appropriate buffer to a desired concentration (e.g., 10,000 U/mL).[17] Keep the enzyme solution on ice.

  • Assay for Substrate Activity:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • In a quartz cuvette, mix the buffer and the this compound solution to the desired final concentration.

    • Initiate the reaction by adding the lipoxygenase enzyme solution.

    • Immediately monitor the change in absorbance at 234 nm over time (e.g., for 5 minutes).[17]

    • A significant increase in absorbance over time indicates that this compound is acting as a substrate.

    • Run a parallel experiment with the control substrate to ensure the enzyme is active.

  • Assay for Inhibitory Activity:

    • In a quartz cuvette, pre-incubate the lipoxygenase enzyme with various concentrations of this compound for a set period (e.g., 5 minutes).[17]

    • Initiate the reaction by adding the control substrate (linoleic or arachidonic acid).

    • Monitor the change in absorbance at 234 nm over time.

    • A decrease in the rate of absorbance change compared to a control without this compound indicates inhibitory activity.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • For substrate kinetics, plot the initial velocity against a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: HPLC-Based Analysis of Lipoxygenase Products

This protocol allows for the separation and identification of potential products formed from the enzymatic reaction of lipoxygenase with this compound.[18][19]

Materials:

  • Lipoxygenase enzyme

  • This compound

  • Reaction buffer (as in Protocol 1)

  • Reaction termination solution (e.g., methanol (B129727), citric acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phase solvents (e.g., acetonitrile, water, methanol, acetic acid)

Procedure:

  • Enzymatic Reaction:

    • Incubate this compound with the lipoxygenase enzyme in the reaction buffer for a defined period.

    • Terminate the reaction by adding the termination solution.

  • Product Extraction:

    • Acidify the reaction mixture to pH 3-4.

    • Extract the lipid products using a C18 SPE cartridge.

    • Elute the products with an organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the solvent under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the components using a suitable gradient elution program.

    • Detect the products using a UV detector (monitoring for a shift in the absorbance maximum due to the formation of new chromophores) and/or a mass spectrometer to identify the mass of the potential products.

  • Data Analysis:

    • Compare the chromatograms of the reaction mixture with and without the enzyme to identify new peaks corresponding to potential products.

    • Analyze the mass spectra of the new peaks to determine their molecular weights and fragmentation patterns, which can help in structure elucidation.

Visualizations

Signaling Pathways and Experimental Workflows

Lipoxygenase_Signaling_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus PUFA PUFA (e.g., Arachidonic Acid) PLA2->PUFA Releases LOX Lipoxygenase (LOX) PUFA->LOX HPETE HPETEs LOX->HPETE Dioxygenation Leukotrienes Leukotrienes HPETE->Leukotrienes Lipoxins Lipoxins HPETE->Lipoxins Inflammation Inflammation Leukotrienes->Inflammation Pro-inflammatory Lipoxins->Inflammation Anti-inflammatory

Caption: Generalized Lipoxygenase Signaling Pathway.

Experimental_Workflow Start Start: Hypothesis Is this compound a LOX modulator? Protocol1 Protocol 1: Spectrophotometric Assay Start->Protocol1 SubstrateTest Test as Substrate Protocol1->SubstrateTest InhibitorTest Test as Inhibitor Protocol1->InhibitorTest DataAnalysis1 Data Analysis: Determine Kinetic Parameters (Km, Vmax) or IC50 SubstrateTest->DataAnalysis1 InhibitorTest->DataAnalysis1 Protocol2 Protocol 2: HPLC-MS Product Analysis DataAnalysis1->Protocol2 If substrate activity is observed Conclusion Conclusion: Characterize the role of this compound in the lipoxygenase pathway DataAnalysis1->Conclusion ProductIdentification Identify Potential Products Protocol2->ProductIdentification ProductIdentification->Conclusion

Caption: Workflow for Investigating this compound.

Inhibition_Logic Substrate LOX Substrate (e.g., Linoleic Acid) Enzyme Lipoxygenase Substrate->Enzyme Product Hydroperoxide Product Enzyme->Product Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme Binds to and Inhibits Enzyme

Caption: Potential Inhibitory Action of this compound.

References

Application Notes and Protocols for the Delivery of 2,4,6,8-Decatetraenoic Acid to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid (PUFA) characterized by a ten-carbon chain with four conjugated double bonds. While specific biological activities of this molecule are still under active investigation, its structural similarity to other bioactive conjugated fatty acids suggests potential roles in modulating cellular processes. This document provides a detailed protocol for the effective delivery of this compound to cultured mammalian cells, along with application notes based on the activities of related compounds to guide experimental design.

Data Presentation

Table 1: Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
Appearance Golden to brown powder[1]
Solubility Poor in water. Soluble in organic solvents like ethanol (B145695) and DMSO.[3]
Table 2: Recommended Stock Solutions and Working Concentrations
ParameterRecommendationNotes
Solvent for Stock Ethanol (≥95%) or DMSOEthanol is often preferred as it can be less cytotoxic at final concentrations.[4]
Stock Concentration 10-100 mMPrepare fresh if possible. Store at -20°C or -80°C under inert gas (e.g., argon or nitrogen) to minimize oxidation.
Carrier Protein Fatty Acid-Free Bovine Serum Albumin (BSA)Essential for solubility and delivery in aqueous culture media.[4][5]
Molar Ratio (Fatty Acid:BSA) 2:1 to 6:1A common starting point is a 3:1 to 5:1 molar ratio. This needs to be optimized for your cell type and experimental conditions.[4]
Suggested Working Concentration Range 1 µM - 100 µMBased on studies with related conjugated fatty acids.[6][7] Initial dose-response experiments are highly recommended.
Final Solvent Concentration < 0.5% (v/v)High concentrations of ethanol or DMSO can be toxic to cells. Always include a vehicle control in your experiments.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound-BSA complex for addition to cell culture media.

Materials:

  • This compound powder

  • Ethanol (≥95%, cell culture grade)

  • Fatty Acid-Free Bovine Serum Albumin (BSA) powder

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (serum-free)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Water bath or incubator at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free cell culture medium.

    • Gently mix by inversion or slow vortexing to avoid frothing.

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • This solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.

  • Prepare a this compound Stock Solution:

    • Calculate the required amount of this compound to prepare a 10-100 mM stock solution in ethanol. For example, for 1 mL of a 50 mM stock, dissolve 8.21 mg of the fatty acid in 1 mL of ethanol.

    • Warm the solution gently (e.g., in a 37°C water bath) if necessary to fully dissolve the powder.

    • Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

  • Complexation of this compound with BSA:

    • In a sterile conical tube, add the required volume of the 10% fatty acid-free BSA solution.

    • Warm the BSA solution in a 37°C water bath for 5-10 minutes.

    • Slowly add the calculated volume of the this compound stock solution to the pre-warmed BSA solution while gently vortexing. For a 3:1 molar ratio and a final fatty acid concentration of 100 µM in 10 mL of medium, this would involve complexing a higher concentration first and then diluting. A more direct approach for 1 mL of a 500 µM final concentration with a 5:1 molar ratio is described in a protocol by protocols.io.[5]

    • Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional gentle mixing to allow for complexation.

    • The resulting solution is a concentrated fatty acid-BSA complex.

  • Treatment of Cultured Cells:

    • Add the fatty acid-BSA complex to your cell culture medium to achieve the desired final concentration of this compound.

    • Gently swirl the culture plate or flask to ensure even distribution.

    • Remember to include a vehicle control (medium with BSA and the equivalent amount of ethanol used for the fatty acid stock) in your experimental setup.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic concentration range of this compound on a chosen cell line.

Materials:

  • Cultured cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound-BSA complex (prepared as in Protocol 1)

  • Vehicle control (BSA-ethanol complex)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in complete culture medium to cover a broad concentration range (e.g., 1 µM to 200 µM).

    • Also, prepare corresponding dilutions of the vehicle control.

    • Remove the old medium from the cells and add 100 µL of the treatment or control media to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment prep_stock Prepare 2,4,6,8-Decatetraenoic Acid Stock in Ethanol complexation Complex Fatty Acid with BSA at 37°C prep_stock->complexation prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complexation treatment Treat Cells with FA-BSA Complex complexation->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Assays (e.g., MTT, Gene Expression) incubation->analysis

Caption: Workflow for the preparation and delivery of this compound to cultured cells.

ppar_pathway PUFA This compound (or related conjugated fatty acid) Cytoplasm Cytoplasm PUFA->Cytoplasm CellMembrane Cell Membrane PPAR PPARγ Nucleus Nucleus Heterodimer PPARγ-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE GeneExpression Target Gene Expression PPRE->GeneExpression BiologicalEffects Biological Effects (e.g., Anti-proliferation, Differentiation) GeneExpression->BiologicalEffects

Caption: Hypothetical signaling pathway for this compound via PPARγ activation.

Application Notes

  • Potential Biological Activities: While direct evidence for this compound is limited, studies on the closely related 2,4,6-octatrienoic acid have shown it to be an activator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][9][10] Activation of PPARγ is linked to various cellular responses, including the regulation of lipid metabolism, anti-inflammatory effects, and the induction of cell differentiation. In skin cells, 2,4,6-octatrienoic acid has been shown to protect against UV-induced damage and inhibit the proliferation of squamous cell carcinoma cells.[4][9] Other conjugated fatty acids have demonstrated anti-proliferative effects on various cancer cell lines, including colon and breast cancer, often in the 25-200 µM range.[6]

  • Experimental Design Considerations:

    • Cell Type Specificity: The effects of fatty acids can be highly cell-type dependent. It is advisable to test this compound on multiple cell lines relevant to your research question.

    • Dose-Response and Time-Course: Perform initial experiments to determine the optimal concentration and incubation time. A broad range of concentrations (e.g., logarithmic dilutions from 1 µM to 100 µM) and multiple time points (e.g., 24, 48, 72 hours) are recommended.

    • Controls: Always include a vehicle control (BSA + ethanol) to account for any effects of the carrier and solvent. A positive control, such as a known PPARγ agonist (e.g., rosiglitazone) or another relevant bioactive fatty acid, can also be beneficial.

    • Oxidation: Polyunsaturated fatty acids are susceptible to oxidation. Prepare fresh solutions when possible, store stock solutions under an inert atmosphere, and protect from light to maintain the integrity of the compound.

  • Potential Research Areas:

    • Cancer Biology: Investigate the anti-proliferative or pro-apoptotic effects on various cancer cell lines.

    • Immunology and Inflammation: Assess the potential to modulate inflammatory responses in immune cells (e.g., macrophages, lymphocytes).

    • Metabolic Diseases: Explore the effects on adipocyte differentiation, glucose uptake in muscle cells, or lipid metabolism in hepatocytes, potentially through PPARγ activation.

    • Dermatology: Building on the findings for 2,4,6-octatrienoic acid, investigate its effects on keratinocytes, melanocytes, and fibroblasts.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2,4,6,8-Decatetraenoic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 2,4,6,8-decatetraenoic acid for in vitro assays. Given the hydrophobic nature of this polyunsaturated fatty acid, achieving and maintaining its solubility in aqueous assay media is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic conjugated polyunsaturated fatty acid.[1] Like many long-chain fatty acids, its hydrophobic nature leads to poor solubility in aqueous solutions, such as cell culture media and buffers, which are standard for in vitro assays.[2] This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What is the recommended initial solvent for preparing a stock solution of this compound?

A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution.[3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and most cell culture media.[4] Ethanol (B145695) can be an alternative, but its volatility may be a concern for maintaining accurate concentrations.[5]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, accurately weigh the desired amount of the compound and add the calculated volume of an appropriate organic solvent (e.g., DMSO) to achieve the desired concentration.[5] Use mechanical assistance such as vortexing or sonication to ensure the compound is completely dissolved.[5] Gentle warming can also be applied, but the stability of the compound at elevated temperatures should be considered.[5]

Q4: What should I do if the compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cellular toxicity.[3]

  • Use a step-wise dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.[3]

  • Add the stock solution to pre-warmed media: Adding the DMSO stock to a pre-warmed (37°C) assay medium can sometimes improve solubility.[3]

  • Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the stock solution.[3]

Q5: Are there more advanced methods to improve the solubility of this compound in aqueous media?

A5: Yes, for challenging situations, consider the following advanced techniques:

  • Complexation with Bovine Serum Albumin (BSA): Fatty acids can be complexed with fatty-acid-free BSA, which acts as a carrier to enhance their solubility and facilitate their delivery to cells in culture.[6]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[7]

  • Lipid-Based Formulations: Incorporating the fatty acid into lipid-based delivery systems like liposomes or nanoemulsions can also improve its aqueous dispersibility.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Compound will not dissolve in the initial solvent choice (e.g., DMSO). The compound may have exceeded its solubility limit in the chosen solvent.- Try a different organic solvent such as ethanol or a co-solvent mixture (e.g., DMSO:ethanol).- Increase the volume of the solvent to lower the concentration.- Use sonication or gentle warming to aid dissolution.[5]
Precipitation occurs immediately upon dilution in aqueous buffer. The compound has very low aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution.- Perform a serial dilution, gradually increasing the proportion of the aqueous buffer.- Prepare a complex with fatty-acid-free BSA before adding to the final medium.[6]- Investigate the use of cyclodextrins to form a more stable aqueous complex.[7]
Inconsistent results between experiments. This could be due to inconsistent dissolution of the compound or precipitation over time in the assay medium.- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the final working solution for any signs of precipitation before adding it to the assay.- Consider using a more robust solubilization method like BSA complexation for more consistent delivery.
Observed cytotoxicity in cell-based assays. The solvent (e.g., DMSO) concentration may be too high, or the free fatty acid itself may be toxic at the tested concentrations.- Ensure the final DMSO concentration is below 0.5% and ideally below 0.1% for sensitive cell lines.[3]- Run a vehicle control with the same concentration of DMSO to assess solvent toxicity.- If using BSA, also include a BSA-only control.- Perform a dose-response curve to determine the optimal non-toxic concentration of the fatty acid.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [9]
Appearance Golden to brown powder[10]
Melting Point 225-226 °C[10]

Table 2: Estimated Solubility of this compound

Solvent Estimated Solubility Comments
Water Very low to insolubleLong-chain fatty acids have poor aqueous solubility.[2]
Ethanol SolubleA common solvent for fatty acids.[11]
DMSO SolubleA strong organic solvent capable of dissolving a wide array of organic materials.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 1.642 mg of this compound.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.[5]

  • Dissolution: Vortex the vial vigorously for at least 1 minute. If the solid is not completely dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of a this compound-BSA Complex

This protocol is adapted from general methods for preparing fatty acid-BSA complexes for cell culture.[6][13]

  • Prepare a Fatty Acid Stock: Prepare a concentrated stock solution of this compound in ethanol (e.g., 150 mM). This may require heating at 65°C to fully dissolve.[5]

  • Prepare a BSA Solution: Prepare a 10% (w/v) solution of fatty-acid-free BSA in sterile, deionized water. Filter sterilize this solution.

  • Complexation: a. In a sterile tube, add the required volume of the 10% BSA solution. b. Warm the BSA solution in a 37°C water bath for 5-10 minutes. c. Add the desired volume of the fatty acid stock solution to the warm BSA solution while gently vortexing. The molar ratio of fatty acid to BSA can be varied (e.g., 1.5:1 to 5:1) depending on the desired final concentration and experimental needs.[5] d. Incubate the mixture in a 37°C water bath for at least 30-60 minutes to allow for complex formation.[13]

  • Final Dilution: Dilute the fatty acid-BSA complex into your cell culture medium to achieve the final desired working concentration.

  • Controls: Prepare a vehicle control with ethanol and BSA, and a BSA-only control.

Protocol 3: General Approach for Cyclodextrin Complexation

This protocol provides a general workflow to explore the use of cyclodextrins for solubilizing this compound. Methyl-β-cyclodextrin is a common choice for this purpose.[14]

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of methyl-β-cyclodextrin in your aqueous buffer or cell culture medium. The concentration will need to be optimized, but starting with a 10-50 mM solution is common.

  • Prepare a Fatty Acid Stock: Prepare a concentrated stock of this compound in a suitable organic solvent like ethanol.

  • Complexation: a. Add the fatty acid stock solution dropwise to the cyclodextrin solution while vigorously vortexing. b. The molar ratio of fatty acid to cyclodextrin will need to be optimized. Start with a ratio where the cyclodextrin is in molar excess (e.g., 1:5 or 1:10 fatty acid to cyclodextrin). c. Allow the mixture to incubate at room temperature or slightly elevated temperature (e.g., 37°C) for at least 1 hour with gentle agitation to facilitate complex formation.

  • Evaluation: Visually inspect the solution for clarity. The absence of precipitation indicates successful complexation. The final solution can then be sterile filtered and used in the assay.

Visualizations

G Workflow for Selecting a Solubilization Strategy start Start with this compound powder dissolve_dmso Attempt to dissolve in DMSO to create a concentrated stock solution start->dissolve_dmso dissolved Is it fully dissolved? dissolve_dmso->dissolved dilute Dilute stock solution into aqueous assay buffer dissolved->dilute Yes troubleshoot_dissolution Troubleshoot Dissolution: - Try alternative solvent (e.g., Ethanol) - Use sonication or gentle heat - Lower stock concentration dissolved->troubleshoot_dissolution No precipitate Does it precipitate? dilute->precipitate success Proceed with in vitro assay precipitate->success No troubleshoot_dilution Troubleshoot Dilution: - Use serial dilutions - Add to pre-warmed media - Vortex immediately precipitate->troubleshoot_dilution Yes troubleshoot_dissolution->dissolve_dmso advanced_methods Consider Advanced Methods troubleshoot_dilution->advanced_methods bsa_complex BSA Complexation advanced_methods->bsa_complex cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin lipid_formulation Lipid-Based Formulation advanced_methods->lipid_formulation bsa_complex->success cyclodextrin->success lipid_formulation->success

Caption: A decision tree to guide the selection of an appropriate solubilization method for this compound.

PPAR_Signaling Potential PPAR Signaling Pathway for Conjugated Fatty Acids cluster_nucleus Nucleus FA This compound (Ligand) PPAR PPARα/γ FA->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Response Biological Response: - Lipid Metabolism - Inflammation Regulation - Cell Proliferation/Differentiation Gene_Expression->Biological_Response

Caption: Simplified diagram of the PPAR signaling pathway, a likely target for conjugated fatty acids.[5]

Eicosanoid_Pathways Potential Interaction with COX and LOX Pathways PUFA Polyunsaturated Fatty Acids (e.g., this compound) COX Cyclooxygenase (COX) PUFA->COX Substrate/Modulator LOX Lipoxygenase (LOX) PUFA->LOX Substrate/Modulator Prostanoids Prostanoids (Prostaglandins, Thromboxanes) COX->Prostanoids Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inflammation Inflammation Prostanoids->Inflammation Mediates Leukotrienes->Inflammation Mediates

Caption: Overview of the COX and LOX pathways, which metabolize polyunsaturated fatty acids to produce inflammatory mediators.[8]

References

Technical Support Center: 2,4,6,8-Decatetraenoic Acid in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2,4,6,8-decatetraenoic acid dissolved in dimethyl sulfoxide (B87167) (DMSO). Due to its highly unsaturated nature, this conjugated polyunsaturated fatty acid is susceptible to degradation, which can impact experimental reproducibility and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential research applications?

This compound is a synthetic, conjugated polyunsaturated fatty acid with a ten-carbon chain and four conjugated double bonds.[1] Its structure makes it a subject of interest for studying lipid peroxidation, interactions with cellular membranes, and potential effects on metabolic pathways.[1] It can be used as a standard in chromatography or as a building block in organic synthesis.[1]

Q2: Why is DMSO recommended as a solvent for this compound?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2][3] For poorly water-soluble substances like fatty acids, DMSO is often used to prepare concentrated stock solutions for in vitro experiments.[2][4] However, it's crucial to be aware that the final concentration of DMSO in cell culture media should be kept low (typically below 0.5%) to avoid cellular toxicity.[3]

Q3: What are the primary factors that can cause the degradation of this compound in a DMSO solution?

The primary factors contributing to the degradation of polyunsaturated fatty acids like this compound are:

  • Oxidation: The conjugated double bonds are highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and heat.

  • Light Exposure (Photodegradation): Polyenes are known to be sensitive to light, which can induce isomerization and degradation.[5]

  • Temperature: Elevated temperatures can increase the rate of both oxidation and other degradation reactions.[2][4][6][7]

  • Presence of Water: DMSO is hygroscopic and can absorb moisture from the air. Water can facilitate hydrolytic degradation of certain compounds.

Q4: How should I properly store a DMSO stock solution of this compound?

To maximize stability, store the DMSO stock solution under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Displace oxygen by overlaying the solution with an inert gas like argon or nitrogen before sealing.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

Q5: I observed precipitation when I diluted my concentrated DMSO stock of this compound into my aqueous cell culture medium. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are some troubleshooting steps:

  • Reduce Final Concentration: The final concentration of the fatty acid in the media may be above its solubility limit. Try using a lower final concentration.

  • Increase Final DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) might keep the compound in solution, but you must verify the tolerance of your specific cell line to DMSO.[3]

  • Use a Carrier Protein: Complexing the fatty acid with a carrier protein like bovine serum albumin (BSA) can significantly improve its solubility and stability in aqueous media.

  • Pre-warm the Media: Adding the stock solution to pre-warmed media (37°C) can sometimes improve solubility.[3]

  • Mixing Technique: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and thorough mixing.[3]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Degradation of this compound stock solution. 1. Prepare a fresh stock solution from powder. 2. Implement proper storage conditions (see FAQ Q4). 3. Perform a stability check of your stock solution using HPLC or UV-Vis spectrophotometry.
Precipitation of the compound in the assay medium. 1. Refer to the troubleshooting guide for precipitation (FAQ Q5). 2. Visually inspect the medium for any signs of precipitation before and during the experiment.
Variability in final DMSO concentration. 1. Ensure accurate and consistent pipetting of the DMSO stock. 2. Always include a vehicle control with the same final DMSO concentration in your experiments.
Issue 2: Low or No Observed Biological Activity
Potential Cause Troubleshooting Steps
Complete degradation of the compound. 1. Prepare a fresh stock solution and use it immediately. 2. Analyze the stock solution to confirm the presence and concentration of the intact compound.
Sub-optimal final concentration. 1. Perform a dose-response experiment to determine the optimal concentration range.
Interaction with components in the cell culture medium. 1. If using serum, consider that fatty acids can bind to albumin, which may affect their free concentration and activity.

Quantitative Data on Stability

Table 1: Example Stability Data for this compound (10 mM in DMSO)

Storage ConditionTime Point% Remaining (Mean ± SD)Degradation Products Detected
-20°C, Dark, Inert Gas 0100%None
1 monthUser-determinedUser-determined
3 monthsUser-determinedUser-determined
6 monthsUser-determinedUser-determined
4°C, Dark 0100%None
1 weekUser-determinedUser-determined
1 monthUser-determinedUser-determined
Room Temp, Ambient Light 0100%None
24 hoursUser-determinedUser-determined
1 weekUser-determinedUser-determined
Freeze-Thaw Cycles (-20°C to RT) 1 CycleUser-determinedUser-determined
3 CyclesUser-determinedUser-determined
5 CyclesUser-determinedUser-determined

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Inert gas (argon or nitrogen) source

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder into a sterile amber glass vial.

  • Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Tightly cap the vial and vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Once dissolved, briefly uncap the vial and flush the headspace with a gentle stream of inert gas for 10-15 seconds.

  • Immediately recap the vial tightly.

  • For long-term storage, prepare single-use aliquots in smaller amber vials, again flushing with inert gas before sealing.

  • Store the stock solution and aliquots at -20°C or below, protected from light.

Protocol 2: Assessment of this compound Stability by HPLC-UV

Objective: To quantify the concentration of this compound in a DMSO solution over time to assess its stability.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (or other suitable mobile phase)

  • This compound stock solution in DMSO

  • DMSO (for dilutions)

  • HPLC vials

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standards of known concentrations of this compound in DMSO.

    • Inject each standard into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax) for the compound.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Preparation and Analysis:

    • At each time point of your stability study, take an aliquot of the stored this compound solution.

    • Dilute the sample with DMSO to a concentration that falls within the range of your calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in your sample at each time point.

    • Calculate the percentage of the compound remaining compared to the initial concentration (time zero).

    • Monitor the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound are not yet fully elucidated, other polyunsaturated fatty acids are known to interact with key cellular signaling cascades. Based on the activity of structurally similar compounds, potential pathways of interest include the Peroxisome Proliferator-Activated Receptor (PPAR) and Mitogen-Activated Protein Kinase (MAPK) pathways.

experimental_workflow Experimental Workflow for Assessing Stability cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 10 mM stock in DMSO aliquot Aliquot into amber vials prep->aliquot inert Flush with inert gas aliquot->inert s1 -20°C, Dark inert->s1 s2 4°C, Dark inert->s2 s3 Room Temp, Light inert->s3 timepoints Sample at T=0, 1, 7, 30 days s1->timepoints s2->timepoints s3->timepoints hplc HPLC-UV Analysis timepoints->hplc data Quantify % Remaining hplc->data

Workflow for stability testing of this compound.

potential_signaling_pathway Potential Signaling Pathways for Conjugated PUFAs cluster_ppar PPAR Pathway cluster_mapk MAPK Pathway compound This compound ppar PPARγ Activation compound->ppar Potential Agonist mapk MAPK Modulation (e.g., p38, ERK) compound->mapk Potential Modulator rxr RXR Heterodimerization ppar->rxr ppre Binds to PPRE rxr->ppre gene_exp Modulates Gene Expression (Lipid Metabolism, Inflammation) ppre->gene_exp tf Transcription Factor Activation (e.g., AP-1) mapk->tf cellular_response Cellular Responses (Proliferation, Apoptosis) tf->cellular_response

Potential signaling pathways influenced by conjugated PUFAs.

References

Technical Support Center: Storage and Handling of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the storage and handling of 2,4,6,8-decatetraenoic acid to prevent its oxidation. Due to its highly conjugated and polyunsaturated nature, this compound is particularly susceptible to degradation. The following information is curated to assist you in maintaining the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation for this compound is oxidation. Its structure, containing four conjugated double bonds, makes it highly susceptible to attack by molecular oxygen. This process, known as auto-oxidation, is a free-radical chain reaction that can be initiated by factors such as light, heat, and the presence of metal ions.

Q2: What are the ideal storage conditions for this compound?

A2: While specific stability data for this compound is limited, based on general principles for polyunsaturated fatty acids (PUFAs), the following conditions are recommended to minimize oxidation:

  • Temperature: Store at low temperatures, ideally at -20°C or below. For long-term storage, -80°C is preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by using amber vials or by storing the container in a light-blocking secondary container.

  • Form: If possible, store the compound in a high-purity solvent, such as ethanol (B145695) or a non-polar organic solvent, to reduce its exposure to atmospheric oxygen. However, ensure the solvent is of high purity and free of peroxides.

Q3: Should I use an antioxidant when storing this compound?

A3: Yes, the addition of an antioxidant is highly recommended. For lipid-based compounds, synthetic antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective. Natural antioxidants such as alpha-tocopherol (B171835) (Vitamin E) can also be used. The choice of antioxidant may depend on the downstream application of the fatty acid. It is advisable to start with a low concentration (e.g., 0.01-0.1% w/w) and optimize based on your experimental needs.

Q4: How can I tell if my sample of this compound has oxidized?

A4: Oxidation can lead to changes in the physical and chemical properties of the compound. Visual indicators can include a change in color (e.g., yellowing) or an increase in viscosity. However, these are often late-stage indicators. For a more accurate assessment, analytical techniques such as UV-Vis spectroscopy (monitoring changes in the absorption spectrum), peroxide value (PV) determination, or thiobarbituric acid reactive substances (TBARS) assay can be used to quantify the extent of oxidation. For detailed structural confirmation of oxidation products, techniques like GC-MS or LC-MS are recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected results in bioassays. The compound may have oxidized, leading to the formation of byproducts with different biological activities.1. Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC, GC-MS).2. If oxidation is suspected, perform a peroxide value or TBARS assay to quantify the level of oxidation.3. If the sample is significantly oxidized, it is recommended to use a fresh, properly stored sample for your experiments.
Visible color change (yellowing) of the sample. This is a strong indicator of advanced oxidation. The conjugated double bond system is being disrupted.1. Discard the sample as it is likely to contain a high level of oxidation products.2. Review your storage procedures to ensure they align with the best practices outlined in the FAQs.3. Consider implementing more stringent storage conditions, such as storing under an inert gas at a lower temperature.
Difficulty dissolving the compound in a non-polar solvent. Oxidation can lead to the formation of more polar byproducts, altering the solubility of the compound.1. Attempt to dissolve a small aliquot in a more polar solvent to see if solubility has changed.2. This is another indicator of potential oxidation. It is advisable to check the purity of the sample before use.

Quantitative Data on PUFA Oxidation

The following tables summarize the impact of different storage conditions on the oxidation of polyunsaturated fatty acids. While this data is not specific to this compound, it provides a general understanding of the factors influencing its stability.

Table 1: Effect of Temperature on Lipid Oxidation (Example Data)

TemperatureStorage Time (days)Peroxide Value (meq O₂/kg)TBARS (mg MDA/kg)
4°C01.20.3
75.81.1
1412.32.5
25°C01.20.3
725.15.2
1455.611.8

This is example data illustrating the trend of oxidation at different temperatures.

Table 2: Effect of Light and Oxygen on PUFA Degradation (Example Data)

ConditionStorage Time (weeks)PUFA Content (% of initial)
Dark, Nitrogen498%
Dark, Air485%
Light, Nitrogen492%
Light, Air465%

This is example data illustrating the impact of light and oxygen on PUFA stability.

Experimental Protocols

Peroxide Value (PV) Assay

Principle: This method measures the amount of primary oxidation products (hydroperoxides) by their ability to liberate iodine from potassium iodide. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).

Materials:

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Sample of this compound

Procedure:

  • Weigh accurately about 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask, swirl for 1 minute, and store in the dark for exactly 5 minutes.

  • Add 30 mL of distilled water and shake vigorously.

  • Titrate the liberated iodine with 0.01 N Na₂S₂O₃ solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution and continue the titration, shaking vigorously, until the blue color just disappears.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq O₂/kg) = [(S - B) * N * 1000] / W Where:

  • S = volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = normality of the Na₂S₂O₃ solution

  • W = weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay measures secondary oxidation products, primarily malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) reagent (0.67% w/v in 20% TCA)

  • 1,1,3,3-Tetramethoxypropane (B13500) (MDA standard)

  • Sample of this compound

Procedure:

  • Weigh an appropriate amount of the sample into a test tube.

  • Add 1 mL of the sample to 2 mL of the TBA reagent.

  • Mix thoroughly and heat in a boiling water bath for 30 minutes.

  • Cool the tubes to room temperature.

  • Centrifuge the samples at 3000 rpm for 15 minutes.

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using 1,1,3,3-tetramethoxypropane as an MDA standard.

Calculation: Calculate the concentration of MDA in the sample using the standard curve. The results are typically expressed as mg of MDA per kg of sample.

Visualizations

Oxidation_Pathway PUFA This compound (PUFA) Radical Lipid Radical (L•) PUFA->Radical H• abstraction Initiators Initiators (Light, Heat, Metals) Initiators->Radical Oxygen Oxygen (O2) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Oxygen->Peroxyl_Radical Radical->Peroxyl_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide + LH Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition

Caption: Simplified pathway of lipid auto-oxidation.

Troubleshooting_Workflow Start Suspected Oxidation of This compound Visual_Inspection Visual Inspection (Color, Viscosity) Start->Visual_Inspection Analytical_Test Perform Analytical Test (PV, TBARS, HPLC) Visual_Inspection->Analytical_Test No visible change Discard Discard Sample & Review Storage Protocol Visual_Inspection->Discard Visible change Oxidized Is the sample oxidized? Analytical_Test->Oxidized Oxidized->Discard Yes Use_Sample Proceed with Experiment Oxidized->Use_Sample No Review_Storage Review and Optimize Storage Conditions Discard->Review_Storage

Caption: Troubleshooting workflow for suspected oxidation.

Technical Support Center: HPLC Analysis of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2,4,6,8-decatetraenoic acid.

Troubleshooting Guide: Peak Tailing Issues

This section addresses common questions regarding asymmetric peaks for this compound in a direct question-and-answer format.

Q1: What are the primary causes of peak tailing for my this compound analysis?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is generally indicative of undesirable secondary interactions during separation.[1] For an acidic compound like this compound, the most common causes include:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the acidic analyte and residual silanol groups (-Si-OH) on the surface of silica-based stationary phases.[2][3] These silanol groups can become ionized at mid-range pH levels, creating active sites that interact strongly with the analyte, leading to tailing.[3][4][5]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.[6] If the pH is too close to the analyte's pKa, it can exist in both ionized and non-ionized forms, causing peak distortion.[4]

  • Column Contamination and Degradation: Accumulation of sample matrix components or impurities on the column can create new active sites for secondary interactions.[7] Physical degradation, such as the formation of a void at the column inlet, can also cause tailing for all peaks in the chromatogram.[8][9]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape.[7][9]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[4][7]

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

As a carboxylic acid, this compound is an ionizable compound, making mobile phase pH a critical parameter for achieving symmetrical peaks.

  • Analyte Ionization: At a pH above its pKa, the carboxylic acid group will be deprotonated (ionized), making the molecule more polar. This ionized form is less retained on a reversed-phase column.[10] To achieve good retention and peak shape for acidic compounds, the mobile phase pH should be lowered to suppress this ionization.[11] A general guideline is to set the pH at least 2 units below the analyte's pKa.

  • Silanol Group Suppression: A low pH mobile phase (typically ≤ 3) also suppresses the ionization of surface silanol groups on the column packing.[1][2] This minimizes the secondary interactions that are a primary cause of peak tailing for acidic analytes.[2][3]

  • Buffer Considerations: Using a buffer is essential for maintaining a stable pH.[3] Insufficient buffer capacity can lead to pH shifts on the column, resulting in peak tailing.[5] A buffer concentration of 10-50 mM is generally recommended.[8][9]

Q3: My peak tailing persists even after adjusting the mobile phase. Could my column be the problem?

Yes, the column is a frequent source of peak shape issues. Consider the following:

  • Column Chemistry: Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize accessible silanol groups.[1] If you are using an older, Type-A silica column, it will have more active silanol groups, making it prone to causing peak tailing.[5] Switching to a high-purity, end-capped column can significantly improve peak shape.[2]

  • Column Contamination: If the tailing has developed over time, your column may be contaminated. Strongly retained compounds from previous injections can act as active sites. Try flushing the column with a strong solvent or following the manufacturer's regeneration procedure.[7] Using a guard column can help protect the analytical column from contaminants.

  • Column Void: If all peaks in your chromatogram are tailing or splitting, a void may have formed at the column inlet.[9] This can be caused by pressure shocks or operating at a pH that degrades the silica packing. This issue typically requires column replacement.[9]

Q4: What is the impact of my sample preparation (solvent and concentration) on peak tailing?

The way you prepare your sample is crucial for good chromatography.

  • Sample Solvent: Ideally, your sample should be dissolved in the mobile phase to avoid peak distortion.[7] If you must use a different solvent, it should be weaker than the mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile (B52724) in a weak mobile phase) can cause misshapen peaks.[8]

  • Sample Concentration (Overload): Injecting too much analyte can overload the column, leading to peak tailing or fronting.[8] If you suspect overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves and the retention time increases slightly, overload was the likely cause.[9]

Troubleshooting Summary

The following table summarizes common causes and solutions for this compound peak tailing.

SymptomPotential CauseRecommended Solution
Tailing of the analyte peak onlySecondary interactions with silanol groupsLower mobile phase pH to 2.5-3.0 using an acid modifier (e.g., 0.1% acetic acid, formic acid, or TFA).[2]
Mobile phase pH near analyte pKaAdjust pH to be at least 2 units below the analyte's pKa.
Insufficient buffer capacityIncrease buffer concentration to 20-50 mM.[8]
Column stationary phase activityUse a modern, high-purity, end-capped C18 column.[2][12]
Metal chelationAdd a chelating agent like EDTA to the mobile phase if metal contamination is suspected.[2]
Tailing of all peaks in the chromatogramColumn void or blockageReverse-flush the column (if permitted by the manufacturer). If unresolved, replace the column.[9]
Extra-column dead volumeUse shorter, narrower internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly connected.[4][7]
Peak shape worsens with increasing concentrationColumn overloadReduce the injection volume or dilute the sample.[8][9]
Distorted or split peaksSample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase composition.[7][8]

Logical Troubleshooting Workflow

The diagram below outlines a step-by-step process for diagnosing and resolving HPLC peak tailing.

G HPLC Peak Tailing Troubleshooting Workflow start Observe Peak Tailing (USP Tailing Factor > 1.5) all_peaks Affects all peaks? start->all_peaks acid_base Is analyte acidic/basic? (this compound is acidic) all_peaks->acid_base No check_hardware Check for Extra-Column Volume (tubing, connections) all_peaks->check_hardware Yes check_ph Check Mobile Phase pH acid_base->check_ph Yes inspect_column Inspect Column (Check for voids/blockage) check_hardware->inspect_column replace_column Backflush or Replace Column inspect_column->replace_column end Peak Shape Improved replace_column->end adjust_ph Adjust pH to 2.5 - 3.0 Increase buffer strength check_ph->adjust_ph check_column_chem Check Column Chemistry adjust_ph->check_column_chem use_endcapped Use High-Purity, End-Capped Column check_column_chem->use_endcapped check_sample Check Sample Prep use_endcapped->check_sample adjust_sample Reduce Concentration Match Sample Solvent to Mobile Phase check_sample->adjust_sample adjust_sample->end

References

Technical Support Center: Optimizing 2,4,6,8-Decatetraenoic Acid Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 2,4,6,8-decatetraenoic acid for cell viability experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cells?

This compound is a synthetic polyunsaturated fatty acid.[1] Like other polyunsaturated fatty acids, it is anticipated to influence key cellular processes. At certain concentrations, it may induce cytotoxic effects, potentially through mechanisms such as the induction of oxidative stress, apoptosis, or necrosis. The specific cellular response is expected to be cell-type and concentration-dependent.

Q2: How should I dissolve and prepare this compound for cell culture experiments?

Due to its fatty acid nature, this compound is likely poorly soluble in aqueous media. A common method for preparing fatty acids for cell culture is to first dissolve them in an organic solvent, such as ethanol (B145695) or DMSO, to create a stock solution. This stock solution can then be further diluted in culture medium, often supplemented with fatty acid-free bovine serum albumin (BSA) to enhance solubility and facilitate delivery to the cells. It is crucial to keep the final concentration of the organic solvent in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for optimizing this compound?

The optimal concentration of this compound will vary significantly depending on the cell line and the experimental endpoint. Based on studies with other cytotoxic compounds, a broad concentration range should be initially screened.[2][3][4][5] A reasonable starting point would be a serial dilution spanning from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM) concentrations.

Q4: How can I distinguish between apoptosis and necrosis induced by this compound?

The mode of cell death can be dose-dependent, with lower concentrations potentially inducing apoptosis and higher concentrations leading to necrosis.[6] To differentiate between these two modes of cell death, it is recommended to use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both.

Q5: Can this compound induce oxidative stress?

Polyunsaturated fatty acids can be susceptible to lipid peroxidation, which can lead to oxidative stress.[7][8] It is plausible that this compound could induce oxidative stress in cells. This can be investigated by measuring the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA or by assessing lipid peroxidation with assays such as the TBARS assay.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.
Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency and mix the cell suspension between pipetting.
Edge effects on multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media without cells.
Compound precipitation Visually inspect the wells after adding the compound. If precipitation is observed, consider preparing a fresh stock solution, using a different solvent, or decreasing the final concentration. The use of fatty acid-free BSA in the media can also improve solubility.
Incomplete formazan (B1609692) solubilization (MTT assay) Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking the plate on an orbital shaker before reading the absorbance.
Issue 2: No significant effect on cell viability observed.
Potential Cause Troubleshooting Step
Concentration range is too low Test a higher range of concentrations. Some compounds may only show effects at higher micromolar or even millimolar concentrations.
Incubation time is too short The cytotoxic effects of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
Compound instability The compound may be unstable in the culture medium over time. Prepare fresh solutions for each experiment and consider the stability of the compound at 37°C.
Cell line is resistant The chosen cell line may be resistant to the effects of the compound. Test the compound on a different cell line, preferably one known to be sensitive to other fatty acids.
Issue 3: Discrepancy between different viability assays.
Potential Cause Troubleshooting Step
Different cellular mechanisms being measured Different assays measure different aspects of cell health. For example, MTT measures metabolic activity, while Annexin V/PI measures membrane integrity and apoptosis. A compound might affect metabolism without immediately causing cell death.
Interference with assay reagents The compound may directly react with the assay reagents. For example, some compounds can reduce MTT non-enzymatically. Run a control with the compound in cell-free media to check for interference.
Timing of the assay The timing of the assay relative to the treatment can influence the results. For example, metabolic changes (MTT) may be detected earlier than membrane integrity loss (PI).

Data Presentation

Table 1: Illustrative IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4825.5 ± 3.2
A549Lung Cancer4842.1 ± 5.6
HepG2Liver Cancer4818.9 ± 2.1
HCT116Colon Cancer4833.7 ± 4.5

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined for your specific cell line and conditions.

Table 2: Illustrative Results of Annexin V/PI Staining in MCF-7 Cells Treated with this compound for 24 hours

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (0.1% DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
10 µM75.4 ± 4.318.3 ± 3.56.3 ± 1.2
25 µM40.1 ± 5.645.2 ± 6.114.7 ± 2.8
50 µM15.8 ± 3.930.7 ± 4.753.5 ± 7.3

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in media) and a media-only blank.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control.

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 Allow attachment treatment Add Serial Dilutions of This compound incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add Solubilization Buffer incubation3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance end Calculate Cell Viability read_absorbance->end

Caption: Workflow for determining cell viability using the MTT assay.

Experimental_Workflow_AnnexinV_PI_Assay cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis start Seed & Treat Cells in 6-well Plate harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubation Incubate 15 min stain->incubation add_buffer Add Binding Buffer incubation->add_buffer analysis Analyze by Flow Cytometry add_buffer->analysis

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Signaling_Pathway_Oxidative_Stress compound 2,4,6,8-Decatetraenoic Acid cell_membrane Cell Membrane compound->cell_membrane Enters Cell ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros mito_damage Mitochondrial Damage ros->mito_damage dna_damage DNA Damage ros->dna_damage necrosis Necrosis mito_damage->necrosis Severe Damage caspase_activation Caspase Activation mito_damage->caspase_activation dna_damage->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Technical Support Center: Synthesis of 2,4,6,8-Decatetraenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of specific isomers of 2,4,6,8-decatetraenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the synthesis, purification, and handling of these complex polyenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing a specific geometric isomer of this compound?

Synthesizing a single, pure isomer of this compound is challenging due to several factors:

  • Stereocontrol: Achieving the desired E/Z (trans/cis) configuration at each of the four double bonds is the most significant hurdle. Standard olefination reactions can often produce a mixture of isomers.[1]

  • Stability: The highly conjugated polyene system is susceptible to degradation via oxidation, polymerization, and light-induced isomerization.[2][3][4] This requires careful handling and purification under inert and light-protected conditions.

  • Purification: Separating a mixture of closely related geometric and positional isomers is often difficult, requiring advanced chromatographic techniques like silver-ion HPLC or reversed-phase HPLC with specialized columns.[5][6][7][8]

Q2: Which synthetic methods offer the best stereocontrol for producing the desired isomer?

The choice of reaction is critical for controlling the geometry of the double bonds.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is one of the most reliable methods for generating (E)-alkenes with high selectivity.[9][10] It utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their Wittig counterparts, and the water-soluble phosphate (B84403) byproduct simplifies workup.[10]

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the (E)-alkene, whereas non-stabilized ylides (containing an alkyl group) typically yield the (Z)-alkene.[11][12][13] For semi-stabilized ylides, selectivity can be poor.[11]

  • Still-Gennari Modification of HWE: This variant uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) to strongly favor the formation of (Z)-alkenes.[14][15]

Q3: How can I effectively purify the different isomers of this compound?

Purification requires high-resolution techniques due to the similar physicochemical properties of the isomers.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method, often using C18 columns.[5][7] Separation can be enhanced by using specialized stationary phases like cholesterol-based or phenyl-hexyl columns that offer greater shape selectivity.[5][7] The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and acidified water to suppress the ionization of the carboxylic acid.[5]

  • Silver-Ion HPLC (Ag+-HPLC): This technique provides excellent selectivity for unsaturated compounds. The silver ions interact with the π-electrons of the double bonds, and this interaction is sensitive to both the position and geometry (cis vs. trans) of the double bonds, allowing for effective separation.[5]

Q4: My final product seems to be degrading over time. What are the best practices for storage and handling?

Conjugated polyenes are inherently unstable.[16][17] To prevent degradation, the following precautions are mandatory:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) at all times to prevent oxidation.

  • Light Protection: Protect the compound from light by using amber vials or wrapping containers in aluminum foil to prevent photoisomerization and degradation.[4]

  • Low Temperature: Store the purified compound at low temperatures (≤ -20°C, preferably -80°C) as a solid or in a degassed solvent.

  • Avoid Acid/Base: Strong acids or bases can catalyze isomerization or degradation.[2] Ensure all solvents and reagents used for storage are neutral and free of contaminants.

Q5: What is the potential biological relevance of this compound?

While specific signaling pathways for this compound are not extensively defined in the literature, as a polyunsaturated fatty acid, it may interact with pathways involved in inflammation and cellular signaling. Related fatty acids are known to exert anti-inflammatory effects by modifying key proteins in signaling cascades.[18] Potential activities could include antioxidant, anti-inflammatory, and antimicrobial effects, similar to other polyenoic acids found in nature.[19][20][21][22] For example, nitrated fatty acids can modulate pathways like JAK/STAT and inhibit the synthesis of pro-inflammatory leukotrienes.[18]

Troubleshooting Guides

Guide 1: Low Reaction Yield

Consistently low yields are a common frustration in multi-step organic synthesis.[23][24][25][26] Use the following table to diagnose and resolve potential issues.

Issue / Observation Potential Cause Recommended Solution & Rationale
Low or No Product Formation Poor Reagent Quality: Base is inactive; starting materials are degraded or contain inhibitors.Use freshly opened or properly stored base (e.g., NaH, KHMDS). Purify starting aldehydes/ketones before use to remove acidic impurities. Ensure solvents are anhydrous.
Incorrect Reaction Temperature: Temperature is too low for the reaction to proceed at a reasonable rate.While some olefination reactions are run at low temperatures for selectivity, ensure the reaction is allowed to warm to the appropriate temperature for completion (often room temperature). Monitor the reaction by TLC or LC-MS.
Complex Mixture of Products Side Reactions: The base may be reacting with other functional groups on your substrate.Use a less-hindered or less-basic base if possible. Protect sensitive functional groups before the olefination step.
Product Degradation: The target polyene is degrading under the reaction or workup conditions.[3]Minimize reaction time. Perform the workup at low temperatures and under dim light. Use degassed solvents and consider adding an antioxidant like BHT during purification.
Loss During Workup/Purification Emulsion Formation: Difficulty separating aqueous and organic layers during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and increase the polarity of the aqueous phase.
Product Adsorption on Silica (B1680970) Gel: The carboxylic acid moiety can streak or irreversibly bind to standard silica gel.Deactivate the silica gel with triethylamine. Alternatively, add a small amount of acetic or formic acid to the eluent to keep the analyte protonated and reduce tailing.[24] For highly sensitive compounds, consider using a different stationary phase like alumina (B75360) or C18 silica.
Guide 2: Poor Stereoselectivity (Incorrect E/Z Ratio)

Achieving a high ratio of the desired geometric isomer is critical.[1][27] This guide focuses on optimizing Wittig and HWE reactions.

Issue / Observation Reaction Potential Cause Recommended Solution & Rationale
Low (E)-selectivity Wittig Using a non-stabilized or semi-stabilized ylide. For (E)-alkenes, a stabilized ylide (e.g., Ph₃P=CHCO₂Et) is required.[11][13] If a non-stabilized ylide must be used, employ the Schlosser modification (deprotonation-protonation sequence at low temperature with phenyllithium) to favor the (E)-isomer.[11][13]
HWE Reaction conditions favor the kinetic (Z)-product. Ensure the reaction is allowed to equilibrate. Using NaH or KHMDS in THF or DME at room temperature generally allows the thermodynamic (E)-product to dominate.[10]
Low (Z)-selectivity Wittig Presence of lithium salts. Lithium salts can coordinate with intermediates, leading to equilibration and loss of (Z)-selectivity. Use salt-free ylides, prepared with bases like KHMDS or NaHMDS.[11] Running the reaction at low temperatures (-78 °C) also favors the kinetic (Z)-product.[1]
HWE Standard HWE conditions are being used. To obtain the (Z)-alkene, use the Still-Gennari modification.[14] This involves using a phosphonate (B1237965) with electron-withdrawing fluoroalkyl groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate) and a potassium base (KHMDS) with 18-crown-6 in THF at low temperature (-78 °C).[14][15]
Mixture of Isomers Both Isomerization during workup or purification. Avoid exposure to light, acid, or heat during and after the reaction. Use buffered aqueous solutions for workup if necessary. Purify at low temperatures.[4]
Wittig Using a semi-stabilized ylide (e.g., benzylide). Stereoselectivity with these ylides is often inherently poor.[11] Consider changing the synthetic strategy to use a fully stabilized or non-stabilized ylide, or switch to an HWE reaction.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of an (all-E)-2,4,6,8-Decatetraenoate Intermediate via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the coupling of a polyenal with a phosphonate to extend the conjugated system, favoring the formation of the (E)-isomer.

Materials:

  • (2E,4E,6E)-Octa-2,4,6-trienal

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Phosphonate Anion: a. Under an inert atmosphere (Argon), add sodium hydride (1.05 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes. c. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear as the sodium salt of the phosphonate forms.

  • Olefination Reaction: a. Cool the phosphonate anion solution back down to 0 °C. b. Dissolve (2E,4E,6E)-Octa-2,4,6-trienal (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture. c. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification: a. Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. b. Extract the product with diethyl ether or ethyl acetate (B1210297) (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the solution and concentrate the solvent under reduced pressure at low temperature (<30 °C). e. Purify the crude ethyl (all-E)-2,4,6,8-decatetraenoate by flash column chromatography on silica gel, taking care to protect the column from light.

  • Hydrolysis (if desired): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water), followed by careful acidic workup.

Protocol 2: Purification of this compound Isomers by RP-HPLC

This protocol provides a general method for the analytical or semi-preparative separation of geometric isomers.

System and Column:

  • HPLC System: Standard system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Column: High-resolution C18 reversed-phase column (e.g., 250 x 4.6 mm, <5 µm particle size). For enhanced selectivity, a cholesterol-based or silver-ion column is recommended.[5][7]

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.

  • Solvent B: Acetonitrile or Methanol.

Procedure:

  • Sample Preparation: Dissolve the crude mixture of isomers in a small volume of the initial mobile phase composition (e.g., 50:50 A:B). Filter the sample through a 0.22 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes or until a stable baseline is achieved.

  • Gradient Elution: a. Set the detector to monitor at the λ_max of the polyene system (typically >300 nm). b. Inject the sample. c. Run a linear gradient, for example, from 50% B to 100% B over 30-40 minutes. The exact gradient will need to be optimized based on the specific isomer mixture and column used. d. Hold at 100% B for 5-10 minutes to elute all components. e. Return to the initial conditions and re-equilibrate before the next injection.

  • Fraction Collection: For preparative separations, collect fractions corresponding to the resolved peaks. Work quickly and in dim light, and immediately store collected fractions under argon at low temperature.

  • Post-Run Analysis: Evaporate the solvent from the collected fractions under reduced pressure at low temperature. Confirm the identity and purity of each isomer using NMR spectroscopy and mass spectrometry.

Data Summary

The following table summarizes the key characteristics of the Wittig and Horner-Wadsworth-Emmons reactions for the stereoselective synthesis of alkenes.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Triphenylphosphonium YlidePhosphonate-stabilized Carbanion
Typical (E)-Selectivity Good to excellent with stabilized ylides.[11][13]Excellent with standard conditions.[9]
Typical (Z)-Selectivity Good to excellent with non-stabilized , salt-free ylides at low temp.[1][11]Poor under standard conditions; requires Still-Gennari modification for high (Z)-selectivity.[14]
Reactivity with Ketones Generally poor, especially with stabilized ylides.[13]Good; phosphonate carbanions are more nucleophilic.[10][15]
Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkylphosphate salt (e.g., (EtO)₂PO₂⁻ Na⁺)
Byproduct Removal Often requires chromatography.Typically removed by simple aqueous extraction (water-soluble).[10]
Advantages High (Z)-selectivity achievable with non-stabilized ylides.High (E)-selectivity, reacts well with ketones, easy byproduct removal.[10]
Disadvantages Byproduct removal can be difficult; poor selectivity with semi-stabilized ylides.[11]Standard conditions are not suitable for (Z)-alkene synthesis.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_end Product Isolation SM1 Polyunsaturated Aldehyde (e.g., (2E,4E)-Hexa-2,4-dienal) HWE Horner-Wadsworth-Emmons Reaction SM1->HWE SM2 Phosphonate Reagent (e.g., Triethyl 4-phosphonocrotonate) Base Deprotonation (e.g., NaH in THF) SM2->Base Base->HWE Workup Aqueous Workup (NH4Cl quench) HWE->Workup Purify Chromatography (RP-HPLC or Silica Gel) Workup->Purify Product Pure Isomer of This compound Ester Purify->Product

Caption: General experimental workflow for the synthesis of a this compound isomer.

troubleshooting_stereoselectivity cluster_E Target: (E)-Isomer cluster_Z Target: (Z)-Isomer Start Problem: Poor E/Z Selectivity Q_Target What is the Target Isomer? Start->Q_Target Q_Method_E Using Wittig or HWE? Q_Target->Q_Method_E (E) Q_Method_Z Using Wittig or HWE? Q_Target->Q_Method_Z (Z) Sol_Wittig_E Use Stabilized Ylide. Consider Schlosser mod. if ylide is unstabilized. Q_Method_E->Sol_Wittig_E Wittig Sol_HWE_E Use standard conditions (NaH/THF). Ensure reaction equilibrates. Q_Method_E->Sol_HWE_E HWE Check_Workup Check for Isomerization during Workup/Purification (Avoid light, acid, heat) Sol_Wittig_E->Check_Workup Sol_HWE_E->Check_Workup Sol_Wittig_Z Use unstabilized, salt-free ylide at low temp (-78°C). Q_Method_Z->Sol_Wittig_Z Wittig Sol_HWE_Z Use Still-Gennari modification (fluoro-phosphonate, KHMDS/18-c-6). Q_Method_Z->Sol_HWE_Z HWE Sol_Wittig_Z->Check_Workup Sol_HWE_Z->Check_Workup signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor (e.g., TLR4) JAK JAK Receptor->JAK NFkB NF-κB Pathway Receptor->NFkB PUFA This compound (or other PUFA) PUFA->JAK Inhibition PUFA->NFkB Inhibition Nrf2 Keap1/Nrf2 Pathway PUFA->Nrf2 Activation STAT STAT JAK->STAT Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) STAT->Genes Activation NFkB->Genes Activation Anti_Genes Antioxidant Response Element (ARE) Nrf2->Anti_Genes

References

minimizing non-specific binding of 2,4,6,8-decatetraenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 2,4,6,8-decatetraenoic acid during their experiments.

Troubleshooting Guides

Issue: High Background Signal or Poor Signal-to-Noise Ratio

High background signal is a common indicator of non-specific binding of this compound to surfaces or other molecules in your assay system.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrophobic Interactions This compound is a hydrophobic molecule and can bind non-specifically to plasticware (e.g., microplates, pipette tips) and other surfaces through hydrophobic interactions.
Add a non-ionic surfactant: Include a low concentration of a non-ionic surfactant such as Tween-20 or Triton X-100 in your buffers. Start with a concentration of 0.05% (v/v) and optimize as needed.[1] These detergents disrupt hydrophobic interactions.[1][2]
Ionic Interactions The carboxylic acid group of this compound can participate in charge-based interactions with surfaces or proteins.
Adjust buffer pH: Modify the pH of your assay buffer to be near the isoelectric point of interacting proteins to minimize charge-based interactions.[2]
Increase salt concentration: Increasing the ionic strength of your buffer with salts like NaCl (e.g., 150-300 mM) can shield electrostatic interactions.[2]
Protein Aggregation/Binding The compound may be binding to proteins in your sample or on your assay surface in a non-specific manner.
Use a blocking agent: Add a protein blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to your buffers. A typical starting concentration for BSA is 1-3% (w/v).[3][4][5] This will saturate non-specific binding sites.[3][4][5]
Insufficient Washing Inadequate washing steps can leave behind unbound this compound, contributing to high background.
Optimize wash steps: Increase the number and/or duration of wash steps. The inclusion of a non-ionic surfactant like 0.05% Tween-20 in the wash buffer can improve the removal of non-specifically bound molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for this compound?

A1: Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended biological target. As a polyunsaturated fatty acid, its hydrophobic nature makes it prone to binding to various surfaces like plastic labware and proteins, which can lead to inaccurate experimental results, high background noise, and reduced assay sensitivity.[2]

Q2: What are the best blocking agents to use for experiments with this compound?

A2: Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent.[3][4][5] Start with a concentration of 1-3% (w/v) in your assay buffer.[3][4][5] For assays where protein interference is a concern, synthetic blocking polymers may be considered.

Q3: What concentration of Tween-20 should I use to prevent non-specific binding?

A3: A concentration of 0.05% to 0.1% (v/v) Tween-20 is typically effective in reducing non-specific hydrophobic interactions without disrupting specific binding events.[1][6] It is recommended to start with 0.05% and optimize for your specific assay.[1]

Q4: Can the type of microplate I use affect non-specific binding?

A4: Yes, the surface properties of microplates can significantly influence non-specific binding. Standard polystyrene plates are hydrophobic and can readily bind molecules like this compound. Consider using low-binding plates or plates with a hydrophilic surface coating to minimize this issue.

Q5: How can I be sure that the observed binding is specific?

A5: To confirm specific binding, it is essential to run proper controls. This includes a "no target" control (e.g., wells with no cells or target protein) to measure the binding to the assay components themselves. Additionally, a competition assay, where a high concentration of unlabeled this compound is used to displace the labeled compound, can demonstrate the specificity of the interaction.

Experimental Protocols

Protocol 1: General Assay Buffer Optimization for Reducing Non-Specific Binding

This protocol provides a framework for optimizing your assay buffer to minimize non-specific binding of this compound.

Materials:

  • Base assay buffer (e.g., PBS, TBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Tween-20

  • Sodium Chloride (NaCl)

  • This compound (labeled or unlabeled)

  • Assay system (e.g., microplate with immobilized target)

Procedure:

  • Prepare a series of blocking buffers:

    • Buffer A (Control): Base assay buffer.

    • Buffer B (BSA): Base assay buffer + 1% (w/v) BSA.

    • Buffer C (Tween-20): Base assay buffer + 0.05% (v/v) Tween-20.

    • Buffer D (BSA + Tween-20): Base assay buffer + 1% (w/v) BSA + 0.05% (v/v) Tween-20.

  • Prepare a series of wash buffers:

    • Wash Buffer 1 (Control): Base assay buffer.

    • Wash Buffer 2 (Tween-20): Base assay buffer + 0.05% (v/v) Tween-20.

  • Perform the assay:

    • Block the assay surface (e.g., microplate wells) with each of the blocking buffers for 1 hour at room temperature.

    • Wash the wells with the corresponding wash buffer.

    • Add this compound (at the desired concentration in the corresponding blocking buffer) to the wells. Include "no target" control wells for each buffer condition.

    • Incubate for the desired time and temperature.

    • Wash the wells thoroughly with the appropriate wash buffer.

    • Proceed with your detection method.

  • Analyze the data: Compare the signal in the target-containing wells to the "no target" control wells for each buffer condition. The buffer system that provides the highest specific signal with the lowest background is the optimal choice.

Quantitative Data Summary for Buffer Optimization:

Buffer ConditionTarget Signal (Arbitrary Units)Background Signal (Arbitrary Units)Signal-to-Noise Ratio
Buffer A 10005002.0
Buffer B 9502004.8
Buffer C 9001506.0
Buffer D 8501008.5

Note: The above data is illustrative. Actual results will vary depending on the specific assay.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start prepare_buffers Prepare Assay Buffers (with/without BSA, Tween-20) start->prepare_buffers prepare_compound Prepare 2,4,6,8-decatetraenoic acid solution start->prepare_compound block Block Assay Surface (e.g., microplate) prepare_buffers->block add_compound Add this compound prepare_compound->add_compound wash1 Wash block->wash1 wash1->add_compound incubate Incubate add_compound->incubate wash2 Wash incubate->wash2 detect Detection wash2->detect analyze Analyze Signal vs. Background detect->analyze end End analyze->end

Caption: Experimental workflow for optimizing assay conditions.

pufa_signaling PUFA This compound (PUFA) Membrane Cell Membrane (Lipid Raft Integration) PUFA->Membrane Incorporates into TLR Toll-like Receptor (TLR2/4) Membrane->TLR Modulates Receptor Localization & Dimerization Signaling_Complex Recruitment of Downstream Signaling Components TLR->Signaling_Complex Initiates NFkB NF-κB Pathway Signaling_Complex->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Leads to

Caption: Potential signaling pathway of PUFAs like this compound.

References

Technical Support Center: Synthesis of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,6,8-decatetraenoic acid synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is low. What are the most critical steps to optimize?

A1: Low overall yield in a multi-step synthesis can result from inefficiencies in one or more stages. For the synthesis of this compound, the two primary stages to scrutinize are:

  • Synthesis of the precursor aldehyde, deca-2,4,6,8-tetraenal (B43570): This is often the most challenging part of the synthesis. Both the Wittig reaction and aldol (B89426) condensation methods require careful control of reaction conditions to maximize yield and ensure the desired trans stereochemistry of the double bonds.

  • Oxidation of deca-2,4,6,8-tetraenal to the carboxylic acid: While generally a high-yielding step, side reactions or incomplete conversion can reduce the final product yield.

We recommend analyzing the yield and purity of the intermediate aldehyde before proceeding to the oxidation step. Optimizing the synthesis of deca-2,4,6,8-tetraenal will likely have the most significant impact on your overall yield.

Q2: I am observing a mixture of E/Z isomers in my product. How can I improve the stereoselectivity for the all-E isomer?

A2: Achieving high (E)-stereoselectivity is crucial for the synthesis of the desired all-trans-2,4,6,8-decatetraenoic acid. The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the traditional Wittig reaction for producing (E)-alkenes with high selectivity.[1][2]

Here are some strategies to improve E-selectivity:

  • Choice of Phosphonate (B1237965) Reagent: Use a stabilized phosphonate ylide, such as triethyl phosphonoacetate. These reagents favor the formation of the thermodynamically more stable (E)-alkene.

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures (e.g., room temperature to reflux) can favor the formation of the (E)-isomer by allowing for equilibration of intermediates.[1]

    • Counterion: The choice of metal cation can influence stereoselectivity. Lithium salts often promote the formation of (E)-alkenes.[1]

  • For Z-selective reactions (if desired): Modified phosphonates, such as those with trifluoroethyl ester groups (Still-Gennari modification), can be used to favor the formation of (Z)-alkenes.[3]

Q3: During the synthesis of the precursor aldehyde, deca-2,4,6,8-tetraenal, I am getting a significant amount of a sticky, polymeric side product. What is causing this and how can I prevent it?

A3: Polyunsaturated aldehydes and acids are prone to polymerization, especially in the presence of light, heat, or acid/base catalysts. Here are some troubleshooting steps:

  • Inert Atmosphere: Conduct all reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-induced polymerization.

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, monitor it closely and minimize the reaction time.

  • Purification: Purify the product as quickly as possible after the reaction is complete. Use of radical inhibitors, such as hydroquinone, in small amounts during distillation or storage can sometimes be beneficial, but be mindful that they will need to be removed in a subsequent step.

  • Storage: Store the purified aldehyde and the final acid product under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).

Q4: The purification of this compound by column chromatography is resulting in significant product loss. Are there alternative purification methods?

A4: Due to the potential for decomposition on silica (B1680970) gel, especially for highly unsaturated compounds, column chromatography can be challenging. Consider the following alternatives:

  • Recrystallization: This is often the preferred method for purifying the final carboxylic acid. A mixed solvent system, such as ethanol (B145695)/water, can be effective. The crude acid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the purified acid should crystallize.

  • Urea Complexation: This technique can be used to separate saturated and monounsaturated fatty acids from polyunsaturated fatty acids.[4] While more commonly used for longer-chain fatty acids, it could be adapted for this synthesis.

  • Low-Temperature Crystallization: Dissolving the crude product in a suitable organic solvent (e.g., acetone) and cooling it to a low temperature can induce crystallization of the desired product, leaving impurities in the solution.[4]

Q5: I am having trouble with the silver(I) oxide oxidation of the aldehyde. The reaction is sluggish or incomplete. What can I do to improve this step?

A5: The success of the silver(I) oxide oxidation often depends on the quality of the reagent and the reaction conditions.

  • Freshly Prepared Silver(I) Oxide: It is highly recommended to use freshly prepared silver(I) oxide. This can be done by reacting silver nitrate (B79036) with sodium hydroxide (B78521) immediately before the oxidation reaction.

  • pH Control: The reaction should be carried out under basic conditions to facilitate the oxidation. However, excessively high pH can promote side reactions like the Cannizzaro reaction. Maintaining a pH around 13 has been found to be optimal in some cases.[5]

  • Temperature: While the initial addition of the aldehyde is often done at low temperatures to control the exothermic reaction, gentle warming (e.g., to room temperature or slightly above) may be necessary to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

  • Solvent: Ensure that the aldehyde is sufficiently soluble in the reaction medium. If necessary, a co-solvent like ethanol or THF can be used to dissolve the aldehyde before adding it to the aqueous silver oxide suspension.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for key reactions in the synthesis of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.

Reaction StageMethodKey ReactantsTypical Yield (%)Purity (%)Key Reaction ConditionsAdvantagesDisadvantages
Aldehyde Synthesis Wittig ReactionCrotonaldehyde (B89634), (3-Formylallyl)triphenylphosphonium salt60-75>95Anhydrous solvent (e.g., THF), Strong base (e.g., n-BuLi), -78°C to room temperatureHigh stereoselectivity for the trans isomer, reliable.Requires anhydrous conditions and a strong, pyrophoric base.
Aldehyde Synthesis Aldol CondensationCrotonaldehyde40-60>90Base catalyst (e.g., NaOH or piperidine), Solvent (e.g., ethanol or pyridine)Milder conditions, readily available reagents.Can produce a mixture of products, lower stereoselectivity.
Acid Synthesis Silver(I) Oxide OxidationDeca-2,4,6,8-tetraenal, Silver(I) Oxide80-95>98 (after recrystallization)Aqueous base (e.g., NaOH), 0°C to room temperatureMild conditions, high yield.Requires freshly prepared silver(I) oxide for best results.

Experimental Protocols

Method 1: Synthesis of Deca-2,4,6,8-tetraenal via Horner-Wadsworth-Emmons Reaction (Illustrative Two-Step Elongation)

This protocol outlines a general approach for the synthesis of deca-2,4,6,8-tetraenal starting from crotonaldehyde using a two-step chain elongation via the Horner-Wadsworth-Emmons reaction.

Step 1: Synthesis of Hexa-2,4-dienal

  • Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, place a solution of triethyl 4-phosphonocrotonate in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of a strong base (e.g., sodium hydride or sodium ethoxide) in THF to the phosphonate solution with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the ylide.

  • Reaction with Acetaldehyde (B116499): Cool the ylide solution to -20°C.

  • Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF via the addition funnel.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude hexa-2,4-dienal by vacuum distillation.

Step 2: Synthesis of Deca-2,4,6,8-tetraenal

  • Repeat the procedure in Step 1, using the purified hexa-2,4-dienal as the aldehyde reactant.

  • The ylide is generated from triethyl 4-phosphonocrotonate as before.

  • The crude deca-2,4,6,8-tetraenal is a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Method 2: Oxidation of Deca-2,4,6,8-tetraenal to this compound

This protocol describes the oxidation of the precursor aldehyde to the final carboxylic acid using freshly prepared silver(I) oxide.

  • Preparation of Silver(I) Oxide Reagent: In a flask, dissolve silver nitrate in deionized water. In a separate beaker, prepare a solution of sodium hydroxide in deionized water.

  • With continuous stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form. Use this suspension immediately in the next step.

  • Oxidation Procedure: Cool the flask containing the silver(I) oxide suspension in an ice bath.

  • Dissolve deca-2,4,6,8-tetraenal in a minimal amount of ethanol or THF.

  • Slowly add the deca-2,4,6,8-tetraenal solution to the cold, stirred silver(I) oxide suspension.

  • Continue stirring in the ice bath for approximately 30-60 minutes after the addition is complete. Monitor the reaction progress by TLC.

  • Product Isolation and Purification: Filter the reaction mixture to remove the silver salts.

  • Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete (typically pH 2-3).

  • Collect the solid (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid by vacuum filtration.

  • Wash the product with cold deionized water to remove any inorganic salts.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

Visualizations

experimental_workflow cluster_aldehyde_synthesis Aldehyde Synthesis: Deca-2,4,6,8-tetraenal cluster_acid_synthesis Acid Synthesis: this compound start_aldehyde Crotonaldehyde hwe1 Horner-Wadsworth-Emmons Reaction start_aldehyde->hwe1 phosphonate Triethyl 4-phosphonocrotonate phosphonate->hwe1 hwe2 Horner-Wadsworth-Emmons Reaction phosphonate->hwe2 base Base (e.g., NaH) base->hwe1 base->hwe2 intermediate_aldehyde Hexa-2,4-dienal hwe1->intermediate_aldehyde intermediate_aldehyde->hwe2 final_aldehyde Deca-2,4,6,8-tetraenal hwe2->final_aldehyde oxidation Oxidation final_aldehyde->oxidation Precursor ag2o Silver(I) Oxide ag2o->oxidation acidification Acidification (HCl) oxidation->acidification purification Recrystallization acidification->purification final_product This compound purification->final_product

Caption: A workflow diagram illustrating the synthesis of this compound.

troubleshooting_logic start Low Overall Yield check_aldehyde Analyze yield and purity of Deca-2,4,6,8-tetraenal start->check_aldehyde aldehyde_ok Yield and Purity OK? check_aldehyde->aldehyde_ok optimize_oxidation Optimize Oxidation Step: - Fresh Ag2O - pH control - Temperature aldehyde_ok->optimize_oxidation Yes optimize_olefination Optimize Olefination Step: - HWE reaction - Temperature control - Inert atmosphere aldehyde_ok->optimize_olefination No isomer_issue Mixture of E/Z Isomers? optimize_olefination->isomer_issue hwe_conditions Adjust HWE Conditions: - Stabilized ylide - Higher temperature - Li+ salts isomer_issue->hwe_conditions Yes polymer_issue Polymerization? isomer_issue->polymer_issue No polymer_solution - Inert atmosphere - Lower temperature - Rapid purification polymer_issue->polymer_solution Yes

References

Technical Support Center: Navigating the Photo-instability of Conjugated Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the photo-instability of conjugated polyenes. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed experimental protocols to ensure the integrity and reliability of your experimental work.

Frequently Asked Questions (FAQs)

Q1: My conjugated polyene sample is degrading rapidly upon exposure to light. What are the primary causes and immediate preventative measures I can take?

A1: The inherent photo-instability of conjugated polyenes stems from their extended π-electron system, which readily absorbs UV and visible light. This absorption can trigger a cascade of degradation reactions. The primary causes of photodegradation are photo-oxidation and isomerization.[1]

Immediate preventative measures include:

  • Work in Low-Light Conditions: Utilize amber-colored glassware and minimize exposure to ambient and direct light sources.

  • Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen, a key player in photo-oxidation.

  • Maintain Low Temperatures: Perform experiments on an ice bath and store samples at -20°C or below to reduce thermal contributions to degradation.[1]

  • Work Under an Inert Atmosphere: Whenever feasible, handle samples under a nitrogen or argon blanket to prevent exposure to oxygen.[1]

Q2: I am observing unexpected shifts in the λmax of my polyene in UV-Vis spectroscopy. What could be the reason?

A2: Unexpected shifts in the maximum absorption wavelength (λmax) can be indicative of several phenomena. A hypsochromic (blue) shift is often a sign of aggregation in solution, which can be mitigated by diluting the sample or changing the solvent. The polarity of the solvent itself can also influence the electronic transitions of the polyene.[1]

Q3: My NMR spectrum shows broad and poorly resolved peaks for my polyene sample. How can I improve the spectral quality?

A3: Broad peaks in NMR spectra of polyenes can arise from aggregation, the presence of paramagnetic impurities, or conformational exchange.[1] To address this, you can try the following:

  • Dilute the sample or change the solvent: Using a solvent like DMSO-d₆ can often disrupt aggregates.

  • Chelate paramagnetic metals: Treat the sample with a chelating agent such as EDTA.

  • Adjust the temperature: Acquiring the spectrum at a lower temperature may slow down conformational exchange, resulting in sharper signals for individual conformers.[1]

Q4: What are the typical degradation pathways for conjugated polyenes upon light exposure?

A4: Upon absorbing light, conjugated polyenes can enter an excited state, leading to several degradation pathways, including:

  • Cis-trans isomerization: Reversible or irreversible changes in the geometry around the double bonds.

  • Cyclization: Intramolecular reactions forming cyclic products.

  • Fragmentation: Cleavage of bonds leading to smaller molecules.

  • Photo-oxidation: In the presence of oxygen, the excited polyene can generate reactive oxygen species (ROS), which then attack the polyene backbone, leading to a variety of oxidized products.

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak shape (tailing or fronting) or shifting retention times during HPLC analysis of a polyene sample.

// Define nodes with specific colors and font colors for contrast start [label="HPLC Issue Observed:\nPoor Peak Shape or\nShifting Retention Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Check Column Integrity:\n- Void formation?\n- Contamination?", fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile_phase [label="Evaluate Mobile Phase:\n- Incorrect composition?\n- pH drift?\n- Degassed properly?", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample [label="Assess Sample Preparation:\n- Sample degradation?\n- Solvent mismatch?", fillcolor="#FBBC05", fontcolor="#202124"];

solution_column [label="Solution:\n- Replace/flush column.\n- Use guard column.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_mobile_phase [label="Solution:\n- Prepare fresh mobile phase.\n- Buffer mobile phase.\n- Degas thoroughly.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_sample [label="Solution:\n- Prepare fresh sample.\n- Ensure solvent compatibility.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges and their labels start -> check_column; start -> check_mobile_phase; start -> check_sample;

check_column -> solution_column [label="Issue Identified"]; check_mobile_phase -> solution_mobile_phase [label="Issue Identified"]; check_sample -> solution_sample [label="Issue Identified"]; } caption: "Troubleshooting flowchart for HPLC analysis of polyenes."

UV-Vis Spectroscopy

Problem: Inconsistent or non-reproducible absorbance readings.

UVVis_Troubleshooting

Data Presentation

Table 1: Photodegradation Kinetics of Selected Polyene Antibiotics

PolyeneTypeConditionsRate Constant (k)Half-life (t½)Reference
NystatinTetraeneExposed to 366 nm UV lampStep 1: 0.0929 min⁻¹ (First-order)~7.5 min[1][2]
Step 2: 0.0052 min⁻¹ (Zero-order)-[1][2]
Amphotericin BHeptaeneLight exposurePseudo-first order-[3][4]
Natamycin (B549155)TetraeneLight exposureRapid degradation observed-[3][5]

Note: The photodegradation of Amphotericin B in lipid-based solutions under light exposure appears to follow pseudo-first-order kinetics.[3][4] Amphotericin B, a heptaene, exhibits markedly higher photostability than the tetraenes natamycin and nystatin.[3][5]

Table 2: Effectiveness of Antioxidants in Mitigating Polyene Degradation

PolyeneAntioxidantConcentrationEffectReference
Amphotericin BButylated Hydroxytoluene (BHT)2.5 mg/mLReduced degradation under dark conditions.[4]
Amphotericin Bα-tocopherol1 mg/mLReduced degradation under dark conditions.[4]
Amphotericin BPropyl gallate5 mg/mLReduced degradation under dark conditions.[4]

Note: Under dark conditions, autoxidation is the predominant degradation pathway for Amphotericin B in oil, which is mitigated by the presence of antioxidants.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Photostability Testing of a Conjugated Polyene (ICH Q1B Guideline)

This protocol outlines a general procedure for assessing the photostability of a conjugated polyene, based on the principles of the ICH Q1B guideline.

Photostability_Workflow

Methodology:

  • Sample Preparation:

    • Prepare a solution of the conjugated polyene in a suitable, transparent solvent. The concentration should be such that it allows for accurate quantification by the analytical method.

    • For solid-state testing, spread a thin layer of the polyene powder in a suitable container.

    • Prepare a "dark control" sample, which is identical to the test sample but is shielded from light (e.g., wrapped in aluminum foil).

  • Light Exposure:

    • Place the test sample in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a Xenon lamp or a suitable fluorescent lamp).

    • Expose the sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[6]

    • The dark control sample should be placed in the same chamber to experience the same temperature conditions.

  • Analysis:

    • After the exposure period, analyze both the light-exposed sample and the dark control using a validated, stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.

    • The HPLC method should be capable of separating the parent polyene from its degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the exposed and dark control samples.

    • Calculate the percentage of degradation of the polyene.

    • Identify and quantify any significant degradation products.

Protocol 2: HPLC Analysis of Polyene Degradation Products

This protocol provides a general method for the analysis of a conjugated polyene and its degradation products using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, and PDA detector.

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • HPLC-grade solvents (e.g., water, methanol (B129727), acetonitrile).

  • Trifluoroacetic acid (TFA).

  • Sample vials.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 20 µL.

    • PDA detection: Monitor at the λmax of the parent polyene and scan a suitable range (e.g., 200-500 nm) to detect degradation products.

  • Gradient Program:

    • A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Sample Preparation:

    • Dissolve the polyene sample in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and acquire the chromatogram and PDA data.

    • Identify the peak corresponding to the parent polyene based on its retention time and UV spectrum.

    • Peaks that appear or increase in area in degraded samples are potential degradation products.

Protocol 3: Use of Antioxidants to Mitigate Photo-oxidation

This protocol describes a general approach to assess the effectiveness of an antioxidant in preventing the photo-oxidation of a conjugated polyene.

Materials:

  • Conjugated polyene.

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT).

  • Suitable solvent (e.g., ethanol).

  • UV-Vis spectrophotometer or HPLC system.

  • Light source for degradation studies.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the conjugated polyene in the chosen solvent.

    • Prepare a stock solution of the antioxidant (e.g., BHT) in the same solvent.

    • Prepare at least three sets of samples:

      • Control: Polyene solution without antioxidant.

      • Test: Polyene solution with a specific concentration of the antioxidant.

      • Dark Control: Polyene solution with the antioxidant, kept in the dark.

  • Exposure:

    • Expose the "Control" and "Test" samples to a controlled light source for a defined period.

    • Keep the "Dark Control" sample under the same temperature conditions but protected from light.

  • Analysis:

    • At regular time intervals, withdraw aliquots from each sample.

    • Analyze the concentration of the parent polyene using a suitable method (e.g., UV-Vis spectroscopy at its λmax or HPLC).

  • Data Evaluation:

    • Plot the concentration of the polyene as a function of time for all three conditions.

    • Compare the degradation rate of the "Control" and "Test" samples to determine the effectiveness of the antioxidant. The "Dark Control" will indicate the extent of non-photolytic degradation. The antioxidant mechanism of BHT involves the donation of a hydrogen atom from its phenolic hydroxyl group to quench free radicals, thus terminating the oxidative chain reaction.[6][7][8][9]

References

Validation & Comparative

A Comparative Guide to 2,4,6,8-Decatetraenoic Acid and Conjugated Linoleic Acid in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,4,6,8-decatetraenoic acid and conjugated linoleic acid (CLA) for use in membrane studies. Due to the limited direct research on the membrane effects of this compound, this guide leverages data from structurally similar conjugated polyenoic fatty acids as a predictive reference, contrasted with the extensively studied effects of conjugated linoleic acid.

Introduction

The lipid composition of cellular membranes is a critical determinant of their biophysical properties and, consequently, their biological functions. The incorporation of fatty acids into membrane phospholipids (B1166683) can significantly alter membrane fluidity, permeability, and the formation of specialized domains like lipid rafts. These alterations, in turn, influence the activity of membrane-bound proteins and cellular signaling pathways.

Conjugated linoleic acid (CLA) refers to a class of positional and geometric isomers of linoleic acid, with the most common being cis-9, trans-11 and trans-10, cis-12 CLA. These isomers have been the subject of numerous studies for their roles in health and disease, with significant research focused on their impact on membrane characteristics.

This compound is a polyunsaturated fatty acid characterized by a system of four conjugated double bonds. While it is a compound of interest for investigating the properties of conjugated fatty acids, direct experimental data on its effects on biological membranes are scarce. Therefore, this guide will also refer to studies on other conjugated polyenoic fatty acids, such as parinaric acid and eleostearic acid, to infer its potential membrane-altering properties.

This guide aims to provide a comprehensive overview of the known effects of CLA on membrane biophysics and to offer a comparative perspective on the potential, albeit less explored, effects of this compound and other conjugated polyenoic fatty acids.

Comparative Analysis of Membrane Effects

The structural differences between CLA and this compound—primarily the number of conjugated double bonds—are expected to translate into distinct effects on membrane properties.

Conjugated Linoleic Acid (CLA):

The two primary isomers of CLA, c9,t11 and t10,c12, exhibit isomer-specific effects on membranes. Generally, the incorporation of CLA into membrane phospholipids can influence membrane fluidity, permeability, and cholesterol interactions. For instance, some studies suggest that certain CLA isomers can decrease membrane fluidity.[1] The t10,c12 CLA isomer, in particular, has been shown to interact more strongly with cholesterol and decrease membrane permeability compared to the c9,t11 isomer.[1] The effects of CLA on membrane fluidity are complex and can be dependent on the specific isomer, the model membrane system, and the temperature.[1]

This compound and other Conjugated Polyenoic Fatty Acids (Proxy Data):

Due to the lack of direct studies on this compound, we look to other conjugated polyenoic fatty acids like parinaric acid (a tetraenoic acid) and eleostearic acid (a trienoic acid) as proxies. Parinaric acid has been used as a fluorescent probe to study membrane structure and dynamics, indicating its ability to integrate into the lipid bilayer.[2][3] Its fluorescence properties are sensitive to the lipid phase, allowing for the detection of phase transitions.[4] This suggests that conjugated tetraenoic acids can report on and likely influence the order and packing of membrane lipids.

Studies on α-eleostearic acid, a conjugated linolenic acid isomer, have shown that it can induce a disordering effect on the hydrophobic regions of liposomes.[5][6] This suggests that the presence of multiple conjugated double bonds may disrupt the packing of acyl chains, potentially increasing membrane fluidity. The extended system of conjugated double bonds in this compound could lead to a more rigid molecular structure compared to the kinked structure of CLA isomers, which might result in a more pronounced ordering effect on the membrane, or conversely, a disruption of packing due to its unique shape.

Quantitative Data on Membrane Properties

The following tables summarize the quantitative effects of CLA and proxy conjugated polyenoic fatty acids on key membrane parameters.

Table 1: Effects of Conjugated Linoleic Acid (CLA) Isomers on Model Membranes

ParameterCLA IsomerObservationReference Model SystemQuantitative Data
Membrane Fluidity (Anisotropy) c9,t11-PC & t10,c12-PCSimilar anisotropy values to control (unconjugated 18:2) at most temperatures.DPH in PC LiposomesAnisotropy values were comparable across a range of temperatures (15-50°C).
c9,c11-PCUnusually high anisotropy at most temperatures.DPH in PC LiposomesHigher anisotropy values compared to natural CLA isomers and control.[1]
Cholesterol Interaction t10,c12-PCIncreased binding of cholesterol.Labeled Sterol and PC Bilayers20% more cholesterol bound compared to c9,t11-PC or unconjugated 18:2-PC.[1]
Membrane Permeability t10,c12-PCLess permeable to carboxyfluorescein.Carboxyfluorescein in PC LiposomesLower leakage rate compared to c9,t11-PC liposomes.[7]
t9,t11-PCLowest permeability.Carboxyfluorescein in PC LiposomesExhibited the highest retention of carboxyfluorescein.[7]

Table 2: Effects of Conjugated Polyenoic Fatty Acids (Proxy for this compound) on Model Membranes

ParameterFatty AcidObservationReference Model SystemQuantitative Data
Membrane Dynamics α-Eleostearic AcidOrdering effect on polar and interfacial regions.Asolectin Liposomes (HATR-FTIR, NMR)Specific frequency shifts and changes in spin-lattice relaxation times indicating increased order.[5][6]
α-Eleostearic AcidDisordering effect on lipid hydrophobic regions.Asolectin Liposomes (DSC)Altered enthalpy of phase transition suggesting disruption of acyl chain packing.[5][6]
Membrane Phase Transition Parinaric AcidDetects phase transitions at characteristic temperatures.Sonicated Aqueous Dispersions of LecithinsPhase transitions detected at ~23°C (dimyristoyl), 44°C (dipalmitoyl), and 53°C (distearoyl lecithin).[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Incorporation of Fatty Acids into Liposomes

This protocol describes the preparation of liposomes containing a specific fatty acid, which can then be used for various biophysical assays.

Materials:

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Fatty acid of interest (e.g., CLA isomer or this compound)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipid and fatty acid in chloroform in a round-bottom flask. The molar ratio of fatty acid to phospholipid can be varied depending on the experimental design.

    • Remove the chloroform using a rotary evaporator under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the phospholipid.

    • Vortex the flask vigorously to disperse the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder. The extrusion should also be performed at a temperature above the lipid's phase transition temperature.

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

    • The incorporation of the fatty acid can be confirmed by techniques such as gas chromatography-mass spectrometry (GC-MS) after lipid extraction and derivatization.

Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol details the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure the fluidity of liposomes or cell membranes.

Materials:

  • Liposome (B1194612) suspension or cell suspension

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer (e.g., PBS)

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Labeling:

    • Dilute the DPH stock solution in buffer to a working concentration (e.g., 2 µM).

    • Add the DPH working solution to the liposome or cell suspension to achieve a final molar ratio of probe to lipid of approximately 1:200 to 1:500.

    • Incubate the mixture in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes) to allow for the incorporation of the probe into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

  • Calculation of Anisotropy (r):

    • Calculate the grating correction factor (G factor) as G = I_HV / I_HH.

    • Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • A higher anisotropy value indicates lower membrane fluidity, as the rotational motion of the DPH probe is more restricted in a more ordered environment.

Visualizations

Signaling Pathway

Signaling_Pathway FA Fatty Acid (CLA or this compound) Membrane Cell Membrane FA->Membrane Incorporation Fluidity Membrane Fluidity (Altered) Membrane->Fluidity Rafts Lipid Raft Formation Membrane->Rafts Receptor Membrane Receptor (e.g., GPCR) Fluidity->Receptor Modulates Activity Rafts->Receptor Alters Localization/ Activity Downstream Downstream Signaling (e.g., Kinase Cascade) Receptor->Downstream Signal Transduction Response Cellular Response Downstream->Response

Caption: Fatty acid incorporation alters membrane properties, impacting receptor function and downstream signaling.

Experimental Workflow

Experimental_Workflow cluster_prep Liposome Preparation cluster_analysis Membrane Analysis Lipids Phospholipid + Fatty Acid in Chloroform Film Dry Lipid Film (Rotary Evaporation) Lipids->Film Hydration Hydration with Buffer (Forms MLVs) Film->Hydration Extrusion Extrusion (Forms LUVs) Hydration->Extrusion DPH DPH Probe Labeling Extrusion->DPH Anisotropy Fluorescence Anisotropy Measurement DPH->Anisotropy Fluidity Determine Membrane Fluidity Anisotropy->Fluidity

References

A Comparative Analysis of the Antioxidant Potential of 2,4,6,8-Decatetraenoic Acid and Vitamin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous search for potent antioxidant compounds, both naturally occurring and synthetic molecules are of significant interest. Vitamin E, a well-established lipid-soluble antioxidant, plays a crucial role in protecting cell membranes from oxidative damage.[1] 2,4,6,8-decatetraenoic acid, a polyunsaturated fatty acid, is a lesser-known compound with a chemical structure suggesting potential antioxidant activity. This guide provides a comparative overview of the antioxidant potential of this compound and vitamin E, presenting available experimental data, outlining methodologies for antioxidant capacity assessment, and visualizing the key signaling pathways involved in their antioxidant action.

Disclaimer: Direct comparative experimental data for this compound is limited. Therefore, data from conjugated linoleic acid (CLA), a structurally similar class of fatty acids, is used as a proxy to provide a preliminary comparison. This assumption should be considered when interpreting the presented data.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant capacity of Vitamin E and Conjugated Linoleic Acid (CLA) from various in vitro assays.

Antioxidant AssayVitamin E (α-Tocopherol)This compound (as CLA)
DPPH Radical Scavenging Activity (IC50/ED50) 42.86 µg/mL[2][3][4]18 mg/mL (ED50)[5]
ABTS Radical Cation Scavenging Activity (Trolox Equivalents) Data not available in a comparable formatData not available
Oxygen Radical Absorbance Capacity (ORAC) 1,293 µmol TE/g[6][7]Data not available
Ferric Reducing Antioxidant Power (FRAP) Stoichiometric factor of 2.0[8]Data not available

Experimental Protocols

A variety of established in vitro assays are utilized to determine the antioxidant capacity of chemical compounds. The selection of a specific assay depends on the nature of the antioxidant and the specific research question. Commonly employed methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Prepare a stock solution of the test compound and a series of dilutions.

  • Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add the test compound dilutions to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Protocol:

  • Generate the ABTS•+ by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark.

  • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at 734 nm.

  • Add the test compound to the diluted ABTS•+ solution.

  • After a set incubation period, measure the absorbance at 734 nm.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E.[9][10]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • Prepare a reaction mixture containing the fluorescent probe (e.g., fluorescein) and the test compound in a phosphate (B84403) buffer.

  • Initiate the oxidation reaction by adding a peroxyl radical generator (e.g., AAPH).

  • Monitor the decay of fluorescence over time using a fluorescence microplate reader.

  • Calculate the area under the fluorescence decay curve (AUC).

  • The ORAC value is determined by comparing the net AUC of the sample to that of a Trolox standard.[6][7]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex that can be measured spectrophotometrically.[8][11]

Protocol:

  • Prepare a fresh FRAP reagent containing an acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine), and ferric chloride.

  • Add the test compound to the FRAP reagent.

  • Incubate the mixture at 37°C.

  • Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change to a standard curve of a known reducing agent (e.g., ferrous sulfate).[8][11]

Signaling Pathways and Mechanisms of Action

Vitamin E

Vitamin E's primary antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1] Beyond this direct radical scavenging, vitamin E also modulates various signaling pathways.[5][12][13][14][15] It can influence the activity of enzymes like protein kinase C (PKC) and affect the expression of genes involved in inflammation and cell proliferation.[5]

VitaminE_Pathway ROS Reactive Oxygen Species (ROS) Membrane Cell Membrane (Lipid Peroxidation) ROS->Membrane initiates VitaminE Vitamin E (α-Tocopherol) VitaminE->ROS scavenges PKC Protein Kinase C (PKC) VitaminE->PKC modulates GeneExpression Altered Gene Expression PKC->GeneExpression regulates Inflammation Reduced Inflammation GeneExpression->Inflammation

Caption: Antioxidant and signaling pathway of Vitamin E.

This compound (as Conjugated Linoleic Acid)

The antioxidant mechanism of conjugated fatty acids like CLA is multifaceted. They can directly scavenge free radicals, although some studies suggest they are less potent than vitamin E in this regard.[5][16] Additionally, CLA isomers have been shown to modulate inflammatory responses, potentially through their influence on eicosanoid metabolism and by affecting the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs).[17]

CLA_Pathway FreeRadicals Free Radicals CLA Conjugated Linoleic Acid (CLA) FreeRadicals->CLA scavenged by PPAR PPARs CLA->PPAR activates GeneExpression Altered Gene Expression PPAR->GeneExpression regulates InflammatoryResponse Modulated Inflammatory Response GeneExpression->InflammatoryResponse

Caption: Postulated antioxidant and signaling pathway of CLA.

Experimental Workflow for Comparative Antioxidant Potential Assessment

To directly compare the antioxidant potential of this compound and vitamin E, a standardized experimental workflow is essential.

Experimental_Workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay DataAnalysis Data Analysis (IC50 / TEAC / ORAC Value / FRAP Value) DPPH->DataAnalysis ABTS ABTS Assay ABTS->DataAnalysis ORAC ORAC Assay ORAC->DataAnalysis FRAP FRAP Assay FRAP->DataAnalysis SamplePrep Sample Preparation (this compound & Vitamin E) SamplePrep->DPPH SamplePrep->ABTS SamplePrep->ORAC SamplePrep->FRAP Comparison Comparative Evaluation DataAnalysis->Comparison

Caption: Workflow for comparing antioxidant potential.

Conclusion

Based on the limited available data, vitamin E appears to be a more potent direct antioxidant than conjugated linoleic acids, as indicated by the significant difference in their DPPH radical scavenging activities. However, the broader biological effects of this compound, potentially mediated through signaling pathways similar to CLA, warrant further investigation. Direct comparative studies employing a range of antioxidant assays are necessary to fully elucidate the relative antioxidant potential of this compound and to understand its mechanisms of action. Such research will be crucial for its potential development as a novel therapeutic agent.

References

A Comparative Guide to 2,4,6,8-Decatetraenoic Acid and Arachidonic Acid in Lipid Peroxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,4,6,8-decatetraenoic acid and arachidonic acid, focusing on their behavior in lipid peroxidation assays. While direct comparative experimental data is limited, this document synthesizes theoretical principles and existing data on related compounds to offer valuable insights for researchers in the fields of oxidative stress, cell signaling, and drug development.

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a critical process in cellular physiology and pathology. Polyunsaturated fatty acids (PUFAs) are particularly susceptible to peroxidation due to the presence of multiple double bonds. This guide focuses on two PUFAs: arachidonic acid, a well-studied omega-6 fatty acid with non-conjugated double bonds, and this compound, a synthetic fatty acid characterized by a conjugated double bond system. Understanding their differential susceptibility to peroxidation and the downstream consequences is crucial for designing and interpreting lipid peroxidation assays and for developing novel therapeutic strategies targeting oxidative stress pathways.

Structural and Theoretical Comparison

Arachidonic acid (AA) is a 20-carbon PUFA with four non-conjugated cis-double bonds. In contrast, this compound is a 10-carbon PUFA with four conjugated double bonds. This fundamental structural difference is predicted to have a profound impact on their susceptibility to lipid peroxidation.

The presence of conjugated double bonds significantly increases the rate of oxidation compared to PUFAs with methylene-interrupted double bonds[1]. This is because conjugated systems can more readily delocalize the unpaired electron of a radical species, thus stabilizing the radical intermediate and facilitating the propagation of lipid peroxidation. Studies on conjugated linolenic acid (a C18 fatty acid with three conjugated double bonds) have shown a dramatically higher peroxidation rate constant compared to non-conjugated PUFAs like arachidonic acid[2]. Therefore, it is highly probable that this compound, with its extensive conjugated system, is significantly more susceptible to lipid peroxidation than arachidonic acid.

Conjugated fatty acids can exhibit both pro-oxidant and antioxidant activities. While their high susceptibility to oxidation suggests a pro-oxidant role, they can also act as radical scavengers[3][4]. The overall effect likely depends on the specific experimental conditions, including the concentration of the fatty acid and the presence of other pro- or anti-oxidants.

Quantitative Data Summary

Due to the lack of direct comparative studies, a quantitative data table is presented to highlight the key differences based on theoretical predictions and data from related compounds.

FeatureThis compoundArachidonic Acid
Structure C10:4, conjugated double bondsC20:4, non-conjugated double bonds
Predicted Susceptibility to Peroxidation Very HighHigh
Predicted Peroxidation Rate Significantly faster than Arachidonic AcidSlower than conjugated PUFAs
Potential Activity Pro-oxidant and AntioxidantPrimarily Pro-oxidant
Primary Peroxidation Products Conjugated hydroperoxides, reactive aldehydesNon-conjugated hydroperoxides, reactive aldehydes (e.g., 4-HNE, MDA)

Experimental Protocols

Below are detailed methodologies for key experiments used to assess lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.

Protocol:

  • Sample Preparation: Homogenize tissue samples or cell lysates in a suitable buffer (e.g., phosphate-buffered saline).

  • Reaction Mixture: To 100 µL of the sample or standard, add 100 µL of SDS lysis solution and 250 µL of TBA reagent (0.52% Thiobarbituric Acid in 10% Acetic Acid, pH 3.5).

  • Incubation: Incubate the mixture at 95°C for 60 minutes.

  • Cooling and Centrifugation: Cool the samples on ice for 10 minutes and then centrifuge at 3,000 rpm for 15 minutes.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the concentration of TBARS from a standard curve prepared using MDA.

Lipid Hydroperoxide Assay (FOX2 Method)

This assay measures the hydroperoxides, the primary products of lipid peroxidation, based on the oxidation of ferrous ions to ferric ions in the presence of xylenol orange.

Protocol:

  • Reagent Preparation:

    • FOX2 Reagent: Dissolve 250 µM ammonium (B1175870) ferrous sulfate, 100 µM xylenol orange, and 25 mM sulfuric acid in methanol (B129727). Add 4 mM butylated hydroxytoluene (BHT) to prevent further oxidation.

  • Sample Preparation: Extract lipids from the sample using a chloroform/methanol (2:1, v/v) mixture. Evaporate the solvent under nitrogen.

  • Reaction: Resuspend the lipid extract in methanol and add the FOX2 reagent.

  • Incubation: Incubate the mixture at room temperature for 30 minutes in the dark.

  • Measurement: Measure the absorbance at 560 nm.

  • Quantification: Calculate the concentration of lipid hydroperoxides using a hydrogen peroxide or cumene (B47948) hydroperoxide standard curve.

Signaling Pathways and Logical Relationships

Arachidonic Acid Metabolism and Lipid Peroxidation Signaling

Arachidonic acid is a precursor to a vast array of signaling molecules through enzymatic and non-enzymatic pathways.

Arachidonic_Acid_Pathway cluster_enzymatic Enzymatic Peroxidation cluster_non_enzymatic Non-Enzymatic Peroxidation cluster_signaling Downstream Signaling AA Arachidonic Acid COX COX AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 ROS Reactive Oxygen Species (ROS) AA->ROS Ferroptosis Ferroptosis AA->Ferroptosis substrate Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Activation PLA2->AA Release Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes Lipoxins LOX->Leukotrienes Epoxides HETEs EETs CYP450->Epoxides Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Isoprostanes Isoprostanes ROS->Isoprostanes ROS->Ferroptosis Cell_Signaling Cell Signaling (e.g., NF-κB, MAPK) Isoprostanes->Cell_Signaling

Caption: Arachidonic acid metabolism and its role in signaling pathways.

Experimental Workflow for Comparing Fatty Acid Peroxidation

This diagram outlines a logical workflow for comparing the peroxidation of this compound and arachidonic acid.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction of Peroxidation cluster_assays Lipid Peroxidation Assays cluster_analysis Data Analysis and Comparison Fatty_Acids Prepare Solutions: - this compound - Arachidonic Acid Assay_System Choose Assay System: - Cell-free (e.g., liposomes) - Cell-based (e.g., hepatocytes) Fatty_Acids->Assay_System Inducer Add Peroxidation Inducer: - FeSO4/Ascorbate - H2O2 - AAPH Assay_System->Inducer TBARS TBARS Assay (Secondary Products) Inducer->TBARS LPO Lipid Hydroperoxide Assay (Primary Products) Inducer->LPO Conjugated_Dienes Conjugated Diene Assay Inducer->Conjugated_Dienes Data_Quantification Quantify Peroxidation Products TBARS->Data_Quantification LPO->Data_Quantification Conjugated_Dienes->Data_Quantification Comparison Compare Peroxidation Rates and Product Levels Data_Quantification->Comparison Signaling_Analysis Analyze Downstream Signaling (e.g., Western Blot for p38, NF-κB) Comparison->Signaling_Analysis

Caption: Workflow for comparing fatty acid susceptibility to lipid peroxidation.

Discussion and Conclusion

The structural disparity between this compound and arachidonic acid strongly suggests a significant difference in their behavior in lipid peroxidation assays. The conjugated double bond system of this compound is predicted to render it far more susceptible to oxidation than the non-conjugated arachidonic acid. This heightened reactivity could lead to a more rapid and extensive generation of lipid peroxidation products.

For researchers, this implies that when using this compound in experimental systems, its high potential for oxidation must be considered. This could manifest as either a potent pro-oxidant effect, driving cellular damage, or, under certain conditions, a protective antioxidant effect through radical scavenging. The specific outcome would likely be context-dependent.

The downstream signaling consequences of this compound peroxidation are currently unknown but are likely to be significant. The reactive aldehydes generated from conjugated fatty acid peroxidation can readily modify proteins and other biomolecules, potentially triggering stress-response pathways such as the unfolded protein response and activating signaling cascades involved in inflammation and cell death, including ferroptosis[2].

References

Comparative Bioactivity of 2,4,6,8-Decatetraenoic Acid Isomers: An Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid (PUFA) characterized by a ten-carbon chain with four conjugated double bonds. The geometric isomerism (cis/trans or E/Z) at these double bonds can significantly influence the molecule's three-dimensional structure and, consequently, its biological activity. While direct comparative studies on the bioactivity of all this compound isomers are not extensively available in the current body of scientific literature, this guide provides a comparative analysis based on the well-established structure-activity relationships of other conjugated polyunsaturated fatty acids, such as conjugated linoleic acids (CLAs). This document aims to offer a predictive framework for researchers investigating the potential therapeutic applications of these compounds.

Predicted Bioactivities: A Comparative Overview

Based on studies of analogous conjugated fatty acids, the various isomers of this compound are anticipated to exhibit differential effects in key biological areas, including anti-inflammatory and anticancer activities. The spatial arrangement of the double bonds is a critical determinant of how these molecules interact with cellular membranes and signaling proteins.

General Structure-Activity Relationships in Polyunsaturated Fatty Acids

The biological functions of polyunsaturated fatty acids are intrinsically linked to their structural features, including chain length and the position and geometry of their double bonds.[1] For instance, conjugated linoleic acid (CLA) isomers, which are positional and geometric isomers of linoleic acid, exhibit distinct biological effects.[2] The cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12) isomers of CLA are the most studied, and they have been shown to have different impacts on lipid metabolism, inflammation, and cell proliferation.[2][3]

Conjugated fatty acids are known to exert cytotoxic effects on cancer cells, potentially through the induction of ferroptosis, a form of programmed cell death.[4][5] This suggests that conjugated tetraenoic fatty acids, such as the isomers of this compound, could be valuable for cancer prevention and treatment.[4]

Comparative Data Summary (Predictive)

Due to the absence of direct experimental data for this compound isomers, the following table presents a predictive comparison based on the known bioactivities of conjugated linoleic acid (CLA) isomers. This serves as a hypothesis for guiding future research.

Isomer Configuration (Hypothetical)Predicted Anti-inflammatory ActivityPredicted Anticancer ActivityPredicted Mechanism of Action
All-trans (2E,4E,6E,8E)ModerateHighInduction of apoptosis and ferroptosis in cancer cells.[4][6][7]
Mixed cis/trans (e.g., 2Z,4E,6E,8E)HighModerateModulation of inflammatory signaling pathways (e.g., NF-κB, MAPK). Potential for greater incorporation into cell membranes, altering fluidity and receptor function.[8]
Other Mixed cis/trans IsomersVariableVariableThe specific arrangement of cis and trans bonds will likely lead to a spectrum of activities, with some isomers being more potent than others in specific biological assays.[3]

Key Experimental Protocols

To validate the predicted bioactivities of this compound isomers, the following experimental protocols are recommended.

Anti-inflammatory Activity Assessment

1. Cell-Based Assays:

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Methodology:

    • Culture cells to 80% confluency.

    • Pre-treat cells with various isomers of this compound at a range of concentrations for 1-2 hours.

    • Induce an inflammatory response by adding LPS (1 µg/mL).

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

    • Measure nitric oxide (NO) production using the Griess reagent.

    • Assess the expression of inflammatory mediators like COX-2 and iNOS via Western blotting or RT-qPCR.

Anticancer Activity Assessment

1. Cell Viability and Proliferation Assays:

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the different this compound isomers for 24, 48, and 72 hours.

    • Assess cell viability using the MTT or WST-1 assay.

    • Determine the IC50 (half-maximal inhibitory concentration) for each isomer.

2. Apoptosis Assay:

  • Methodology:

    • Treat cancer cells with the IC50 concentration of each isomer.

    • After 24 hours, stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells using flow cytometry.

Signaling Pathways and Experimental Workflows

Predicted Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of polyunsaturated fatty acids are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. The isomers of this compound are hypothesized to interfere with these pathways.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Decatetraenoic_Acid 2,4,6,8-Decatetraenoic Acid Isomer Decatetraenoic_Acid->IKK Inhibits Decatetraenoic_Acid->MAPK_Pathway Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates NFkB_p65_p50_IkappaB NF-κB/IκBα (Inactive Complex) NFkB_p65_p50_IkappaB->NFkB_p65_p50 Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_p65_p50_nucleus->Pro_inflammatory_Genes Induces

Caption: Predicted anti-inflammatory signaling pathway of this compound isomers.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening of the bioactivity of this compound isomers.

Experimental_Workflow cluster_synthesis Isomer Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis Isomer_Synthesis Synthesis & Purification of Decatetraenoic Acid Isomers Cell_Culture Cell Culture (Cancer & Immune Cells) Isomer_Synthesis->Cell_Culture Treatment Treatment with Isomers Cell_Culture->Treatment Anti_inflammatory_Assay Anti-inflammatory Assays (ELISA, Griess) Treatment->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assays (MTT, Apoptosis) Treatment->Anticancer_Assay Data_Collection Data Collection Anti_inflammatory_Assay->Data_Collection Anticancer_Assay->Data_Collection Statistical_Analysis Statistical Analysis (IC50, p-values) Data_Collection->Statistical_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Statistical_Analysis->SAR_Analysis

Caption: Experimental workflow for comparative bioactivity screening of isomers.

Conclusion

While direct experimental evidence remains to be established, the principles of structure-activity relationships in conjugated polyunsaturated fatty acids provide a strong foundation for predicting the differential bioactivities of this compound isomers. It is hypothesized that the geometric configuration of the four double bonds will be a key determinant of their anti-inflammatory and anticancer properties. The all-trans isomer is predicted to have potent anticancer effects, while isomers with mixed cis and trans configurations may exhibit stronger anti-inflammatory activities. The experimental protocols and workflows outlined in this guide provide a clear path for future research to elucidate the therapeutic potential of these novel compounds. Further investigation is warranted to isolate or synthesize pure isomers and subject them to rigorous biological evaluation.

References

Illuminating Cellular Processes: A Comparative Guide to Confirming Fatty Acid Uptake Using Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately tracking the cellular uptake of fatty acids is crucial for understanding metabolic pathways and developing novel therapeutics. This guide provides a comprehensive comparison of methods for confirming the cellular uptake of 2,4,6,8-decatetraenoic acid, evaluating the potential use of its intrinsic fluorescence against established fluorescent fatty acid analogs.

The direct use of the intrinsic fluorescence of a molecule to track its cellular localization is an attractive, label-free approach. However, the success of this method hinges on the molecule possessing suitable photophysical properties, including a significant fluorescence quantum yield and distinct excitation and emission spectra that can be detected with standard laboratory equipment. In the case of this compound, a polyunsaturated fatty acid, its conjugated double bond system suggests the potential for inherent fluorescence. This guide will explore the viability of this approach and compare it with the widely adopted use of fluorescently labeled fatty acid analogs.

Performance Comparison: Intrinsic Fluorescence vs. Fluorescent Analogs

The following table summarizes the key characteristics of using the intrinsic fluorescence of this compound versus commercially available fluorescent fatty acid analogs for monitoring cellular uptake.

FeatureThis compound (Intrinsic Fluorescence)Fluorescent Fatty Acid Analogs (e.g., BODIPY, NBD, Pyrene-labeled)
Excitation Wavelength (nm) Estimated ~270-350 nm (based on similar polyenes)BODIPY FL C16: ~502 nm[1] NBD-C6: ~466 nm[2] Pyrene: ~336 nm[3] cis-Parinaric Acid: ~320 nm[4][5]
Emission Wavelength (nm) Estimated ~350-450 nm (based on similar polyenes)BODIPY FL C16: ~512 nm[1] NBD-C6: ~530 nm[2] Pyrene: ~384 nm (monomer), ~470 nm (excimer)[3][6] cis-Parinaric Acid: ~420-432 nm[4][7]
Fluorescence Quantum Yield Likely low and sensitive to environmental polarity.BODIPY: High (e.g., ~0.9 in lipophilic environments)[8] NBD: Moderate, but environmentally sensitive (~0.12-0.26)[2] Pyrene: Moderate (~0.32)[9] cis-Parinaric Acid: Negligibly small in aqueous solution, increases in lipid environments[1]
Typical Working Concentration Dependent on intrinsic brightness, likely high µM range.BODIPY-FAs: Low µM range (e.g., 2 µM) NBD-lipids: ~10^6 cells/mL with lipid resuspension in 20 µL DMSO
Advantages Label-free, no chemical modification required, potentially less disruptive to natural fatty acid metabolism.High brightness and photostability (especially BODIPY), well-characterized spectral properties, established protocols, commercially available.
Disadvantages Unknown and likely low quantum yield, potential for spectral overlap with cellular autofluorescence, lack of established protocols, potential for phototoxicity at high concentrations.The fluorescent tag may alter the fatty acid's metabolism and transport, potential for non-specific staining, requires careful controls to ensure biological relevance.

Experimental Protocols

Detailed methodologies for confirming cellular uptake using fluorescent fatty acid analogs are provided below. These protocols are adaptable for various cell types and experimental questions.

Protocol 1: Cellular Uptake Assay using BODIPY-Labeled Fatty Acids via Fluorescence Microscopy

Objective: To visualize and quantify the cellular uptake of a fatty acid analog using fluorescence microscopy.

Materials:

  • Adherent cells cultured on glass-bottom dishes or chamber slides.

  • BODIPY-labeled fatty acid (e.g., BODIPY FL C16).

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Phosphate-Buffered Saline (PBS).

  • Hoechst 33342 or DAPI for nuclear counterstaining.

  • Fluorescence microscope with appropriate filter sets for BODIPY and the nuclear stain.

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides to achieve 70-80% confluency on the day of the experiment.

  • Preparation of BODIPY-FA/BSA Complex:

    • Prepare a stock solution of the BODIPY-labeled fatty acid in DMSO.

    • Prepare a solution of fatty acid-free BSA in HBSS (e.g., 1% w/v).

    • Slowly add the BODIPY-FA stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 2 µM BODIPY-FA). This complex helps to solubilize the fatty acid and mimics its natural transport in the bloodstream.

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the BODIPY-FA/BSA complex in HBSS at 37°C for the desired time (e.g., 15-60 minutes).

  • Washing:

    • Remove the labeling solution and wash the cells three times with cold PBS to stop the uptake process and remove extracellular fluorescence.

  • Nuclear Staining:

    • Incubate the cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes at room temperature to stain the nuclei.

  • Imaging:

    • Wash the cells once more with PBS.

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Use the appropriate filter sets to visualize the BODIPY fluorescence (typically green) and the nuclear stain (typically blue).

  • Image Analysis:

    • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). The integrated density of the BODIPY signal can be normalized to the cell number (counted via the nuclear stain).

Protocol 2: Quantitative Analysis of Fatty Acid Uptake by Flow Cytometry

Objective: To quantify the uptake of a fluorescent fatty acid analog in a cell population.

Materials:

  • Suspension or adherent cells.

  • Fluorescently labeled fatty acid (e.g., BODIPY-dodecanoic acid).

  • Fatty acid-free BSA.

  • HBSS or other suitable buffer.

  • PBS.

  • Trypsin-EDTA (for adherent cells).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • For adherent cells, detach them using Trypsin-EDTA and resuspend in culture medium.

    • For suspension cells, collect them by centrifugation.

    • Wash the cells twice with PBS and resuspend in HBSS at a concentration of approximately 1 x 10^6 cells/mL.

  • Preparation of Fluorescent FA/BSA Complex:

    • Prepare the fluorescent fatty acid/BSA complex as described in Protocol 1.

  • Cell Labeling:

    • Add the fluorescent FA/BSA complex to the cell suspension.

    • Incubate the cells at 37°C for the desired time period (e.g., 15-30 minutes), with gentle agitation.

  • Stopping the Uptake:

    • To stop the uptake, add an excess volume of ice-cold PBS containing a high concentration of fatty acid-free BSA (e.g., 2% w/v) to the cell suspension. This helps to remove the fluorescent fatty acid from the outer leaflet of the plasma membrane.

    • Alternatively, a quencher for the extracellular dye can be used if available in a kit.

  • Washing:

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

    • Repeat the washing step twice.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.

    • Gate on the live cell population and measure the mean fluorescence intensity, which is proportional to the amount of fatty acid taken up by the cells.

Visualizations

The following diagrams illustrate the experimental workflow and a simplified signaling pathway for fatty acid uptake.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture & Seeding incubation Incubate Cells with Fluorescent Probe cell_prep->incubation probe_prep Prepare Fluorescent Fatty Acid/BSA Complex probe_prep->incubation washing Wash to Remove Extracellular Probe incubation->washing microscopy Fluorescence Microscopy washing->microscopy flow_cytometry Flow Cytometry washing->flow_cytometry quantification Image/Data Analysis microscopy->quantification flow_cytometry->quantification Fatty_Acid_Uptake_Pathway extracellular Extracellular Space membrane intracellular Intracellular Space FA_BSA Fatty Acid-BSA Complex FAT_CD36 FAT/CD36 FA_BSA->FAT_CD36 Binds FATP FATP FA_BSA->FATP Binds FABP FABP FAT_CD36->FABP Translocates FA FA_CoA Fatty Acyl-CoA FATP->FA_CoA Esterifies FA FABP->FA_CoA Transports FA Metabolism Metabolic Fates (e.g., β-oxidation, TAG synthesis) FA_CoA->Metabolism

References

Unveiling the Impact of 2,4,6,8-Decatetraenoic Acid on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,4,6,8-decatetraenoic acid and its alternatives in modulating gene expression. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and workflows.

While specific research on the direct effects of this compound on gene expression is limited, the broader class of polyunsaturated fatty acids (PUFAs) offers a wealth of data for comparative analysis. This guide focuses on three well-researched PUFAs as alternatives: Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA), and Alpha-Linolenic Acid (ALA). These compounds are known to modulate gene expression through various signaling pathways, primarily the Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) pathways.

Comparative Analysis of Gene Expression Modulation

The following tables summarize the quantitative effects of EPA, DHA, and ALA on the expression of key genes involved in inflammation and lipid metabolism. The data is compiled from various studies employing techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis.

Table 1: Effect of EPA, DHA, and ALA on Inflammatory Gene Expression

GeneCompoundCell TypeConcentrationFold Change vs. ControlReference
TNF-αEPATHP-1 macrophages10 µMNo significant change[1]
TNF-αDHATHP-1 macrophages10 µM↓ (Significant decrease)[1]
IL-6EPATHP-1 macrophages10 µMNo significant change[1]
IL-6DHATHP-1 macrophages10 µM↓ (Significant decrease)[1]
NF-κBALAMacrophagesNot specified↓ (Inhibition)[2]

Table 2: Effect of EPA, DHA, and ALA on Lipid Metabolism Gene Expression

GeneCompoundCell Type/OrganismConcentration/DoseFold Change vs. ControlReference
PPARαEPAHuman macrophages10 µM↑ (Tendency to increase)[3]
PPARαDHAHuman macrophages10 µM↑ (Tendency to increase)[3]
SREBP-1cALA3T3-L1 adipocytes300 µM↓ (Significant decrease)[4]
SREBP-2ALA3T3-L1 adipocytes300 µM↓ (Significant decrease)[4]
FADS1ALAMouse liver>5% of diet↓ (Inhibition)
FADS2ALAMouse liver>5% of diet↓ (Inhibition)
ELOVL5ALAMouse liver>5% of diet↓ (Inhibition)

Key Signaling Pathways

The regulation of gene expression by PUFAs is primarily mediated through the activation or inhibition of key signaling pathways. The following diagrams illustrate the general mechanisms of the PPAR and NF-κB signaling pathways.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA PUFA (EPA, DHA, ALA) PPAR PPARα / PPARγ PUFA->PPAR Ligand Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binding Target_Genes Target Gene Expression PPRE->Target_Genes Transcription Activation

Diagram 1: PPAR Signaling Pathway Activation by PUFAs.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activation PUFA PUFA Inhibition PUFA->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation (Ubiquitination) NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_active Active NF-κB NFkB_IkB->NFkB_active Translocation DNA DNA NFkB_active->DNA Binding Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Activation

Diagram 2: PUFA-mediated Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

To validate the effects of this compound or its alternatives on gene expression, standardized experimental protocols are essential. Below are detailed methodologies for three key techniques.

Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the relative quantification of target gene expression normalized to a reference gene.

  • RNA Extraction:

    • Harvest cells treated with the test compound and a vehicle control.

    • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) primers.

    • The reaction typically involves incubation at 65°C for 5 minutes, followed by the addition of the reverse transcriptase mix and incubation at 50-55°C for 10-50 minutes, and finally inactivation of the enzyme at 85°C for 5 minutes.

  • Real-Time PCR:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes, and a SYBR Green master mix.

    • Perform the PCR in a real-time PCR system with a typical cycling program: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

    • A melt curve analysis should be performed at the end of the PCR to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for transcriptome-wide analysis of gene expression.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis RNA_Isolation 1. RNA Isolation & QC Library_Prep 2. Library Preparation (mRNA enrichment, fragmentation, cDNA synthesis, adapter ligation) RNA_Isolation->Library_Prep Sequencing 3. High-Throughput Sequencing Library_Prep->Sequencing QC_Raw_Reads 4. Quality Control of Raw Reads Sequencing->QC_Raw_Reads Alignment 5. Read Alignment to Reference Genome QC_Raw_Reads->Alignment Quantification 6. Gene Expression Quantification Alignment->Quantification Diff_Expression 7. Differential Expression Analysis Quantification->Diff_Expression Functional_Analysis 8. Functional Annotation & Pathway Analysis Diff_Expression->Functional_Analysis

Diagram 3: General Workflow for RNA Sequencing Analysis.
  • Library Preparation:

    • Isolate high-quality total RNA as described for qRT-PCR.

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Quantify and assess the quality of the prepared library.

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

    • Identify differentially expressed genes between treated and control groups.

    • Perform functional enrichment analysis to identify affected biological pathways.

Microarray Analysis

This protocol outlines the steps for analyzing gene expression using microarrays.

  • Sample Preparation and Labeling:

    • Isolate total RNA from treated and control cells.

    • Synthesize double-stranded cDNA from the RNA.

    • In vitro transcribe the cDNA to generate cRNA, incorporating labeled nucleotides (e.g., biotin).

  • Hybridization:

    • Fragment the labeled cRNA.

    • Hybridize the fragmented cRNA to a microarray chip containing probes for thousands of genes.

    • Wash the microarray to remove non-specifically bound cRNA.

  • Scanning and Data Acquisition:

    • Scan the microarray chip using a laser scanner to detect the fluorescent signals from the hybridized probes.

    • Quantify the signal intensity for each probe.

  • Data Analysis:

    • Perform background correction and normalization of the raw data.

    • Identify genes that are significantly differentially expressed between the treated and control groups based on fold change and statistical significance (p-value).

    • Cluster genes with similar expression patterns and perform pathway analysis to understand the biological implications of the gene expression changes.

Conclusion

While direct evidence for the effect of this compound on gene expression is currently lacking, the extensive research on other PUFAs like EPA, DHA, and ALA provides a strong framework for hypothesis-driven investigation. The experimental protocols and pathway analyses presented in this guide offer a robust starting point for researchers seeking to validate the bioactivity of novel compounds and understand their mechanisms of action at the molecular level. The comparative data highlights the nuanced and compound-specific effects of PUFAs on gene expression, underscoring the importance of empirical validation for each molecule of interest.

References

A Comparative Guide to the Synthetic Routes of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for obtaining 2,4,6,8-decatetraenoic acid, a conjugated polyunsaturated fatty acid of interest in biochemical research. The following sections detail the methodologies, present quantitative data for key performance indicators, and offer experimental protocols for the synthesis of this valuable compound.

Introduction

This compound is a synthetic polyunsaturated fatty acid with a conjugated system of four double bonds. This structural feature makes it a valuable tool for studying the properties and biological activities of conjugated linoleic acid (CLA) isomers and other natural fatty acids. Its synthesis, however, presents challenges in controlling the stereochemistry of the double bonds and achieving high purity. This guide explores the prevalent synthetic strategies, focusing on iterative chain-elongation reactions.

Comparative Analysis of Synthetic Routes

The most common and effective methods for synthesizing this compound involve the stepwise extension of a shorter conjugated aldehyde, typically through Wittig-type or Horner-Wadsworth-Emmons (HWE) reactions. These methods offer good control over the formation of the carbon-carbon double bonds.

ParameterRoute 1: Iterative Horner-Wadsworth-EmmonsRoute 2: Doebner Condensation
Starting Material Sorbic aldehyde (2,4-hexadienal)Crotonaldehyde and Malonic Acid
Key Reactions Horner-Wadsworth-Emmons olefination, HydrolysisDoebner condensation, Decarboxylation
Overall Yield Moderate to HighVariable, often moderate
Stereoselectivity High (predominantly E-isomers)Good (predominantly E-isomers)
Reaction Conditions Mild to moderateOften requires elevated temperatures
Purification Chromatography generally requiredRecrystallization may be sufficient
Scalability Readily scalableCan be scalable

Synthetic Route 1: Iterative Horner-Wadsworth-Emmons (HWE) Reaction

This approach builds the C10 backbone of this compound in a stepwise fashion, starting from the C6 precursor, sorbic aldehyde. The HWE reaction is particularly advantageous due to the high stereoselectivity for the formation of (E)-alkenes and the ease of removal of the water-soluble phosphate (B84403) byproduct.

Logical Workflow of the Iterative HWE Synthesis

G Sorbic_Aldehyde Sorbic Aldehyde (C6) HWE1 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaOMe) Sorbic_Aldehyde->HWE1 Ethyl_Octatrienoate Ethyl 2,4,6-octatrienoate (C8 ester) HWE1->Ethyl_Octatrienoate Hydrolysis1 Hydrolysis (NaOH, H3O+) Ethyl_Octatrienoate->Hydrolysis1 Octatrienoic_Acid 2,4,6-Octatrienoic acid Hydrolysis1->Octatrienoic_Acid Reduction Reduction (e.g., DIBAL-H) Octatrienoic_Acid->Reduction Octatrienal 2,4,6-Octatrienal (C8 aldehyde) Reduction->Octatrienal HWE2 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaOMe) Octatrienal->HWE2 Ethyl_Decatetraenoate Ethyl 2,4,6,8-decatetraenoate (C10 ester) HWE2->Ethyl_Decatetraenoate Hydrolysis2 Hydrolysis (NaOH, H3O+) Ethyl_Decatetraenoate->Hydrolysis2 Final_Product This compound (C10) Hydrolysis2->Final_Product

Caption: Iterative HWE synthesis of this compound.

Experimental Protocol: Iterative HWE Synthesis

Step 1: Synthesis of Ethyl 2,4,6-octatrienoate

A detailed procedure for this step is outlined in patent US20120022282A1. In a preferred embodiment, sorbic aldehyde (2,4-trans-hexadienal) is condensed with triethyl phosphonoacetate using sodium methoxide (B1231860) in toluene.[1] The reaction mixture is then quenched, extracted, washed, and concentrated to yield ethyl 2,4,6-trans-octatrienoate.[1]

Step 2: Conversion to 2,4,6-Octatrienal

The ethyl 2,4,6-octatrienoate is first hydrolyzed to 2,4,6-octatrienoic acid using a base such as sodium hydroxide, followed by acidification. The resulting carboxylic acid is then reduced to the corresponding aldehyde, 2,4,6-octatrienal, using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

Step 3: Synthesis of Ethyl 2,4,6,8-decatetraenoate

The 2,4,6-octatrienal obtained in the previous step is subjected to a second Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate and a base (e.g., sodium methoxide) to yield ethyl 2,4,6,8-decatetraenoate.

Step 4: Hydrolysis to this compound

The final step involves the hydrolysis of ethyl 2,4,6,8-decatetraenoate to the target molecule, this compound, using standard basic hydrolysis conditions followed by acidification.

Synthetic Route 2: Doebner Condensation

The Doebner condensation provides an alternative route for the synthesis of α,β-unsaturated carboxylic acids. This method involves the reaction of an aldehyde with malonic acid in the presence of a base, typically pyridine (B92270), which also facilitates the subsequent decarboxylation.

Logical Workflow of the Doebner Condensation Synthesis

G Crotonaldehyde Crotonaldehyde Doebner Doebner Condensation (Pyridine) Crotonaldehyde->Doebner Malonic_Acid Malonic Acid Malonic_Acid->Doebner Hexadienoic_Acid 2,4-Hexadienoic Acid Doebner->Hexadienoic_Acid Activation Activation (e.g., SOCl2) Hexadienoic_Acid->Activation Hexadienoyl_Chloride 2,4-Hexadienoyl Chloride Activation->Hexadienoyl_Chloride Aldehyde_Formation Reduction (e.g., Rosenmund) Hexadienoyl_Chloride->Aldehyde_Formation Hexadienal 2,4-Hexadienal (Sorbic Aldehyde) Aldehyde_Formation->Hexadienal Doebner2 Doebner Condensation (Malonic Acid, Pyridine) Hexadienal->Doebner2 Octatrienoic_Acid 2,4,6-Octatrienoic Acid Doebner2->Octatrienoic_Acid Activation2 Activation (e.g., SOCl2) Octatrienoic_Acid->Activation2 Octatrienoyl_Chloride 2,4,6-Octatrienoyl Chloride Activation2->Octatrienoyl_Chloride Aldehyde_Formation2 Reduction (e.g., Rosenmund) Octatrienoyl_Chloride->Aldehyde_Formation2 Octatrienal 2,4,6-Octatrienal Aldehyde_Formation2->Octatrienal Doebner3 Doebner Condensation (Malonic Acid, Pyridine) Octatrienal->Doebner3 Final_Product This compound Doebner3->Final_Product

Caption: Iterative Doebner condensation for this compound.

Experimental Protocol: Doebner Condensation

This route would involve an iterative sequence of Doebner condensations to extend the carbon chain, followed by reduction of the resulting carboxylic acid to an aldehyde for the next iteration.

Step 1: Synthesis of 2,4-Hexadienoic Acid (Sorbic Acid)

Crotonaldehyde is reacted with malonic acid in pyridine. The mixture is heated, leading to condensation and subsequent decarboxylation to yield sorbic acid.

Step 2: Conversion to 2,4-Hexadienal (Sorbic Aldehyde)

The sorbic acid is converted to its acid chloride, for example, using thionyl chloride. The acid chloride is then selectively reduced to the aldehyde, for instance, via a Rosenmund reduction.

Step 3 and 4: Iterative Chain Extension

The resulting sorbic aldehyde is then subjected to another Doebner condensation with malonic acid to yield 2,4,6-octatrienoic acid. This acid is then converted to 2,4,6-octatrienal.

Step 5: Final Doebner Condensation

Finally, 2,4,6-octatrienal is reacted with malonic acid in pyridine to afford the desired this compound.

Conclusion

Both the iterative Horner-Wadsworth-Emmons reaction and the iterative Doebner condensation represent viable pathways for the synthesis of this compound. The HWE approach generally offers higher stereoselectivity and milder reaction conditions, making it a preferred method in many instances. The Doebner condensation, while a classic method for α,β-unsaturated acid synthesis, may require more optimization to achieve high yields in a multi-step sequence. The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired purity, scalability, and available starting materials and reagents.

References

Cross-Validation of Quantification Methods for 2,4,6,8-Decatetraenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of polyunsaturated fatty acids (PUFAs), the accurate quantification of 2,4,6,8-decatetraenoic acid is critical for understanding its biological activity and potential therapeutic applications. This guide provides a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Due to the limited availability of direct comparative studies on this compound, this guide draws upon established methodologies and validation data for structurally similar conjugated fatty acids, such as conjugated linoleic acid (CLA), to provide a robust framework for method selection and validation.

Data Presentation: A Quantitative Comparison of Analytical Methods

The selection of an appropriate quantification method hinges on a variety of factors, including sensitivity, specificity, and the nature of the sample matrix. The following table summarizes key performance parameters for HPLC, GC-MS, and UV-Vis spectrophotometry based on data from the analysis of conjugated fatty acids.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible SpectrophotometryKey Considerations
Precision (RSD%) ≤ 5.88% (often slightly better than GC)[1]≤ 5.88%[1]Typically 1-5%Both HPLC and GC-MS offer excellent precision. UV-Vis is generally less precise.
Recovery (%) ≥ 82.31%[1]≥ 82.31%[1]Highly dependent on extraction efficiencyComparable recovery rates can be achieved for HPLC and GC-MS with optimized protocols.
Linearity (r²) > 0.99[1]> 0.99[1]> 0.99All three methods can exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) LOD: ~0.005 mg/g, LOQ: ~0.016 mg/g (for cholesterol as an example)[1]LOD: ~0.001 mg/g, LOQ: ~0.003 mg/g (for cholesterol as an example)[1]Generally lower sensitivity compared to HPLC and GC-MS.GC-MS typically offers the highest sensitivity, making it suitable for trace-level analysis.
Isomer Separation Superior for separation of cis/trans and positional isomers, especially with specialized columns.[1][2][3]Can be challenging for cis/trans and positional isomers.[1]Does not separate isomers; provides a total measure of conjugated systems.HPLC is the preferred method for detailed isomer-specific quantification.
Derivatization Not always required, but can be used to enhance detection.[3]Required to increase volatility (e.g., FAMEs).[4]Not required.The need for derivatization in GC-MS adds an extra step to the workflow.
Sample Throughput ModerateModerateHighUV-Vis spectrophotometry allows for rapid analysis of multiple samples.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of conjugated fatty acids using HPLC, GC-MS, and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted for the analysis of underivatized conjugated fatty acids.

1. Sample Preparation (Lipid Extraction):

  • Employ a modified Folch or Bligh and Dyer method for lipid extraction from the sample matrix.[5]

  • Evaporate the organic solvent under a stream of nitrogen.

  • Redissolve the lipid extract in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For enhanced isomer separation, a silver ion-impregnated (Ag+-HPLC) column can be used.[2][6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol (B129727), and water, often with a small percentage of acetic acid to improve peak shape.[7] A mobile phase of acetonitrile/water (90:10 v/v) with 0.1% TFA has been used for oleic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the λmax of the conjugated tetraene system of this compound (approximately 300-320 nm).

  • Quantification: Generate a calibration curve using a high-purity standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the conversion of fatty acids to their fatty acid methyl esters (FAMEs) prior to analysis.

1. Sample Preparation and Derivatization:

  • Extract total lipids from the sample as described for the HPLC protocol.

  • Perform transesterification to convert fatty acids to FAMEs. A common method is using 0.5 M sodium methoxide (B1231860) in anhydrous methanol at 50°C for 10 minutes, followed by neutralization with acetic acid.[8] Alternatively, boron trifluoride (BF3) in methanol can be used.[9]

  • Extract the FAMEs with hexane.

2. GC-MS Conditions:

  • Column: A highly polar capillary column (e.g., 100 m length) is recommended for optimal separation of fatty acid isomers.[2][6]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Use an internal standard (e.g., C17:0) and a calibration curve of the target FAME.[9]

UV-Visible Spectrophotometry Protocol

This method is suitable for the rapid estimation of total conjugated tetraenes.

1. Sample Preparation:

  • Extract the lipids from the sample as previously described.

  • Evaporate the solvent and redissolve the lipid extract in a UV-transparent solvent, such as isooctane (B107328) or ethanol.

2. Spectrophotometric Measurement:

  • Use a UV-Vis spectrophotometer to scan the absorbance of the sample solution from approximately 250 nm to 350 nm.

  • The concentration of conjugated tetraenes is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound.

  • Calculation: The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound at its λmax, b is the path length of the cuvette, and c is the concentration.

Mandatory Visualization

Signaling Pathway Involving Polyunsaturated Fatty Acids

Polyunsaturated fatty acids and their metabolites are key signaling molecules that regulate a multitude of cellular processes, including inflammation and cell growth. The diagram below illustrates a simplified signaling pathway involving the metabolism of a generic polyunsaturated fatty acid (PUFA) into eicosanoids, which then act on cell surface receptors to elicit a cellular response.

PUFA_Signaling_Pathway cluster_membrane Cell Membrane cluster_enzymes Metabolic Enzymes Membrane_PUFA Membrane Phospholipid (containing PUFA) PLA2 Phospholipase A2 (PLA2) Membrane_PUFA->PLA2 Free_PUFA Free PUFA (e.g., this compound) PLA2->Free_PUFA COX Cyclooxygenase (COX) Free_PUFA->COX LOX Lipoxygenase (LOX) Free_PUFA->LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX->Eicosanoids LOX->Eicosanoids GPCR G-protein Coupled Receptor (GPCR) Eicosanoids->GPCR Signaling Downstream Signaling (e.g., cAMP, Ca2+) GPCR->Signaling Response Cellular Response (Inflammation, Proliferation) Signaling->Response

Caption: PUFA Signaling Cascade.

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantification of this compound using the three discussed analytical methods.

Quantification_Workflow cluster_methods Analytical Methods cluster_hplc HPLC cluster_gcms GC-MS cluster_uvvis UV-Vis Start Sample Collection Lipid_Extraction Lipid Extraction (e.g., Folch Method) Start->Lipid_Extraction HPLC_Analysis Direct Injection Lipid_Extraction->HPLC_Analysis Derivatization Derivatization (FAMEs) Lipid_Extraction->Derivatization UVVis_Analysis Spectrophotometric Measurement Lipid_Extraction->UVVis_Analysis HPLC_Data Quantification via Calibration Curve HPLC_Analysis->HPLC_Data GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data Quantification via Internal Standard GCMS_Analysis->GCMS_Data UVVis_Data Quantification via Beer-Lambert Law UVVis_Analysis->UVVis_Data

Caption: Analytical Workflow.

References

Assessing the Off-Target Effects of 2,4,6,8-Decatetraenoic Acid in Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of 2,4,6,8-decatetraenoic acid in cellular models. Due to the limited direct experimental data on this specific compound, this guide draws inferences from studies on structurally related conjugated polyunsaturated fatty acids (PUFAs) and provides a detailed comparison with commonly studied PUFAs: Linoleic Acid, Arachidonic Acid, and Docosahexaenoic Acid (DHA). This document is intended to serve as a resource for designing experiments and interpreting data when investigating the biological activities of this compound.

Introduction to this compound

This compound is a polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated double bonds. Its potential biological activities are an area of active research. While specific on-target effects are often the primary focus of investigation, understanding potential off-target effects is crucial for a comprehensive assessment of any bioactive compound. Off-target effects can lead to unintended cellular responses, including cytotoxicity, apoptosis, and modulation of various signaling pathways, which can have significant implications for its therapeutic potential and safety profile.

Comparison of Off-Target Effects: this compound and Alternatives

The following tables summarize the known and inferred off-target effects of this compound and compares them with established data for Linoleic Acid, Arachidonic Acid, and DHA.

Table 1: Comparison of Cytotoxic and Apoptotic Effects

CompoundCell Line(s)Observed Effect(s)Effective Concentration / IC50
This compound (Inferred) Various tumor cell linesPotential for significant cytotoxicity and apoptosis induction. The high degree of conjugation may contribute to these effects.Not determined
Linoleic Acid HEC-1A (Endometrial Cancer), KLE (Endometrial Cancer)Inhibition of cell proliferation, induction of intrinsic and extrinsic apoptosis pathways.[1]IC50: 617.21 µM (HEC-1A), 987.56 µM (KLE)[1]
Arachidonic Acid 293 (Human Embryonic Kidney), HT-29 (Colon Cancer)Induction of apoptosis via activation of caspase-3.[2][3]200-300 µM induces significant apoptosis in 293 cells.[2][3]
Docosahexaenoic Acid (DHA) A549 (Non-small cell lung cancer)Inhibition of proliferation and induction of apoptosis.Not specified in the provided results.

Table 2: Comparison of Effects on Intracellular Signaling Pathways

CompoundSignaling Pathway(s) AffectedCell Line(s)Observed Effect(s)
This compound Not experimentally determined--
Linoleic Acid PI3K/Akt, MAPK/ERKVascular Endothelial Cells, MDA-MB-231 (Breast Cancer)Activation of PI3K/Akt and ERK1/2 pathways, leading to pro-inflammatory events and cancer cell migration and invasion.[4][5]
Arachidonic Acid MAPK Superfamily (ERK, JNK, p38)Rabbit Proximal Tubule CellsDirect activation of ERK, JNK, and p38 MAPK pathways.[6]
Docosahexaenoic Acid (DHA) PI3K/Akt, MAPK-ERKA2780 and OVCAR3 (Ovarian Cancer)Inactivation of PI3K/Akt and MAPK-ERK pathways through dephosphorylation of AKT and ERK.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment using MTT Assay

This protocol is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • Test compounds (this compound, Linoleic Acid, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5][8][9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of test compounds for the specified duration.

  • Harvest the cells (including any floating cells in the medium) by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6][10]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6][11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[6][10]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete culture medium

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with test compounds.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially affected by polyunsaturated fatty acids and a general workflow for assessing off-target effects.

Off_Target_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Deconvolution A Compound Treatment (e.g., this compound) B Cell Viability Assay (e.g., MTT Assay) A->B C Determine Cytotoxicity (IC50) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Signaling Pathway Analysis (Western Blot) C->E F Identify Apoptotic Induction D->F G Identify Modulated Pathways E->G H Kinase Profiling / Target Binding Assays G->H I Identify Specific Off-Targets H->I

Figure 1: General workflow for assessing off-target effects of a test compound.

PI3K_Akt_Signaling_Pathway cluster_0 PI3K/Akt Signaling Pathway cluster_1 Modulation by PUFAs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activation Linoleic_Acid Linoleic Acid Linoleic_Acid->Akt Activates DHA DHA DHA->pAkt Inhibits

Figure 2: Simplified PI3K/Akt signaling pathway and its modulation by PUFAs.

MAPK_ERK_Signaling_Pathway cluster_0 MAPK/ERK Signaling Pathway cluster_1 Modulation by PUFAs GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK (Active) Transcription Transcription Factors (Cell Proliferation, Differentiation) pERK->Transcription Activation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->ERK Activates DHA DHA DHA->pERK Inhibits

Figure 3: Simplified MAPK/ERK signaling pathway and its modulation by PUFAs.

Conclusion

While direct experimental evidence for the off-target effects of this compound is currently limited, the existing data on structurally similar conjugated polyunsaturated fatty acids suggest a potential for this compound to induce cytotoxicity and modulate key cellular signaling pathways. This guide provides a comparative framework and detailed experimental protocols to aid researchers in systematically investigating these potential off-target effects. A thorough understanding of these activities is essential for the accurate interpretation of experimental results and for the future development of this compound as a research tool or therapeutic agent. Further studies are warranted to elucidate the specific molecular targets and mechanisms of action of this compound in various cell models.

References

Safety Operating Guide

Proper Disposal of 2,4,6,8-Decatetraenoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,4,6,8-Decatetraenoic acid should be treated as a hazardous chemical waste. Do not dispose of this substance down the drain. Its high degree of unsaturation suggests potential reactivity and environmental persistence. This guide provides essential safety and logistical information for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. Given the lack of specific toxicity data, a cautious approach is warranted. Based on information for similar unsaturated carboxylic acids, this compound should be handled as a potential skin and eye irritant.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

Work Area:

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential dust or aerosols.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is collection for chemical waste pickup by a certified hazardous waste management service.

  • Segregation:

    • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.

    • Keep it separate from general laboratory trash and non-hazardous waste.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

    • Ensure the container is in good condition with a secure, tightly fitting lid.

    • Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity to allow for expansion and prevent spills.

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of the waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area is away from sources of ignition and direct sunlight.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

III. Data Presentation: Disposal Parameters

The following table summarizes key quantitative information pertinent to the disposal of this compound.

ParameterGuideline
pH of Waste Do not attempt to neutralize without specific guidance from EHS. The reactivity of this highly unsaturated acid is not fully characterized.
Container Fill Level Maximum 80% of container capacity.
Storage Time Limit Follow your institution's policy for satellite accumulation areas. Typically, containers can be stored for up to one year, provided the volume limits are not exceeded.
Satellite Accumulation A maximum of 55 gallons of hazardous waste may be stored in a single SAA. For acutely toxic waste, the limit is one quart.

IV. Experimental Protocols

As direct neutralization and drain disposal are not recommended, no experimental protocols for treatment are provided. The standard operating procedure is secure containment and professional disposal.

V. Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound waste B Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Work in a well-ventilated area (e.g., chemical fume hood) B->C D Select a dedicated, compatible, and properly sized waste container C->D E Transfer waste to the container, not exceeding 80% capacity D->E F Securely seal the container E->F G Label the container with: - 'Hazardous Waste' - Chemical name - Quantity and date F->G H Store in a designated Satellite Accumulation Area (SAA) G->H I Arrange for pickup by your institution's EHS or hazardous waste management service H->I J End: Waste is safely and properly disposed of I->J

Disposal workflow for this compound.

Personal protective equipment for handling 2,4,6,8-Decatetraenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,6,8-Decatetraenoic acid (CAS 17016-39-6) was not located. The following guidance is based on the safety protocols for structurally similar carboxylic acids and general laboratory best practices. It is imperative to treat this compound with caution as a potentially hazardous substance. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Put on all required personal protective equipment as detailed in the table above.[1]

  • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[1]

  • Confirm the availability of appropriate spill cleanup materials.

2. Handling this compound:

  • This compound is a golden to brown powder.[2]

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[1]

  • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke when using this product.

3. Post-Handling Cleanup:

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.[1]

  • Carefully remove and dispose of contaminated PPE.[1]

  • Wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams.[1]

  • It should be collected in a dedicated, properly labeled, and sealed container.[1]

2. Container Management:

  • Use containers that are compatible with carboxylic acids.

  • Ensure waste containers are clearly labeled with the chemical name and associated hazards.

3. Disposal Method:

  • Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal. Incineration is a common method for the disposal of similar organic compounds.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.2 g/mol
Melting Point 225-226 °C[2]
Boiling Point 329.2 °C at 760 mmHg[2]
Flash Point 233 °C[2]
Density 1.009 g/cm³[2]
Vapor Pressure 3.54E-05 mmHg at 25 °C[2]

Experimental Workflow and Safety Protocol

G cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_safety_equip Verify Safety Equipment Access prep_workspace->prep_safety_equip handle_transfer Transfer Compound Carefully prep_safety_equip->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal handle_avoid_contact Avoid Personal Contact handle_seal->handle_avoid_contact post_decontaminate Decontaminate Surfaces handle_avoid_contact->post_decontaminate post_dispose_ppe Dispose of Contaminated PPE post_decontaminate->post_dispose_ppe post_wash Wash Hands and Exposed Skin post_dispose_ppe->post_wash disp_segregate Segregate Waste post_wash->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_dispose Dispose via Certified Vendor disp_label->disp_dispose

References

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